molecular formula C7H6F2 B1298653 (Difluoromethyl)benzene CAS No. 455-31-2

(Difluoromethyl)benzene

Cat. No.: B1298653
CAS No.: 455-31-2
M. Wt: 128.12 g/mol
InChI Key: JDZLOJYSBBLXQD-UHFFFAOYSA-N
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Description

(Difluoromethyl)benzene (CAS 455-31-2), also known as α,α-Difluorotoluene, is a valuable fluorinated aromatic building block in organic synthesis and research development. With the molecular formula C 7 H 6 F 2 and a molecular weight of 128.12 g/mol, it is a clear, colorless to light yellow liquid with a boiling point of 135 °C and a specific gravity of 1.14 . The unique value of this compound in research stems from the properties of the difluoromethyl (CF 2 H) group. This moiety is a prominent example of a "lipophilic hydrogen bond donor" . The high electronegativity of the fluorine atoms renders the proton of the CF 2 H group moderately acidic, enabling it to act as a bioisostere for functional groups like hydroxyl (-OH) or thiol (-SH) in medicinal chemistry . This substitution can significantly improve the metabolic stability, membrane permeability, and lipophilicity (logP = ~2.4) of lead compounds, making this compound and its derivatives crucial intermediates in the design of pharmaceutical agents and agrochemicals . Beyond life sciences, this compound serves as a key precursor in material science. It is used in the synthesis of complex fluorinated molecules for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where the CF 2 H group helps tune the electronic properties of the material . Modern synthetic methods, such as visible-light photocatalytic difluoromethylation, utilize related compounds to introduce the CF 2 H group directly into advanced-stage intermediates, highlighting its importance in late-stage functionalization . This product is provided with a purity of >98.0% (GC) . It is classified as a flammable liquid and causes severe skin burns and eye damage . Researchers should handle it with appropriate personal protective equipment and refer to the Safety Data Sheet for detailed hazard information. Intended Use : This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

difluoromethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6F2/c8-7(9)6-4-2-1-3-5-6/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZLOJYSBBLXQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348735
Record name (difluoromethyl)benzene
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Molecular Weight

128.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455-31-2
Record name (difluoromethyl)benzene
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Record name (Difluoromethyl)benzene
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Foundational & Exploratory

Spectroscopic Profile of (Difluoromethyl)benzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for (difluoromethyl)benzene, a compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are particularly informative.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the single proton of the difluoromethyl group.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.42 - 7.55Multiplet5H (Aromatic)
6.68Triplet56.51H (CHF₂)
¹³C NMR Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
135.5C (ipso)
129.5CH (ortho)
129.0CH (para)
126.6CH (meta)
114.7 (t, J = 239 Hz)CHF₂
¹⁹F NMR Data

Fluorine-19 NMR is a sensitive technique for characterizing fluorine-containing compounds.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
-110.3Doublet56.5

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, a liquid at room temperature, reveals characteristic vibrational modes.

Wavenumber (cm⁻¹)IntensityAssignment
3070 - 3030WeakC-H stretch (aromatic)
2980WeakC-H stretch (CHF₂)
1590, 1490, 1450MediumC=C stretch (aromatic ring)
1100 - 1000StrongC-F stretch
770, 695StrongC-H bend (out-of-plane, aromatic)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

m/zRelative Intensity (%)Assignment
128100[M]⁺ (Molecular Ion)
12775[M-H]⁺
10940[M-F]⁺
7785[C₆H₅]⁺ (Phenyl cation)
5150[C₄H₃]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) and placed in a 5 mm NMR tube. The spectra are recorded on a spectrometer operating at a specific frequency for each nucleus (e.g., 400 MHz for ¹H, 100 MHz for ¹³C, and 376 MHz for ¹⁹F). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR).

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum is typically recorded using the thin-film method. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. The plates are then mounted in the spectrometer, and the spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in a volatile solvent is injected into the GC, where it is vaporized and separated from the solvent. The compound then enters the mass spectrometer, where it is ionized by a beam of electrons. The resulting ions are accelerated and separated based on their mass-to-charge ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_Sample Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Processing and Interpretation Sample Pure this compound Dissolve Dissolve in appropriate solvent (e.g., CDCl3 for NMR, or volatile solvent for GC-MS) Sample->Dissolve IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (1H, 13C, 19F) Dissolve->NMR MS Mass Spectrometry (GC-MS) Dissolve->MS Process Process Raw Data (Fourier Transform, Peak Picking) NMR->Process IR->Process MS->Process Interpret Interpret Spectra (Assign Peaks, Determine Structure) Process->Interpret Report Generate Spectroscopic Report Interpret->Report

Caption: General workflow for spectroscopic analysis.

The Synthetic Versatility of (Difluoromethyl)benzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The difluoromethyl (CF2H) group has emerged as a critical pharmacophore in modern drug discovery and development. Its unique electronic properties, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine functionalities, allow for the fine-tuning of a molecule's physicochemical and biological properties.[1][2][3][4] (Difluoromethyl)benzene, as a readily accessible starting material, serves as a key building block for the synthesis of a diverse array of difluoromethylated aromatic compounds. This technical guide provides an in-depth overview of the reactivity of this compound in organic synthesis, focusing on key transformations, experimental protocols, and quantitative data to aid researchers in the effective utilization of this versatile reagent.

Core Reactivity Principles

The reactivity of this compound is largely dictated by the strong electron-withdrawing nature of the two fluorine atoms. This influences the acidity of the benzylic proton and the susceptibility of the aromatic ring to various transformations. The primary modes of reactivity include C-H functionalization, metal-catalyzed cross-coupling reactions, and transformations involving the generation of both nucleophilic and electrophilic difluoromethyl species.

C-H Functionalization of the Difluoromethyl Group

Direct functionalization of the C-H bond in the difluoromethyl group offers an atom-economical approach to introduce this moiety.

Radical-Mediated C-H Difluoromethylation

Visible-light photocatalysis has enabled the generation of difluoromethyl radicals from various precursors, which can then be used to functionalize aromatic systems.[5] While direct C-H difluoromethylation of benzene (B151609) using these methods is a subject of ongoing research, related strategies have been developed for heteroaromatic compounds, providing a pathway to valuable building blocks.[5]

Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides a powerful toolkit for the formation of C-C and C-heteroatom bonds involving the difluoromethyl group.

Palladium-Catalyzed Reactions

Palladium catalysts are widely employed for the cross-coupling of this compound derivatives. These reactions typically involve the pre-functionalization of the benzene ring with a halide or a boron-containing group. For instance, palladium-catalyzed Suzuki-Miyaura coupling of borylated this compound with aryl halides is a common strategy.[6] Similarly, Negishi-type cross-coupling reactions of arylzinc reagents with difluoroiodomethane, catalyzed by palladium, have been developed to produce difluoromethylated products.[7][8]

Table 1: Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Difluoromethylated Arenes

EntryCoupling PartnersCatalyst/LigandBase/SolventTemp. (°C)Yield (%)Reference
1Arylboronic acid + (Difluoromethyl)iodobenzenePd(PPh₃)₄K₂CO₃ / Dioxane/H₂O10075-95General Suzuki-Miyaura conditions
2Arylzinc chloride + DifluoroiodomethanePd₂(dba)₃/XantphosN/A / THF6060-85[7]
3(Hetero)arylboronic acids + ChlorodifluoromethanePd(OAc)₂/SPhosK₃PO₄ / Toluene11050-88[9]
Copper-Catalyzed Reactions

Copper-mediated reactions have also proven effective for the difluoromethylation of aromatic compounds. These methods often utilize difluoromethyl sources like BrCF₂CO₂Et, followed by a decarboxylation step to unveil the CF₂H group.[9] Direct copper-catalyzed C(sp²)–CF₂H bond formation remains a challenging but actively pursued area of research.[9]

Nucleophilic and Electrophilic Reactivity

The generation of both nucleophilic and electrophilic difluoromethyl species from this compound and its derivatives opens up a wide range of synthetic possibilities.

Nucleophilic Difluoromethylation

The benzylic proton of this compound can be deprotonated using a strong base to generate a nucleophilic difluoromethyl anion. This anion, however, can be unstable and prone to α-fluoride elimination.[10] The combination of a Brønsted superbase with a Lewis acid can effectively deprotonate Ar–CF₂H groups and trap the reactive Ar–CF₂⁻ fragments, allowing for their reaction with a variety of electrophiles.[10]

Experimental Protocol: Generation and Trapping of a Nucleophilic Difluoromethyl Anion

  • Materials: this compound, KN(iPr)₂, B₃N₃Me₆, 18-crown-6 (B118740), THF, electrophile (e.g., benzaldehyde).

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF.

    • Cool the solution to -80 °C.

    • In a separate flask, prepare a solution of KN(iPr)₂ (1.1 equiv), B₃N₃Me₆ (1.1 equiv), and 18-crown-6 (1.1 equiv) in anhydrous THF and cool to -80 °C.

    • Slowly add the base/Lewis acid solution to the this compound solution at -80 °C.

    • Stir the resulting mixture for 30 minutes at -80 °C to generate the stabilized difluoromethyl anion.

    • Add the electrophile (e.g., benzaldehyde, 1.2 equiv) dropwise to the reaction mixture at -80 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[10]

Electrophilic Difluoromethylation

While this compound itself is not an electrophile, related difluoromethyl-containing reagents can act as sources of electrophilic "CF₂H⁺". For instance, difluoromethyl phenyl sulfone (PhSO₂CF₂H) can be deprotonated to form a nucleophile that reacts with various electrophiles.[11][12] The resulting adducts can then be further transformed.

Applications in Medicinal Chemistry

The incorporation of the difluoromethyl group into drug candidates can significantly enhance their pharmacological properties. For example, it can improve metabolic stability, increase lipophilicity, and introduce favorable hydrogen bonding interactions with biological targets.[13][14][15] The synthetic methods described herein are crucial for accessing novel difluoromethylated compounds for drug discovery programs.

Logical Relationships in Synthesis Planning

The choice of synthetic strategy for incorporating the this compound moiety depends on the target molecule and the available starting materials. The following diagram illustrates a general decision-making workflow.

Synthesis_Planning Start Target Molecule with (Difluoromethyl)aryl Group Precursor Is a pre-functionalized This compound available? Start->Precursor Direct_Functionalization Can direct C-H functionalization of the aryl ring be achieved? Precursor->Direct_Functionalization No Cross_Coupling Perform Metal-Catalyzed Cross-Coupling Precursor->Cross_Coupling Yes Radical_Minisci Radical Minisci-type Reaction Direct_Functionalization->Radical_Minisci Yes Build_Aryl Synthesize the aryl ring onto a difluoromethyl precursor Direct_Functionalization->Build_Aryl No Final_Product Final Product Cross_Coupling->Final_Product Radical_Minisci->Final_Product Build_Aryl->Final_Product

Caption: Decision workflow for synthesizing (difluoromethyl)aryl compounds.

Experimental Workflow for a Typical Cross-Coupling Reaction

The following diagram outlines the general steps involved in a palladium-catalyzed cross-coupling reaction using a this compound derivative.

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine (Difluoromethyl)aryl halide, Coupling partner, Catalyst, Ligand, and Base in a reaction vessel Solvent Add anhydrous solvent under inert atmosphere Reagents->Solvent Heating Heat the reaction mixture to the specified temperature Solvent->Heating Monitoring Monitor reaction progress by TLC or GC-MS Heating->Monitoring Quenching Cool to room temperature and quench the reaction Monitoring->Quenching Extraction Extract the product with an organic solvent Quenching->Extraction Purification Dry, concentrate, and purify by column chromatography Extraction->Purification

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of molecules with potential applications in medicinal chemistry. Understanding its diverse reactivity, including C-H functionalization, metal-catalyzed cross-coupling, and the generation of nucleophilic and electrophilic species, is key to its effective utilization. The data and protocols presented in this guide are intended to provide researchers with the foundational knowledge and practical tools necessary to incorporate the difluoromethylaryl motif into their synthetic targets.

References

The Dawn of a Fluorinated Moiety: An In-depth Technical Guide to the Early Discovery and Synthesis of (Difluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the difluoromethyl group (-CF2H) offers a unique combination of lipophilicity and metabolic stability, making it a desirable substituent in drug design. This technical guide delves into the early history and seminal synthetic routes toward a fundamental building block bearing this moiety: (difluoromethyl)benzene, also historically known as benzal fluoride (B91410) or α,α-difluorotoluene.

Early Discovery: A Story of Halogen Exchange

The precise first synthesis of this compound is embedded within the broader development of organofluorine chemistry. Early methods for introducing fluorine into organic molecules were often harsh and low-yielding. A significant breakthrough came with the work of Belgian chemist Frédéric Swarts in the 1890s. The Swarts reaction, in its various forms, demonstrated the feasibility of halogen exchange, where more reactive halogens (like chlorine or bromine) could be replaced by fluorine using metal fluorides.[1][2]

One of the earliest practical methods for the synthesis of this compound involved the reaction of benzotrichloride (B165768) with a fluorinating agent like antimony trifluoride (SbF3), often in the presence of a catalyst such as antimony pentachloride (SbCl5).[2][3] This approach is a classic example of a Swarts-type reaction.[1][2]

Another significant early contribution was the use of anhydrous hydrogen fluoride (HF) to fluorinate benzotrichloride, a method reported by Simons and Lewis in 1938.[4] This reaction provided a pathway to benzotrifluoride (B45747) and, under controlled conditions, could likely have been adapted for the synthesis of this compound.

Key Early Synthetic Methodologies

Two primary strategies dominated the early landscape of this compound synthesis: halogen exchange from a trichloromethyl precursor and the direct conversion of an aldehyde.

Halogen Exchange from Benzotrichloride (Swarts-type Reaction)

This was one of the first successful methods for producing this compound. The reaction involves the stepwise replacement of chlorine atoms with fluorine atoms.

Reaction Scheme:

cluster_main Benzotrichloride Benzotrichloride Difluoromethylbenzene This compound Benzotrichloride->Difluoromethylbenzene   + 2/3 SbF3 SbCl3 SbCl3 SbF3 SbF3

Caption: Halogen exchange synthesis of this compound.

Experimental Protocol (Conceptual):

  • Reaction Setup: A reaction vessel, typically made of a material resistant to the fluorinating agent (e.g., copper or a specialized alloy), would be charged with benzotrichloride and antimony trifluoride. A catalytic amount of antimony pentachloride could also be added to increase the reaction rate.

  • Reaction Conditions: The mixture would be heated to initiate the halogen exchange. The reaction temperature would be a critical parameter to control the extent of fluorination. Over-fluorination would lead to the formation of (trifluoromethyl)benzene.

  • Work-up and Purification: After the reaction, the desired this compound would be separated from the antimony salts and any unreacted starting material. This would typically involve distillation.

ParameterValueReference
Starting MaterialBenzotrichloride[5][6]
Fluorinating AgentAntimony Trifluoride (SbF3)[1][2]
Catalyst (optional)Antimony Pentachloride (SbCl5)[2]
ProductThis compound
ByproductAntimony Trichloride (SbCl3)
Deoxofluorination of Benzaldehyde (B42025) with Sulfur Tetrafluoride

A significant advancement in the synthesis of gem-difluoro compounds came with the use of sulfur tetrafluoride (SF4). This reagent allows for the direct conversion of a carbonyl group (in this case, an aldehyde) to a difluoromethylene group.[7]

Reaction Scheme:

cluster_main Benzaldehyde Benzaldehyde Difluoromethylbenzene This compound Benzaldehyde->Difluoromethylbenzene   + SF4 SOF2 SOF2 SF4 SF4

Caption: Synthesis of this compound from benzaldehyde.

Experimental Protocol:

The use of sulfur tetrafluoride requires specialized equipment due to its toxicity and reactivity. Reactions are typically carried out in pressure vessels (autoclaves) made of corrosion-resistant materials.

  • Reaction Setup: A high-pressure autoclave is charged with benzaldehyde. The vessel is then cooled, and sulfur tetrafluoride is introduced. A catalyst, such as anhydrous hydrogen fluoride, may also be added.

  • Reaction Conditions: The autoclave is sealed and heated to the desired reaction temperature. The pressure inside the vessel will increase significantly. The reaction time and temperature are carefully controlled to ensure complete conversion and minimize side reactions.

  • Work-up and Purification: After cooling and venting the autoclave, the crude reaction mixture is carefully transferred and neutralized. The organic product is then separated and purified, typically by fractional distillation.

ParameterValueReference
Starting MaterialBenzaldehyde[8]
Fluorinating AgentSulfur Tetrafluoride (SF4)[7]
Catalyst (optional)Anhydrous Hydrogen Fluoride (HF)[7]
TemperatureVaries (typically elevated)[9]
PressureHigh pressure[8]
ProductThis compound
ByproductThionyl fluoride (SOF2)[7]
Synthesis using Phenylsulfur Trifluoride

A laboratory-scale alternative to the hazardous sulfur tetrafluoride is the use of phenylsulfur trifluoride. This reagent allows for the conversion of aldehydes to difluoromethylene compounds under less harsh conditions.[8]

Experimental Workflow:

cluster_workflow Experimental Workflow Start Charge flask with Phenylsulfur Trifluoride Heat1 Heat to 50-70 °C Start->Heat1 Add_Benzaldehyde Add Benzaldehyde dropwise Heat1->Add_Benzaldehyde Heat2 Heat to 100 °C Add_Benzaldehyde->Heat2 Distill Distill under reduced pressure Heat2->Distill Product This compound Distill->Product

Caption: Workflow for this compound synthesis.

Experimental Protocol (from Organic Syntheses):

This procedure provides a detailed and reliable method for the laboratory-scale synthesis of α,α-difluorotoluene (this compound).

  • Reaction Setup: A two-necked flask equipped with a dropping funnel and a distillation column is charged with phenylsulfur trifluoride (0.10 mole).

  • Reaction: The flask is heated to 50-70 °C, and benzaldehyde (0.10 mole) is added dropwise over 30 minutes. A mild exothermic reaction is observed.

  • Distillation: After the addition is complete, the reaction mixture is heated to 100 °C, and the product is distilled under reduced pressure. The main fraction of α,α-difluorotoluene distills at 68 °C (80 mm Hg).

  • Yield: The reported yield is 71-80%.[8]

ParameterValueReference
Starting MaterialBenzaldehyde[8]
ReagentPhenylsulfur trifluoride[8]
Molar Ratio (Benzaldehyde:Reagent)1:1[8]
Initial Temperature50-70 °C[8]
Final Temperature100 °C[8]
Distillation Pressure80 mm Hg[8]
Yield71-80%[8]

Conclusion

The early synthesis of this compound was a significant achievement in the field of organofluorine chemistry. From the initial explorations using Swarts-type halogen exchange reactions to the development of more direct methods involving the deoxofluorination of benzaldehyde, these foundational studies paved the way for the broader application of the difluoromethyl group in various scientific disciplines. The methodologies described herein, while representing the early state-of-the-art, highlight the ingenuity and perseverance of chemists in taming the reactivity of fluorine to create novel and valuable molecules. Modern methods have since been developed that offer milder conditions and broader substrate scope, but these early discoveries remain a testament to the enduring importance of this versatile fluorinated building block.

References

Quantum Chemical Blueprint: Unveiling the Electronic Landscape of (Difluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

(Difluoromethyl)benzene is a molecule of significant interest in medicinal chemistry and materials science, owing to the unique electronic properties imparted by the difluoromethyl group. A thorough understanding of its quantum mechanical characteristics is paramount for predicting its reactivity, designing novel derivatives, and elucidating its role in biological systems. This technical guide provides a comprehensive overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to characterize the structural, electronic, and spectroscopic properties of this compound. Detailed computational methodologies, data presentation in structured tables, and workflow visualizations are included to serve as a practical resource for researchers in the field.

Introduction

The substitution of hydrogen atoms with fluorine in organic molecules profoundly alters their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The difluoromethyl group (-CHF2) is a key pharmacophore that can act as a bioisostere for hydroxyl or thiol groups, offering improved metabolic stability. Quantum chemical calculations provide a powerful in-silico microscope to probe the intricate electronic structure of this compound, offering insights that are often challenging to obtain through experimental means alone.

This guide will delve into the theoretical foundations and practical application of quantum chemical methods to elucidate the properties of this compound. We will explore its optimized molecular geometry, vibrational frequencies, frontier molecular orbitals, and electrostatic potential, providing a foundational understanding for further molecular design and development.

Computational Methodology

The insights presented in this guide are based on a computational workflow rooted in Density Functional Theory (DFT), a widely used and robust method for quantum chemical calculations.

Geometry Optimization

The first step in characterizing a molecule is to determine its most stable three-dimensional structure, known as the equilibrium geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the coordinates of its atoms.

Experimental Protocol:

  • Methodology: Density Functional Theory (DFT) is employed for geometry optimization.

  • Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for its balance of accuracy and computational cost.[1][2]

  • Basis Set: The 6-311++G(d,p) basis set is utilized, which provides a flexible description of the electron distribution by including diffuse functions (++) for weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of atomic orbitals in a molecular environment.[3]

  • Software: Calculations can be performed using quantum chemistry software packages such as Gaussian, TURBOMOLE, or GAMESS.[1][4][5]

  • Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

The logical workflow for a typical quantum chemical calculation on this compound is depicted in the following diagram:

computational_workflow start Define Molecular Structure (this compound) opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq verify Verify Stationary Point (No imaginary frequencies) freq->verify props Calculate Molecular Properties verify->props homo_lumo Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) props->homo_lumo mep Molecular Electrostatic Potential props->mep vib Vibrational Spectra (IR, Raman) props->vib reactivity Reactivity Descriptors props->reactivity end Analysis and Interpretation homo_lumo->end mep->end vib->end reactivity->end

Figure 1: Computational workflow for this compound.

Results and Discussion

Molecular Geometry

The optimized geometry of this compound reveals the influence of the -CHF2 group on the benzene (B151609) ring. Key structural parameters are summarized in the table below. The C-C bond lengths in the aromatic ring are expected to show slight deviations from the ideal benzene structure due to the electronic effects of the substituent.

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterValue (Å or °)
C-C (aromatic)~1.39 - 1.40
C-H (aromatic)~1.08
C-C (alkyl-aryl)~1.51
C-F~1.37
C-H (alkyl)~1.10
∠(C-C-C)~119 - 121
∠(F-C-F)~107

Note: The values presented are representative and would be precisely determined from the output of the geometry optimization calculation.

Vibrational Frequencies

Vibrational frequency calculations are crucial for two primary reasons: they confirm that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and they allow for the prediction of infrared (IR) and Raman spectra.[4][6] These predicted spectra can be compared with experimental data for validation of the computational model.

Experimental Protocol:

  • Methodology: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Analysis: The output provides the vibrational frequencies, IR intensities, and Raman activities for each normal mode of vibration. The nature of the vibrations (e.g., C-H stretch, C-F bend) is determined by examining the displacement vectors of the atoms for each mode.

Table 2: Calculated Vibrational Frequencies and Assignments for Key Modes of this compound

Frequency (cm⁻¹)AssignmentIR Intensity (km/mol)
~3100 - 3000Aromatic C-H stretchingModerate
~2980Aliphatic C-H stretchingWeak
~1600Aromatic C-C stretchingModerate to Strong
~1100 - 1000C-F stretchingStrong
~800 - 700Out-of-plane C-H bendingStrong

Note: These are approximate frequency ranges. Precise values are obtained from the calculation.

Electronic Properties

The electronic properties of a molecule are fundamental to understanding its reactivity and intermolecular interactions. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a greater propensity for electrophilic attack.

  • LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability.[1] A larger gap implies higher stability and lower reactivity.[1]

Table 3: Calculated Electronic Properties of this compound

PropertyValue (eV)
HOMO Energy-
LUMO Energy-
HOMO-LUMO Gap-

Note: Specific energy values would be extracted from the output of the DFT calculation.

The following diagram illustrates the relationship between molecular orbitals and reactivity:

fmo_reactivity cluster_molecule This compound lumo LUMO (Electron Acceptor) homo HOMO (Electron Donor) electrophile Electrophile (Electron-deficient) homo->electrophile Attack nucleophile Nucleophile (Electron-rich) nucleophile->lumo Attack

Figure 2: Frontier molecular orbital interactions.
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with different colors representing different potential values.

  • Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are favorable sites for electrophilic attack.

  • Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density (electron-poor). These are favorable sites for nucleophilic attack.

  • Green regions: Represent neutral or near-zero potential.

For this compound, the MEP would likely show negative potential around the fluorine atoms due to their high electronegativity, making them potential sites for interaction with electrophiles or hydrogen bond donors. The aromatic ring would exhibit regions of both positive and negative potential, influencing its interaction with other molecules.

Conclusion

Quantum chemical calculations, particularly DFT, provide a robust and insightful framework for characterizing the structural and electronic properties of this compound. The methodologies and data presented in this guide offer a foundational understanding for researchers and drug development professionals. By leveraging these computational tools, it is possible to gain a deeper understanding of the molecule's reactivity, spectroscopic signatures, and potential for intermolecular interactions, thereby accelerating the design and development of novel chemical entities with desired properties. The synergy between computational predictions and experimental validation remains a cornerstone of modern chemical research.

References

Physical and chemical properties of (Difluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Difluoromethyl)benzene, also known as α,α-difluorotoluene, is an important fluorinated building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The incorporation of the difluoromethyl (CF2H) group can significantly modulate the physicochemical and biological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its reactivity.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid under standard conditions. Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C7H6F2[1]
Molecular Weight 128.12 g/mol [1]
CAS Number 455-31-2[1]
Appearance Colorless to light yellow liquid
Density 1.138 g/mL at 25 °C
Boiling Point 140 °C at 760 mmHg[2]
Refractive Index n20/D 1.458
LogP 2.624[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons and the proton of the difluoromethyl group. The aromatic protons typically appear as a multiplet in the range of δ 7.2-7.5 ppm. The proton of the CF2H group appears as a triplet due to coupling with the two fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and a triplet for the carbon of the difluoromethyl group due to C-F coupling.[1]

  • ¹⁹F NMR: The fluorine NMR spectrum provides a distinct signal for the two equivalent fluorine atoms of the difluoromethyl group.[1] This signal typically appears as a doublet due to coupling with the proton of the CF2H group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹. The C-F stretching vibrations of the difluoromethyl group give rise to strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 128. The fragmentation pattern is characterized by the loss of fluorine and the difluoromethyl group.[1]

Chemical Reactivity and Transformations

The difluoromethyl group is a key determinant of the chemical reactivity of this compound. It acts as an electron-withdrawing group, which has significant implications for the reactivity of the aromatic ring.

The electron-withdrawing nature of the difluoromethyl group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution reactions.[3] This is because the CF2H group reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. Furthermore, the difluoromethyl group is a meta-director for electrophilic aromatic substitution.[3]

Electrophilic Aromatic Substitution

A typical electrophilic aromatic substitution reaction, such as a Friedel-Crafts reaction, on this compound would proceed as follows:

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Difluoromethylbenzene Difluoromethylbenzene Intermediate Sigma Complex (Arenium Ion) Difluoromethylbenzene->Intermediate Attack by π-electrons Electrophile Electrophile (E+) Electrophile->Intermediate Lewis_Acid Lewis Acid Catalyst (e.g., AlCl3) Lewis_Acid->Electrophile Generates Product meta-Substituted This compound Intermediate->Product Deprotonation

Caption: Electrophilic Aromatic Substitution on this compound.

Nucleophilic Substitution

While the aromatic ring is deactivated towards electrophiles, the presence of the fluorine atoms can activate the benzylic position for certain nucleophilic reactions. The difluoromethyl group can be considered a masked nucleophile under specific conditions.[4] Deprotonation of the C-H bond in the CF2H group can generate a carbanion, which can then react with various electrophiles.[4]

Experimental Protocols

The following are representative experimental protocols for the synthesis and analysis of this compound. Researchers should always adhere to appropriate laboratory safety procedures.

Synthesis of this compound

A common method for the synthesis of this compound involves the fluorination of benzaldehyde (B42025) derivatives. A general workflow is depicted below.

Benzaldehyde Benzaldehyde Reaction Fluorination Reaction Benzaldehyde->Reaction Fluorinating_Agent Fluorinating Agent (e.g., DAST, Deoxo-Fluor®) Fluorinating_Agent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Distillation, Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General Synthesis Workflow for this compound.

Protocol:

  • To a stirred solution of benzaldehyde in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), slowly add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) at a low temperature (e.g., -78 °C).

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol:

  • Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

  • Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

  • Set the GC oven temperature program to achieve good separation of the components. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 250 °C), and hold for a few minutes.

  • The mass spectrometer should be operated in electron ionization (EI) mode.

  • Analyze the resulting chromatogram to determine the purity of the sample and the mass spectrum to confirm the identity of the compound.[1]

Applications in Drug Development

The unique properties of the difluoromethyl group make it a valuable moiety in drug design. It can act as a lipophilic hydrogen bond donor, mimicking hydroxyl or thiol groups, which can lead to improved binding interactions with biological targets.[5][6] The metabolic stability of the C-F bond can also enhance the pharmacokinetic profile of a drug candidate.[6] The difluoromethyl group has been incorporated into a variety of bioactive molecules, including enzyme inhibitors and central nervous system agents.

Safety Information

This compound is a flammable liquid and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a versatile building block with unique properties that are highly attractive for applications in medicinal chemistry and materials science. A thorough understanding of its physical and chemical properties, reactivity, and handling procedures is essential for its effective use in research and development. This guide provides a solid foundation of technical information to aid scientists in their work with this important fluorinated compound.

References

(Difluoromethyl)benzene CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (Difluoromethyl)benzene

This technical guide provides comprehensive information on this compound, a fluorinated aromatic compound of interest to researchers, scientists, and professionals in drug development. The guide details its chemical identifiers, physicochemical properties, and relevant safety information. Furthermore, it outlines experimental protocols for the synthesis of related compounds and visualizes key chemical processes.

Chemical Identifiers and Properties

This compound, also known as α,α-Difluorotoluene, is a colorless liquid at room temperature.[1] It is characterized by a benzene (B151609) ring substituted with a difluoromethyl group.[1] This substitution influences the compound's chemical behavior, increasing its electronegativity.[1] It is sparingly soluble in water but shows greater solubility in organic solvents.[1]

Table 1: Identifiers for this compound
IdentifierValue
CAS Number 455-31-2[2][3][4][5]
Synonyms α,α-Difluorotoluene[2][3][5]
Molecular Formula C₇H₆F₂[2][4]
Molecular Weight 128.12 g/mol [2][3][4]
PubChem CID 640452[4]
MDL Number MFCD03788488[3]
InChI 1S/C7H6F2/c8-7(9)6-4-2-1-3-5-6/h1-5,7H[3][4]
InChIKey JDZLOJYSBBLXQD-UHFFFAOYSA-N[3][4]
SMILES FC(F)c1ccccc1[2][3]
EC Number 691-718-9[4]
Table 2: Physicochemical Properties of this compound
PropertyValue
Physical State Liquid[1][3][5]
Appearance Colorless liquid[1]
Density 1.138 g/mL at 25 °C[3]
Refractive Index n20/D 1.458[3]
Solubility Sparingly soluble in water; soluble in organic solvents[1]
Table 3: Safety and Hazard Information for this compound
Hazard InformationDetails
Signal Word Danger[3]
GHS Hazard Statements H226: Flammable liquid and vapor[3][4]H314: Causes severe skin burns and eye damage[3][4]
Hazard Classifications Flammable Liquid 3[3][4]Skin Corrosion 1B[3][4]Eye Damage 1[3]
Flash Point 35.5 °C (95.9 °F)[3]
Storage Class 3 (Flammable liquids)[3]
WGK WGK 3[3]

Experimental Protocols

The difluoromethyl group is a valuable moiety in medicinal chemistry, known to enhance metabolic stability and lipophilicity.[6][7] The following are representative protocols for the synthesis of aryl difluoromethyl ethers and related compounds, which are analogous to the synthesis of this compound.

Protocol 1: Difluoromethylation of Phenols using Sodium 2-chloro-2,2-difluoroacetate (B8310253)

This protocol describes a method for the difluoromethylation of phenols by generating difluorocarbene from sodium 2-chloro-2,2-difluoroacetate.[8]

Materials:

  • Phenol (B47542) derivative

  • Sodium 2-chloro-2,2-difluoroacetate

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Hexanes

  • Saturated sodium chloride solution

  • 10% Lithium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottomed flask, dissolve the phenol derivative (1.0 equiv) in DMF.[8]

  • Degas the solution with nitrogen for 1 hour while stirring.[8]

  • Add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion under a stream of nitrogen.[8]

  • Heat the reaction mixture to 120 °C and stir for 2 hours under a positive pressure of nitrogen.[8]

  • Monitor the reaction completion by TLC analysis.[8]

  • After completion, cool the reaction flask to room temperature.[8]

  • Dilute the mixture with deionized water and transfer to a separatory funnel.[8]

  • Extract the aqueous layer with hexanes (5 x 100 mL).[8]

  • Combine the organic layers and wash with saturated sodium chloride solution, followed by a 10% LiCl solution.[8]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate by rotary evaporation.[8]

  • Dry the resulting product under high vacuum to yield the aryl difluoromethyl ether.[8]

Protocol 2: Difluoromethylation of Phenols using Fluoroform (CHF₃)

This method utilizes fluoroform as the source of difluorocarbene for the synthesis of difluoromethoxyarenes.[9]

Materials:

Procedure (Method A - with heating):

  • In a three-necked round-bottomed flask under a nitrogen atmosphere, add potassium hydroxide (10 equiv) and water. Stir until the KOH is nearly dissolved.[9]

  • Add the phenol derivative (1 equiv) and stir for 30 minutes.[9]

  • Add 1,4-dioxane via syringe and heat the mixture to 50 °C.[9]

  • Bubble fluoroform gas slowly into the reaction mixture.[9]

  • After the reaction, quench with water and extract with ethyl acetate.[9]

  • Concentrate the organic layer and purify by column chromatography to obtain the product.[9]

Procedure (Method B - room temperature):

  • In a similar setup, use a higher concentration of potassium hydroxide (15 equiv).[9]

  • After the addition of the phenol, add acetonitrile as the solvent and stir at room temperature.[9]

  • Bubble fluoroform into the mixture for 2 hours, then stir for an additional hour.[9]

  • Workup and purification are similar to Method A.[9]

Visualizations

The following diagrams illustrate a general workflow for the synthesis of difluoromethylated compounds and a potential metabolic pathway for this compound.

Synthesis_Workflow Reactants Reactants (Phenol, Difluorocarbene Precursor) Solvent Solvent Addition (e.g., DMF, Acetonitrile) Reactants->Solvent Reaction Reaction under Inert Atmosphere Solvent->Reaction Heating Heating (if required) Reaction->Heating Optional Workup Aqueous Workup & Extraction Reaction->Workup Heating->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Final Product (Aryl Difluoromethyl Ether) Purification->Product

Caption: A generalized workflow for the synthesis of aryl difluoromethyl ethers.

Metabolic_Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism DFMB This compound Hydroxylated_Metabolite Hydroxylated Metabolite (e.g., Difluoromethylphenol) DFMB->Hydroxylated_Metabolite Cytochrome P450 Hydroxylation Conjugated_Metabolite Conjugated Metabolite (e.g., Glucuronide or Sulfate) Hydroxylated_Metabolite->Conjugated_Metabolite Conjugation Excretion Excretion Conjugated_Metabolite->Excretion

Caption: A potential metabolic pathway for this compound.

References

Stability and Storage of (Difluoromethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for (Difluoromethyl)benzene (CAS No. 455-31-2), also known as α,α-Difluorotoluene. The information is compiled for professionals in research and drug development who utilize this compound in their work.

Chemical Properties and Hazards

This compound is a flammable liquid that requires careful handling. It is classified as a skin and eye irritant. Key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₇H₆F₂
Molecular Weight128.12 g/mol
AppearanceColorless to light yellow liquid
Boiling Point133-139 °C
Flash Point35.5 °C
Density1.138 g/mL at 25 °C

Stability Profile

While specific quantitative data on the long-term stability and degradation kinetics of this compound under various stress conditions are not extensively available in the public domain, its stability can be inferred from its chemical structure and data on related fluorinated aromatic compounds.

General Stability: The difluoromethyl group is generally considered to be relatively stable. However, like its analogue trifluoromethylbenzene, it may be susceptible to degradation under certain conditions.

Potential Degradation Pathways:

  • Hydrolysis: While the C-F bond is strong, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis, ultimately yielding benzaldehyde (B42025) and hydrofluoric acid.

  • Photodegradation: Aromatic compounds can be susceptible to photolytic degradation. Studies on other fluorinated aromatics suggest that UV radiation could induce reactions, potentially leading to defluorination or polymerization.

  • Oxidation: Strong oxidizing agents may react with the benzene (B151609) ring or the difluoromethyl group, particularly at the benzylic position which has a C-H bond susceptible to radical abstraction.

  • Reaction with Strong Acids: Research on trifluoromethyl-substituted arenes has shown that strong acids can promote decomposition.[1] It is plausible that this compound could undergo similar reactions, such as Friedel-Crafts-type reactions or defluorination, in the presence of superacids.[1]

  • Biodegradation: Studies on the aerobic metabolism of fluorobenzene (B45895) have shown that degradation can occur via hydroxylation of the aromatic ring, followed by ring cleavage.[2][3] This suggests that under certain environmental or biological conditions, this compound could be susceptible to microbial degradation.[2][3]

Recommended Storage Conditions

To ensure the integrity and purity of this compound, the following storage conditions are recommended based on information from various chemical suppliers.

ParameterRecommendation
Temperature 2-8°C (Refrigerated) [4]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)
Light Store in the dark, protected from light
Container Tightly sealed, appropriate for flammable liquids
Incompatibilities Strong oxidizing agents, strong acids, and strong bases

Experimental Protocols for Stability Testing

The following are generalized protocols for conducting forced degradation and stability studies on this compound. These should be adapted based on the specific analytical capabilities and regulatory requirements.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for a specified period (e.g., 24, 48, 72 hours).

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for a specified period.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period.

    • Thermal Degradation: Expose a solid or neat liquid sample to dry heat (e.g., 80°C) for a specified period.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a specified duration.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection, should be developed and validated to separate the parent compound from its degradation products.[5] Gas Chromatography (GC) with Flame Ionization Detection (FID) or MS is also a suitable technique for volatile compounds like this compound.[6]

Long-Term Stability Study

A long-term stability study under recommended storage conditions is crucial to determine the shelf-life of the compound.

Protocol:

  • Sample Preparation: Place aliquots of this compound into appropriate containers (e.g., amber glass vials with inert caps).

  • Storage: Store the samples under the recommended conditions (2-8°C, inert atmosphere, protected from light).

  • Time Points: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, analyze the samples for purity and the presence of any degradation products using a validated stability-indicating analytical method.

Visualizations

The following diagrams illustrate key logical relationships and workflows relevant to the stability and handling of this compound.

StorageDecisionTree start Handling this compound q1 Is the container open? start->q1 a1_yes Blanket with inert gas (e.g., Argon, Nitrogen) q1->a1_yes Yes a1_no Ensure container is tightly sealed q1->a1_no No q2 Storage Duration? a1_yes->q2 a1_no->q2 a2_short Short-term (< 1 month) Store at 2-8°C q2->a2_short Short-term a2_long Long-term (> 1 month) Store at 2-8°C under inert atmosphere q2->a2_long Long-term q3 Incompatible substances present? a2_short->q3 a2_long->q3 a3_yes Segregate from strong acids, bases, and oxidizing agents q3->a3_yes Yes a3_no Proceed with storage q3->a3_no No

Caption: Decision tree for the appropriate storage and handling of this compound.

StabilityTestingWorkflow start Initiate Stability Study method_dev Develop & Validate Stability-Indicating Method (e.g., HPLC, GC) start->method_dev forced_degradation Forced Degradation Studies method_dev->forced_degradation long_term_storage Long-Term Stability Study method_dev->long_term_storage stress_conditions Acid, Base, Oxidation, Heat, Light forced_degradation->stress_conditions analysis Analyze Samples at Time Points stress_conditions->analysis storage_conditions 2-8°C, Inert Atmosphere, Protected from Light long_term_storage->storage_conditions storage_conditions->analysis data_evaluation Evaluate Purity, Identify Degradants, Determine Shelf-Life analysis->data_evaluation report Generate Stability Report data_evaluation->report

Caption: General workflow for conducting stability testing of this compound.

References

Isomerism in Substituted (Difluoromethyl)benzene Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the difluoromethyl (CHF₂) group into benzene (B151609) derivatives is a widely utilized strategy in medicinal chemistry to modulate the physicochemical and biological properties of drug candidates. Isomerism, encompassing constitutional isomers (positional) and stereoisomers (enantiomers and diastereomers), plays a pivotal role in determining the efficacy, selectivity, and safety profile of these compounds. This technical guide provides an in-depth analysis of isomerism in substituted (difluoromethyl)benzene derivatives. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the impact of isomerism on biological pathways, offering a comprehensive resource for researchers in drug discovery and development.

Introduction to Isomerism in Drug Design

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. These structural variations can lead to significant differences in physical, chemical, and biological properties. In drug development, understanding the distinct characteristics of each isomer is critical, as one isomer may exhibit the desired therapeutic effect while another could be inactive or even toxic.

The difluoromethyl group is of particular interest due to its unique properties. It can act as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl, thiol, or methyl groups. The position of the CHF₂ group on the benzene ring, as well as the presence of other substituents, gives rise to a variety of isomers, each with a potentially unique pharmacological profile.

Types of Isomerism in Substituted this compound Derivatives

The primary types of isomerism relevant to this class of compounds are:

  • Positional Isomerism: This occurs when the difluoromethyl group and other substituents are located at different positions on the benzene ring (ortho, meta, para). These isomers often have different physical properties, such as boiling points and melting points, and can exhibit distinct biological activities due to altered binding interactions with their targets.

  • Stereoisomerism: This arises when molecules have the same connectivity but differ in the spatial arrangement of their atoms.

    • Enantiomers: Non-superimposable mirror images of each other. They have identical physical properties in an achiral environment but can have vastly different biological activities.

    • Diastereomers: Stereoisomers that are not mirror images of each other. They have different physical and chemical properties.

Physicochemical Properties of Positional Isomers

Table 1: Predicted Physicochemical Properties of (Difluoromethyl)phenol Isomers

IsomerPredicted Boiling Point (°C)Predicted pKa
ortho-(Difluoromethyl)phenol193.9 ± 30.08.65 ± 0.35[1]
meta-(Difluoromethyl)phenolData not availableData not available
para-(Difluoromethyl)phenolData not availableData not available

Note: The data in this table is based on computational predictions and should be used for illustrative purposes. Experimental verification is required.

The electron-withdrawing nature of the difluoromethyl group is expected to influence the acidity (pKa) of phenolic derivatives. The magnitude of this effect will vary depending on its position relative to the hydroxyl group.

Spectroscopic Characterization of Positional Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating positional isomers. The chemical shifts and coupling patterns of the aromatic protons and carbons are highly sensitive to the substitution pattern.

4.1. ¹H NMR Spectroscopy

The number of signals, their splitting patterns, and their chemical shifts in the ¹H NMR spectrum can distinguish between ortho, meta, and para isomers. For example, in difluorobenzene isomers:

  • ortho-Difluorobenzene: Exhibits a complex multiplet in the aromatic region due to the coupling between adjacent protons and fluorine atoms.[2]

  • meta-Difluorobenzene: Shows three distinct signals in the aromatic region with characteristic splitting patterns.[3]

  • para-Difluorobenzene: Due to its symmetry, all four protons are chemically equivalent, resulting in a single signal (a triplet due to coupling with the two fluorine atoms).[4]

Table 2: Illustrative ¹H NMR Chemical Shifts for Difluorobenzene Isomers (in CDCl₃)

IsomerProton EnvironmentChemical Shift (ppm)
orthoAromatic7.124, 7.053[2]
metaAromatic7.27, 7.05-6.63[3]
paraAromatic6.996[4]

4.2. ¹³C NMR Spectroscopy

The number of unique carbon signals in the ¹³C NMR spectrum is also diagnostic of the isomer.

  • ortho-Difluorobenzene: Four signals are expected.

  • meta-Difluorobenzene: Four signals are expected.

  • para-Difluorobenzene: Due to symmetry, only two signals are expected.[5]

Table 3: Illustrative ¹³C NMR Chemical Shifts for Difluorobenzene Isomers

IsomerNumber of Aromatic Signals
ortho3[6]
meta4
para2[7][8]

Biological Activity of Stereoisomers: A Case Study with Tramadol (B15222)

The differential biological activity of enantiomers is a critical consideration in drug development. Tramadol, an analgesic that is a substituted benzene derivative, provides an excellent example of how stereoisomers can have distinct and complementary pharmacological effects. Tramadol is administered as a racemic mixture of its two enantiomers, (+)-tramadol and (-)-tramadol.

5.1. Mechanism of Action

The analgesic effect of tramadol is multimodal, involving both opioid and non-opioid pathways. The two enantiomers and their primary metabolite, O-desmethyltramadol (M1), contribute to this complex pharmacology.

  • (+)-Tramadol: Primarily inhibits serotonin (B10506) reuptake and has a higher affinity for the µ-opioid receptor.[3][9]

  • (-)-Tramadol: Primarily inhibits norepinephrine (B1679862) reuptake.[3][10]

  • (+)-O-Desmethyltramadol (M1): The major active metabolite, with a significantly higher affinity for the µ-opioid receptor than the parent compound.[11]

Table 4: Receptor and Transporter Binding Affinities (Ki, nM) of Tramadol Enantiomers and Metabolites

Compoundµ-Opioid ReceptorSerotonin Transporter (SERT)Norepinephrine Transporter (NET)
(+)-Tramadol2400[11]990[12]-
(-)-Tramadol--790[12]
(+)-M13.4[11]--
(-)-M1240[11]--

Note: A lower Ki value indicates a higher binding affinity.

5.2. Signaling Pathway

The synergistic action of tramadol's enantiomers on the serotonergic and noradrenergic systems, combined with the potent µ-opioid receptor agonism of its metabolite, results in its overall analgesic effect.

G Simplified Signaling Pathway of Tramadol Isomers cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron plus_Tramadol (+)-Tramadol SERT SERT plus_Tramadol->SERT Inhibits minus_Tramadol (-)-Tramadol NET NET minus_Tramadol->NET Inhibits Analgesia Analgesia SERT->Analgesia Modulates Pain Perception NET->Analgesia mu_Opioid_Receptor µ-Opioid Receptor mu_Opioid_Receptor->Analgesia Leads to plus_M1 (+)-O-Desmethyltramadol (Metabolite) plus_M1->mu_Opioid_Receptor Activates G General Synthesis of Aryl Difluoromethyl Ethers Substituted_Phenol Substituted Phenol Phenoxide Phenoxide Intermediate Substituted_Phenol->Phenoxide + Base Base (e.g., K₂CO₃) Base->Phenoxide Aryl_Difluoromethyl_Ether Aryl Difluoromethyl Ether Phenoxide->Aryl_Difluoromethyl_Ether + Difluorocarbene_Source Difluorocarbene Source (e.g., CHClF₂) Difluorocarbene_Source->Aryl_Difluoromethyl_Ether Purification Purification (Chromatography/Recrystallization) Aryl_Difluoromethyl_Ether->Purification Final_Product Pure Aryl Difluoromethyl Ether Purification->Final_Product G HPLC Isomer Separation Workflow Sample_Preparation Sample Preparation (Dissolve in Mobile Phase) HPLC_System HPLC System Sample_Preparation->HPLC_System Inject Column Analytical Column (e.g., Phenyl, PFP) HPLC_System->Column Mobile Phase Flow Detector UV Detector Column->Detector Data_Analysis Data Analysis (Chromatogram) Detector->Data_Analysis Separated_Isomers Separated Isomers Data_Analysis->Separated_Isomers

References

The Difluoromethyl Group: A Comprehensive Technical Guide to its Electronic Effects on the Benzene Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the difluoromethyl (CHF₂) group stands out for its unique electronic properties, which can profoundly influence the reactivity, acidity, basicity, and metabolic stability of aromatic systems. This in-depth technical guide explores the core electronic effects of the difluoromethyl group when attached to a benzene (B151609) ring, providing a detailed analysis of its inductive and resonance contributions, its impact on molecular properties, and the experimental methodologies used to quantify these effects.

Quantitative Analysis of Electronic Effects

The electronic influence of a substituent on an aromatic ring is often quantified using Hammett parameters, which separate the overall effect into inductive (σI) and resonance (σR) components. The difluoromethyl group is characterized as a moderate electron-withdrawing group, primarily through a strong negative inductive effect (-I) originating from the high electronegativity of the two fluorine atoms.[1] Its resonance effect is significantly weaker.[2]

Below is a summary of key quantitative data describing the electronic effects of the difluoromethyl group compared to related substituents.

Table 1: Hammett and Swain-Lupton Parameters for Selected Substituents

SubstituentσI (Inductive Effect)σR (Resonance Effect)σm (meta)σp (para)
-CHF₂ 0.310.030.310.35
-CH₃-0.04-0.13-0.07-0.17
-CF₃0.450.080.430.54
-OH0.25-0.610.12-0.37
-OCHF₂0.41-0.100.310.31
-OCF₃0.54-0.190.380.35

Data compiled from various sources. Hammett constants can vary slightly depending on the reaction series and conditions used for their determination.

The data clearly indicates that the difluoromethyl group's electron-withdrawing character is dominated by its inductive effect (σI = 0.31). The positive σm and σp values confirm its overall deactivating nature on the benzene ring towards electrophilic aromatic substitution.[1][3]

Impact on Acidity and Basicity

The electron-withdrawing nature of the difluoromethyl group has a significant impact on the pKa of acidic and basic functional groups attached to the benzene ring.

Effect on Acidity of Benzoic Acid
Effect on Basicity of Aniline

Conversely, the difluoromethyl group decreases the basicity (lowers the pKa of the conjugate acid) of aniline. The -I effect of the CHF₂ group withdraws electron density from the aromatic ring and, consequently, from the nitrogen atom's lone pair, making it less available to accept a proton.[1] This reduction in basicity also correlates with a decrease in the nucleophilicity of the aniline.[1] The strategic placement of fluorine-containing groups like difluoromethyl is a common strategy in drug design to modulate the pKa of basic centers, which can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5]

Table 2: Influence of Substituents on the pKa of Phenol and Anilinium Ion

Substituent (para)pKa of PhenolpKa of Anilinium Ion
-H9.954.60
-CH₃10.195.08
-CHF₂ Predicted to be lower than 9.95Predicted to be lower than 4.60
-CF₃9.083.51

Note: Specific experimental pKa values for p-difluoromethylphenol and p-difluoromethylanilinium ion require dedicated experimental determination but are predicted based on electronic effects.

Influence on Aromatic Reactivity

The difluoromethyl group is a deactivating group in electrophilic aromatic substitution reactions, meaning that difluoromethylbenzene reacts more slowly than benzene itself. This deactivation is a direct consequence of the group's strong inductive electron withdrawal, which reduces the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles.[1][3]

Furthermore, the difluoromethyl group is a meta-director for electrophilic aromatic substitution. This can be understood by examining the stability of the Wheland intermediate (the carbocation intermediate) formed during the reaction. When the electrophile attacks at the ortho or para positions, one of the resonance structures places the positive charge on the carbon atom directly attached to the electron-withdrawing CHF₂ group, which is highly destabilizing. In contrast, attack at the meta position avoids this unfavorable arrangement, making the meta pathway the preferred one.

Bioisosterism and Hydrogen Bonding

A fascinating aspect of the difluoromethyl group is its role as a bioisostere of the hydroxyl (-OH) group.[2][6] This is due to the CHF₂ group's ability to act as a hydrogen bond donor, a consequence of the increased acidity of the C-H bond due to the adjacent electronegative fluorine atoms.[2][7] While it is a weaker hydrogen bond donor than a hydroxyl group, it is comparable to thiophenol and aniline.[8] This property, combined with its greater metabolic stability compared to a hydroxyl group, makes the CHF₂ group a valuable substituent in drug design for improving pharmacokinetic properties while potentially maintaining key hydrogen bonding interactions with biological targets.[7]

Experimental Protocols

The determination of the electronic properties of the difluoromethyl group relies on well-established experimental techniques.

Determination of Hammett Constants via ¹⁹F NMR Spectroscopy

A common method for determining inductive and resonance parameters (σI and σR) is through ¹⁹F NMR spectroscopy of substituted fluorobenzenes. The chemical shift of the fluorine atom in a para- or meta-substituted fluorobenzene (B45895) is sensitive to the electronic effects of the substituent.

Experimental Workflow:

  • Synthesis: Synthesize a series of meta- and para-substituted fluorobenzenes, including the difluoromethyl-substituted analogues.

  • Sample Preparation: Prepare dilute solutions of the synthesized compounds in a non-polar solvent (e.g., cyclohexane (B81311) or CCl₄) and a polar aprotic solvent (e.g., DMSO or acetone). An internal standard is typically added.

  • ¹⁹F NMR Acquisition: Acquire high-resolution ¹⁹F NMR spectra for all samples.

  • Data Analysis: The chemical shifts of the fluorine atom are measured relative to the internal standard. The Taft equations are then used to correlate the chemical shifts to the σI and σR parameters.

Determination of pKa by Potentiometric Titration

The pKa values of difluoromethyl-substituted benzoic acids and anilines can be determined by potentiometric titration.

Experimental Workflow:

  • Sample Preparation: Prepare a solution of the difluoromethyl-substituted acid or base of known concentration in a suitable solvent system (e.g., water or a water-ethanol mixture).[9]

  • Titration: Titrate the solution with a standardized solution of a strong base (for acids) or a strong acid (for bases) using a calibrated pH meter to monitor the pH.[9]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. For accurate results, multiple titrations should be performed.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

electronic_effects cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+R, weak) cluster_overall Overall Electronic Effect Inductive Strong Electron Withdrawal via Sigma Bonds Overall Moderately Electron-Withdrawing Deactivating meta-Directing Inductive->Overall Dominant Contribution Resonance Weak Electron Donation via Pi System (Hyperconjugation) Resonance->Overall Minor Contribution

Caption: Interplay of Inductive and Resonance Effects of the CHF₂ Group.

hammett_determination_workflow cluster_synthesis Compound Synthesis cluster_pka pKa Determination (Titration) cluster_nmr Hammett Parameter Determination (NMR) cluster_output Output Synth Synthesize Substituted Aromatic Compounds Titration_Setup Prepare Solution & Standardized Titrant Synth->Titration_Setup NMR_Sample Prepare NMR Samples in Different Solvents Synth->NMR_Sample Titrate Potentiometric Titration Titration_Setup->Titrate pKa_Calc Determine pKa from Half-Equivalence Point Titrate->pKa_Calc pKa_Value Experimental pKa pKa_Calc->pKa_Value NMR_Acquire Acquire 19F NMR Spectra NMR_Sample->NMR_Acquire NMR_Analysis Calculate Chemical Shifts & Apply Taft Equations NMR_Acquire->NMR_Analysis Hammett_Values σI, σR, σm, σp Values NMR_Analysis->Hammett_Values

Caption: Experimental Workflow for Determining Electronic Parameters.

Conclusion

The difluoromethyl group exerts a moderate electron-withdrawing effect on the benzene ring, dominated by a strong inductive component. This influences the molecule's properties in a predictable manner, increasing the acidity of carboxylic acids, decreasing the basicity of anilines, and directing electrophilic aromatic substitution to the meta position. Its ability to act as a hydrogen bond donor, serving as a metabolically stable bioisostere for the hydroxyl group, further enhances its utility in the design of novel pharmaceuticals and functional materials. A thorough understanding of these electronic effects, quantified through experimental methodologies such as NMR spectroscopy and potentiometric titration, is crucial for the rational design of molecules with tailored properties.

References

Methodological & Application

Application Notes and Protocols: (Difluoromethyl)benzene as a Bioisostere in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of medicinal chemistry. This approach involves the substitution of a functional group with another that possesses similar steric and electronic properties, with the goal of enhancing a molecule's pharmacological profile. The difluoromethyl group (-CF2H) has emerged as a valuable bioisostere, particularly for methyl (-CH3), methoxy (B1213986) (-OCH3), and hydroxyl (-OH) functionalities. (Difluoromethyl)benzene and its derivatives serve as key building blocks in this endeavor, offering a unique combination of properties that can favorably impact a drug candidate's potency, metabolic stability, and pharmacokinetic profile.

The -CF2H group is a fascinating entity; it is more lipophilic than a methyl group but less so than a trifluoromethyl (-CF3) group. Crucially, the C-H bond in the difluoromethyl group can act as a weak hydrogen bond donor, a characteristic not shared by the methyl or trifluoromethyl groups.[1] This allows it to mimic the hydrogen bonding capabilities of hydroxyl or thiol groups while occupying a similar steric space to a methyl group. Furthermore, the strong electron-withdrawing nature of the two fluorine atoms can significantly alter the pKa of nearby functionalities and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[1]

These application notes provide a comprehensive overview of the use of this compound as a bioisostere in drug design, including a comparison of its physicochemical properties with other common bioisosteres, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Physicochemical Properties of Benzene Bioisosteres

The selection of a bioisostere is a data-driven decision. The following tables summarize key physicochemical parameters for this compound and its common bioisosteric counterparts to facilitate rational drug design.

Table 1: Comparison of Lipophilicity and Electronic Properties of Substituted Benzenes

Substituent (X)logP (of Ph-X)Hammett Constant (σp)Hammett Constant (σm)
-H2.130.000.00
-CH32.69-0.17-0.07
-CF2H ~2.5 *0.35 0.30
-OCH32.11-0.270.12
-CF32.840.540.43

Note: The logP value for this compound is an estimate based on calculated values and comparison with other fluorinated analogues. Actual experimental values may vary.

Table 2: Inductive and Resonance Effects of Key Bioisosteres

SubstituentInductive Effect (σI)Resonance Effect (σR)
-CH3-0.08-0.15
-CHF2 0.26 0.06
-OCH30.29-0.56
-CF30.390.10

Data for -CHF2 is presented as a close approximation for the electronic effects of -CF2H.

Experimental Protocols

Protocol 1: Synthesis of an Aryl Difluoromethyl Ether via Nucleophilic Difluoromethylation

This protocol describes the synthesis of a this compound derivative, specifically 1-(difluoromethoxy)-4-nitrobenzene, from 4-nitrophenol (B140041) using sodium chlorodifluoroacetate as the difluorocarbene source. This method is advantageous due to the stability and ease of handling of the reagent.

Materials:

  • 4-Nitrophenol

  • Sodium chlorodifluoroacetate (ClCF2COONa)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (5.0 g, 35.9 mmol), potassium carbonate (14.9 g, 107.8 mmol), and anhydrous N,N-dimethylformamide (100 mL).

  • Stir the mixture at room temperature for 15 minutes to ensure the formation of the phenoxide.

  • Add sodium chlorodifluoroacetate (10.9 g, 71.8 mmol) to the reaction mixture in one portion.

  • Heat the reaction mixture to 100 °C and stir vigorously for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 1-(difluoromethoxy)-4-nitrobenzene as a pale yellow oil.

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a common method to assess the metabolic stability of a compound containing a this compound moiety, which is a critical step in early drug discovery to predict in vivo clearance.

Materials:

  • Test compound (e.g., a this compound-containing drug candidate)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) containing an internal standard (e.g., a structurally similar, stable compound)

  • Control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil (B1683045) and a low-clearance compound like warfarin)

  • 96-well plates

  • Incubator shaker set to 37 °C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mM.

    • Prepare the incubation mixture by adding human liver microsomes to the potassium phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Incubation:

    • In a 96-well plate, add the test compound stock solution to the incubation mixture to achieve a final substrate concentration of 1 µM. Gently mix.

    • Pre-incubate the plate at 37 °C for 5 minutes in the incubator shaker.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard to the respective wells. The 0-minute time point is quenched immediately after the addition of the NADPH regenerating system.

  • Sample Processing and Analysis:

    • Seal the plate and vortex for 2 minutes to precipitate the proteins.

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4 °C to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein amount).

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate signaling pathways where drugs containing a difluoromethyl bioisostere have been successfully employed.

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/TSC2 Akt->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis inhibits Drug mTOR Inhibitor (with -CF2H bioisostere) Drug->mTORC1 inhibits

mTOR Signaling Pathway Inhibition

PDE4_Signaling_Pathway ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4->AMP degrades CREB CREB PKA->CREB phosphorylates Inflammation Pro-inflammatory Mediators PKA->Inflammation inhibits Anti_Inflammation Anti-inflammatory Response CREB->Anti_Inflammation Drug Roflumilast (-OCF2H bioisostere) Drug->PDE4 inhibits

PDE4 Signaling and Inhibition
Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and evaluation of a drug candidate containing a this compound bioisostere.

Drug_Discovery_Workflow Start Lead Compound (e.g., with -CH3 or -OCH3) Synthesis Synthesis of This compound Analog Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification InVitro In Vitro Evaluation Purification->InVitro Binding Target Binding Assay InVitro->Binding Metabolic Metabolic Stability (Microsomes, Hepatocytes) InVitro->Metabolic ADME ADME Properties (Solubility, Permeability) InVitro->ADME Decision Go/No-Go Decision Binding->Decision Metabolic->Decision ADME->Decision Decision->Start No-Go (Redesign) InVivo In Vivo Studies (PK/PD, Efficacy) Decision->InVivo Go Candidate Drug Candidate InVivo->Candidate

Drug Discovery Workflow

References

Application Notes and Protocols for the Difluoromethylation of Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the difluoromethyl (CF2H) group into aromatic compounds is a critically important transformation in medicinal chemistry and drug discovery. The CF2H moiety can act as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl, thiol, and amino groups, often leading to improved metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1][2] This document provides detailed application notes and experimental protocols for several key methods used to achieve the difluoromethylation of aromatic compounds.

I. Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium and copper, offers robust and versatile methods for the formation of C(sp²)–CF2H bonds. These reactions typically involve the cross-coupling of an aryl (pseudo)halide or an organometallic reagent with a suitable difluoromethyl source.

A. Palladium-Catalyzed Difluoromethylation of Aryl (Pseudo)halides

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to difluoromethylation. A variety of difluoromethylating agents can be employed, with trimethyl(trifluoromethyl)silane (TMSCF2H) being a prominent example.[3]

Experimental Protocol: Palladium-Catalyzed Difluoromethylation of Aryl Bromides with TMSCF2H [3]

This protocol is adapted from the work of Sanford and co-workers (2019).

Reagents:

  • Aryl bromide (1.0 equiv)

  • TMSCF2H (2.0 equiv)

  • Pd(OAc)2 (5 mol%)

  • BrettPhos (10 mol%)

  • K2CO3 (2.0 equiv)

  • 1,4-Dioxane (B91453) (0.2 M)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, Pd(OAc)2, BrettPhos, and K2CO3.

  • Evacuate and backfill the tube with argon three times.

  • Add 1,4-dioxane and TMSCF2H via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired difluoromethylated arene.

Table 1: Palladium-Catalyzed Difluoromethylation of Aryl Bromides - Representative Yields

EntryAryl Bromide SubstrateProductYield (%)
14-Bromotoluene1-(Difluoromethyl)-4-methylbenzene85
24-Bromoanisole1-(Difluoromethyl)-4-methoxybenzene92
31-Bromo-4-fluorobenzene1-(Difluoromethyl)-4-fluorobenzene78
44-Bromobenzonitrile4-(Difluoromethyl)benzonitrile65
5Methyl 4-bromobenzoateMethyl 4-(difluoromethyl)benzoate75

Yields are approximate and may vary based on specific reaction conditions and substrate purity.

B. Copper-Mediated Difluoromethylation of Arylboronic Acids

Copper-mediated cross-coupling reactions provide an alternative and often more economical approach for difluoromethylation. Shen and Lu developed a ligandless, aerobic method for the fluoroalkylation of arylboronic acids.[4]

Experimental Protocol: Copper-Mediated Aerobic Difluoromethylation of Arylboronic Acids [4]

Reagents:

  • Arylboronic acid (1.0 equiv)

  • TMSCF2H (2.0 equiv)

  • CuI (10 mol%)

  • K2CO3 (2.0 equiv)

  • DMF

  • Air atmosphere

Procedure:

  • In a round-bottom flask open to the air, dissolve the arylboronic acid, CuI, and K2CO3 in DMF.

  • Add TMSCF2H to the stirring mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to yield the difluoromethylated aromatic compound.

II. Radical Difluoromethylation of Arenes

Radical-based methods have emerged as powerful tools for C-H functionalization, allowing for the direct introduction of the difluoromethyl group without the need for pre-functionalized starting materials.[1][5] These reactions are often initiated by photoredox catalysis or thermal decomposition of a radical precursor.

A. Photocatalytic C-H Difluoromethylation of Electron-Rich Heteroarenes

Visible-light photoredox catalysis enables the generation of difluoromethyl radicals under mild conditions, which can then engage in the functionalization of electron-rich (hetero)arenes.[4][5]

Experimental Protocol: Visible-Light Photoredox Difluoromethylation of Heteroarenes [4]

This protocol is based on the work of Wang and co-workers.

Reagents:

  • Heteroarene (1.0 equiv)

  • NaSO2CF2H (2.0 equiv)

  • fac-[Ir(ppy)3] (1-2 mol%)

  • K2HPO4 (2.0 equiv)

  • Acetonitrile/Water (3:1)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • To a reaction vial, add the heteroarene, NaSO2CF2H, fac-[Ir(ppy)3], and K2HPO4.

  • Degas the solvent mixture (acetonitrile/water) by sparging with argon for 15 minutes.

  • Add the degassed solvent to the reaction vial.

  • Seal the vial and place it in front of a blue LED light source with stirring.

  • Irradiate the reaction for 12-24 hours at room temperature.

  • After the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over Na2SO4, and concentrate.

  • Purify the product by column chromatography.

Table 2: Photocatalytic Difluoromethylation of Heteroarenes - Representative Yields

EntryHeteroarene SubstrateProductYield (%)
1Caffeine8-(Difluoromethyl)caffeine76
2N-Methylindole3-(Difluoromethyl)-1-methylindole88
3Thiophene2-(Difluoromethyl)thiophene55
4Furan2-(Difluoromethyl)furan62

Yields are approximate and may vary based on specific reaction conditions and substrate purity.

B. Radical Chlorodifluoromethylation as a Gateway to Difluoromethylarenes

A complementary approach involves the introduction of a chlorodifluoromethyl (CF2Cl) group, which can be subsequently converted to the desired CF2H moiety. This two-step process is particularly useful for electron-rich arenes where direct difluoromethylation can be challenging.[1]

Experimental Protocol: Photochemical Chlorodifluoromethylation of Arenes [1]

Reagents:

Procedure:

  • In a quartz reaction tube, dissolve the arene, chlorodifluoroacetic anhydride, and pyridine N-oxide in acetonitrile.

  • Degas the solution by sparging with an inert gas (e.g., argon) for 10 minutes.

  • Seal the tube and irradiate with a UV lamp at room temperature for 12-24 hours with stirring.

  • Monitor the reaction by GC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture.

  • The crude product can then be subjected to hydrogenolysis (e.g., using H2, Pd/C) to afford the final difluoromethylated arene.

  • Purify the final product by column chromatography.

III. Visualizing the Workflows

To better understand the logical flow of these protocols, the following diagrams illustrate the key steps involved in each methodology.

Palladium_Catalyzed_Difluoromethylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Bromide, Pd(OAc)2, BrettPhos, K2CO3 inert Evacuate and Backfill with Argon reagents->inert solvent Add Dioxane and TMSCF2H inert->solvent heat Heat at 100 °C (12-24 h) solvent->heat cool Cool to RT heat->cool dilute Dilute with Ethyl Acetate cool->dilute filter Filter through Celite dilute->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify product Difluoromethylated Arene purify->product Photocatalytic_Difluoromethylation cluster_setup Reaction Setup cluster_reaction Photocatalytic Reaction cluster_workup Work-up and Purification mix_solids Combine Heteroarene, NaSO2CF2H, Ir(ppy)3, K2HPO4 degas_solvent Degas Solvent (MeCN/H2O) mix_solids->degas_solvent add_solvent Add Degassed Solvent degas_solvent->add_solvent irradiate Irradiate with Blue LEDs (12-24 h, RT) add_solvent->irradiate extract Aqueous Work-up and Extraction irradiate->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Difluoromethylated Heteroarene purify->product Radical_Chlorodifluoromethylation_Pathway start Arene reagents Chlorodifluoroacetic anhydride Pyridine N-oxide, UV light intermediate Chlorodifluoromethylated Arene (Ar-CF2Cl) start->intermediate Photochemical Reaction hydrogenolysis Hydrogenolysis (e.g., H2, Pd/C) final_product Difluoromethylated Arene (Ar-CF2H) intermediate->final_product Reduction

References

Application Notes and Protocols for the Use of (Difluoromethyl)benzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of agrochemicals derived from (difluoromethyl)benzene. The unique properties of the difluoromethyl (CF₂H) group, such as its ability to act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol groups, have made it a valuable moiety in the design of modern pesticides.[1] The introduction of the CF₂H group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes, often leading to enhanced biological activity.[1][2] This document details the synthetic pathways from this compound to key agrochemical classes, provides experimental protocols for their synthesis, summarizes their biological efficacy, and illustrates their mode of action.

I. Synthetic Pathways and Key Intermediates

The synthesis of many modern agrochemicals, particularly succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides, relies on the key intermediate 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. A plausible synthetic route to this intermediate, starting from this compound, is outlined below.

Diagram of the Synthetic Workflow

SynthesisWorkflow A This compound B Difluoroacetic Acid A->B Oxidation C Difluoroacetyl Chloride B->C Chlorination (e.g., SOCl₂) D Ethyl 2-(difluoroacetyl)-3-oxobutanoate C->D Claisen Condensation (e.g., Ethyl acetoacetate) E Ethyl 3-(difluoromethyl)-1-methyl-1H- pyrazole-4-carboxylate D->E Cyclization (e.g., Methylhydrazine) F 3-(Difluoromethyl)-1-methyl-1H- pyrazole-4-carboxylic Acid E->F Hydrolysis G Fluxapyroxad (B1673505) F->G Amide Coupling H Pydiflumetofen F->H Amide Coupling

Caption: Synthetic pathway from this compound to key SDHI fungicides.

II. Experimental Protocols

Protocol 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

This protocol outlines the synthesis of a key intermediate for several modern fungicides, starting from difluoroacetyl chloride.

Step 1: Synthesis of Ethyl 2-(difluoroacetyl)-3-oxobutanoate

  • To a stirred solution of ethyl acetoacetate (B1235776) in a suitable aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere, add a strong base (e.g., sodium hydride) at 0 °C.

  • After the initial reaction subsides, slowly add difluoroacetyl chloride to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate [3]

  • Dissolve the crude ethyl 2-(difluoroacetyl)-3-oxobutanoate from the previous step in ethanol (B145695).

  • Add methylhydrazine to the solution and heat the mixture to reflux for several hours.

  • Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure, and purify the residue by column chromatography to obtain the desired pyrazole (B372694) ester.

Step 3: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid [3]

  • Dissolve the purified ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and water.

  • Add a base, such as sodium hydroxide, to the solution and stir at room temperature or with gentle heating until the hydrolysis is complete.

  • Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Protocol 2: Synthesis of Fluxapyroxad

This protocol describes the final amide coupling step to produce the fungicide fluxapyroxad.

  • Suspend 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in a suitable solvent such as toluene (B28343).

  • Add a chlorinating agent, for example, thionyl chloride, and a catalytic amount of dimethylformamide. Heat the mixture to reflux until the acid is completely converted to the acid chloride.

  • In a separate flask, dissolve 3',4',5'-trifluorobiphenyl-2-amine and pyridine (B92270) in toluene and heat to 55°C.

  • Slowly add the prepared 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride solution to the amine solution and continue stirring at 55°C.

  • After the reaction is complete, wash the solution with 2N HCl, saturated sodium bicarbonate solution, and water.

  • Dry the organic phase, remove the solvent under reduced pressure, and purify the crude product by column chromatography to obtain fluxapyroxad.

III. Biological Activity Data

The incorporation of the difluoromethyl group has led to the development of highly potent agrochemicals. The following tables summarize the in vitro antifungal and insecticidal activities of selected compounds.

Table 1: Antifungal Activity of Difluoromethyl-Containing Fungicides (EC₅₀ values in mg/L)
Compound/Active IngredientSclerotinia sclerotiorumValsa maliRhizoctonia cerealisPuccinia sorghiReference(s)
Fluxapyroxad 0.1212.672.101-[4]
Boscalid (Reference) 0.1114.83>20-[4]
Pydiflumetofen Analog 29 -1.77--[2]
Pydiflumetofen Analog 75 ---0.18[2]
Thifluzamide (Reference) 4.88-23.09-[2]
Compound 18 -3.68--[2]
Compound 25 --2.286-[2]
Compound 41 --2.0-[2]
Compound 55 0.85-0.93-[2]
Compound 58 ----[2]
Table 2: Insecticidal Activity of a Difluoromethyl-Containing Compound (LC₅₀ value)
CompoundTarget PestLC₅₀ (mg/L)Reference(s)
T23 Aphis fabae1.46

IV. Mode of Action: Succinate Dehydrogenase Inhibition

Many of the potent fungicides derived from this compound, such as fluxapyroxad and pydiflumetofen, act as Succinate Dehydrogenase Inhibitors (SDHIs). SDH, also known as Complex II, is a crucial enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, these fungicides disrupt cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.

Diagram of the SDHI Signaling Pathway

SDHI_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I ATP_Synthase ATP Synthase ComplexI->ATP_Synthase H⁺ pumping UQ Ubiquinone (UQ) ComplexI->UQ ComplexII Complex II (SDH) ComplexII->UQ e⁻ transfer Fumarate Fumarate ComplexII->Fumarate Oxidation ComplexIII Complex III ComplexIII->ATP_Synthase CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV ComplexIV->ATP_Synthase H2O H₂O ComplexIV->H2O ATP ATP ATP_Synthase->ATP UQ->ComplexIII CytC->ComplexIV Succinate Succinate Succinate->ComplexII SDHI This compound-derived SDHI Fungicide SDHI->ComplexII Inhibition ADP ADP + Pi ADP->ATP_Synthase O2 ½ O₂ + 2H⁺ O2->ComplexIV

Caption: Inhibition of the mitochondrial electron transport chain by SDHI fungicides.

V. Conclusion

This compound serves as a valuable starting material for the synthesis of a new generation of highly effective agrochemicals. The unique electronic and steric properties of the difluoromethyl group contribute significantly to the biological activity of these compounds. The provided protocols and data offer a foundation for researchers in the field of agrochemical synthesis and development to explore this important chemical space further. The continued investigation into difluoromethyl-containing structures holds promise for the discovery of novel pesticides with improved efficacy and safety profiles.

References

Application Notes and Protocols: (Difluoromethyl)benzene as a Building Block in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of (difluoromethyl)benzene and its derivatives as versatile building blocks in the synthesis of high-performance polymers. The incorporation of the difluoromethyl (-CHF₂) or difluoromethylene (-CF₂-) moiety into polymer backbones imparts a unique combination of properties, including enhanced thermal stability, improved solubility, and desirable dielectric characteristics. This document details the synthesis of fluorinated poly(aryl ether)s, presenting key performance data and a detailed experimental protocol.

Introduction: The Role of the Difluoromethyl Group in Polymer Science

The introduction of fluorine-containing groups into polymer structures is a well-established strategy for enhancing material properties. While the trifluoromethyl (-CF₃) group has been extensively studied, the difluoromethyl (-CHF₂) and difluoromethylene (-CF₂-) groups offer a nuanced modification of electronic and steric properties. The difluoromethyl group, in particular, is of growing interest due to its ability to act as a hydrophobic hydrogen-bond donor, a property of significant interest in medicinal chemistry that also has implications for material science.

In the context of materials science, the incorporation of difluoromethyl and difluoromethylene functionalities can lead to:

  • Enhanced Thermal Stability: The high bond energy of the C-F bond contributes to the overall thermal resistance of the polymer.

  • Improved Solubility: The presence of fluorine can disrupt polymer chain packing, leading to better solubility in organic solvents and improved processability.

  • Lower Dielectric Constant: The low polarizability of the C-F bond helps to reduce the dielectric constant of materials, making them suitable for applications in microelectronics.

  • Modified Intermolecular Interactions: The unique electronic nature of the difluoromethyl group can influence polymer chain interactions, affecting morphology and bulk properties.

This document focuses on the synthesis and characterization of poly(aryl ether)s derived from monomers containing the difluoromethylene group, showcasing the practical application of this compound derivatives in creating advanced materials.

Data Presentation: Properties of Fluorinated Poly(aryl ether)s

The following tables summarize the key properties of poly(aryl ether)s synthesized from difluoromethylene-containing monomers, providing a comparative view of their molecular weight, thermal stability, and mechanical properties.[1][2][3]

Table 1: Molecular Weight of Fluorinated Poly(aryl ether)s [2]

Polymer IDMonomer 1Monomer 2Mn ( kg/mol )Mw ( kg/mol )PDI (Mw/Mn)
F2HBPbis(4-fluorophenyl)difluoromethane (B1314578)4,4'-(hexafluoroisopropylidene)diphenol451142.5
F2FBPbis(4-fluorophenyl)difluoromethane4,4'-biphenol31832.7

Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity index.

Table 2: Thermal Properties of Fluorinated Poly(aryl ether)s [1][2][3]

Polymer IDGlass Transition Temperature (Tg, °C)5% Weight Loss Temperature (Td5, °C)
F2HBP175520
F2FBP220530

Table 3: Mechanical Properties of Fluorinated Poly(aryl ether) Films [1][3]

Polymer IDTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
F2HBP75102.1
F2FBP8582.5

Experimental Protocols: Synthesis of Fluorinated Poly(aryl ether)s

This section provides a detailed protocol for the synthesis of fluorinated poly(aryl ether)s via nucleophilic aromatic substitution polymerization of a difluoromethylene-containing monomer with a bisphenol.[1][2][3]

Objective: To synthesize high molecular weight poly(aryl ether)s containing difluoromethylene linkages.

Materials:

  • bis(4-fluorophenyl)difluoromethane (Monomer A)

  • 4,4'-(Hexafluoroisopropylidene)diphenol (Bisphenol AF) (Monomer B)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene (B28343), anhydrous

  • Methanol (B129727)

  • Argon gas (high purity)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen/argon inlet.

  • Heating mantle with a temperature controller.

  • Standard laboratory glassware.

  • Filtration apparatus.

  • Vacuum oven.

Procedure:

  • Monomer and Catalyst Charging: In a flame-dried three-necked flask under a positive pressure of argon, add equimolar amounts of bis(4-fluorophenyl)difluoromethane and 4,4'-(hexafluoroisopropylidene)diphenol.

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc) to the flask to achieve a solids concentration of approximately 20% (w/v).

  • Catalyst Addition: Add an excess of anhydrous potassium carbonate (typically 1.1 to 1.5 equivalents per mole of bisphenol).

  • Azeotropic Dehydration: Add anhydrous toluene to the reaction mixture (approximately 10% of the DMAc volume). Heat the mixture to reflux (around 140-150 °C) for 2-4 hours to azeotropically remove any traces of water with the toluene. The water will be collected in the Dean-Stark trap.

  • Polymerization: After the removal of water, slowly raise the temperature to 160-170 °C to remove the toluene. Maintain the reaction at this temperature under a gentle flow of argon for 8-12 hours. The progress of the polymerization can be monitored by the increase in the viscosity of the reaction mixture.

  • Polymer Precipitation: After the polymerization is complete, cool the viscous solution to room temperature. Dilute the solution with additional DMAc if necessary. Slowly pour the polymer solution into a large volume of vigorously stirring methanol to precipitate the polymer.

  • Purification: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove any residual solvent and inorganic salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.

Visualizations: Workflow and Logical Relationships

Experimental Workflow for Poly(aryl ether) Synthesis

The following diagram illustrates the key steps in the synthesis of fluorinated poly(aryl ether)s.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Purification A Charge Monomers & Catalyst B Add Solvents (DMAc, Toluene) A->B C Azeotropic Dehydration (140-150 °C) B->C D Polycondensation (160-170 °C) C->D Increase Temp. E Precipitation in Methanol D->E Cool & Dilute F Filtration & Washing E->F G Drying under Vacuum F->G H Final Polymer G->H

Caption: Workflow for the synthesis of fluorinated poly(aryl ether)s.

Logical Relationship of Fluorination to Polymer Properties

This diagram illustrates the conceptual relationship between the incorporation of difluoromethyl groups and the resulting material properties.

property_relationship cluster_cause Structural Modification cluster_effect Enhanced Material Properties A This compound Building Block B Increased Thermal Stability A->B High C-F Bond Energy C Improved Solubility A->C Disrupted Chain Packing D Lower Dielectric Constant A->D Low Bond Polarizability E Altered Intermolecular Forces A->E Unique Electrostatics

References

Application Notes and Protocols for Photoredox-Catalyzed Difluoromethylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a difluoromethyl (CF₂H) group into organic molecules is a critically important strategy in medicinal chemistry and drug development. The CF₂H group can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups, often leading to improved metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] Visible-light photoredox catalysis has emerged as a powerful and versatile platform for the direct difluoromethylation of a wide range of organic substrates under mild reaction conditions, avoiding the harsh reagents often required in traditional methods.[1][2][3]

These application notes provide detailed protocols and comparative data for several key photoredox-catalyzed difluoromethylation reactions, enabling researchers to select and implement the most suitable method for their specific target molecules.

General Mechanism of Photoredox Difluoromethylation

Visible-light photoredox catalysis initiates the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor. The general catalytic cycle, which typically operates in a redox-neutral fashion, is depicted below. The process begins with the photoexcitation of a photocatalyst (PC) by visible light. The excited-state photocatalyst (PC*) then engages in a single-electron transfer (SET) with a difluoromethylating agent, generating the •CF₂H radical. This radical then adds to the substrate, and subsequent reaction steps lead to the final difluoromethylated product, regenerating the ground-state photocatalyst to continue the cycle.

Photoredox Catalysis General Mechanism PC Photocatalyst (PC) PC_exc Excited Photocatalyst (PC*) PC->PC_exc Visible Light (hν) Radical •CF₂H Radical PC_exc->Radical SET PC_red_ox PC⁺/⁻ PC_exc->PC_red_ox SET Substrate Substrate Intermediate Substrate-CF₂H Radical Adduct CF2H_Source CF₂H Source (e.g., R-CF₂H) Radical->Intermediate Addition Product Difluoromethylated Product Intermediate->Product Further Reaction Steps PC_red_ox->PC Regeneration caption General Mechanism of Photoredox Difluoromethylation

Caption: General Mechanism of Photoredox Difluoromethylation.

Protocol 1: Difluoromethylation-Cyclization of N-Arylacrylamides to Synthesize CF₂H-Containing Oxindoles

This protocol describes a visible-light-induced tandem radical difluoromethylation and cyclization of N-arylacrylamides to afford valuable 3-difluoromethyl-3-methyloxindoles. This method is distinguished by its mild conditions and the use of a sulfonium (B1226848) salt as the difluoromethyl source.[1][4]

Experimental Workflow

Experimental Workflow Protocol 1 cluster_prep Reaction Setup cluster_workup Work-up and Purification reagents 1. Add N-arylacrylamide, S-(difluoromethyl)sulfonium salt, photocatalyst (e.g., 4CzIPN), and base (e.g., LiOH) to a reaction tube. solvent 2. Add solvent (e.g., DMSO). reagents->solvent degas 3. Degas the mixture via 'freeze-pump-thaw' (3 cycles). solvent->degas light 4. Place the reaction under blue LED irradiation with stirring. degas->light quench 5. After completion (TLC/GC-MS), quench with saturated NH₄Cl. light->quench Reaction Time: 12-24 h extract 6. Extract with an organic solvent (e.g., EtOAc). quench->extract dry 7. Dry the combined organic layers over Na₂SO₄. extract->dry concentrate 8. Concentrate under reduced pressure. dry->concentrate purify 9. Purify by column chromatography. concentrate->purify caption Workflow for Oxindole Synthesis

Caption: Workflow for Oxindole Synthesis.

Detailed Experimental Protocol

To a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add N-arylacrylamide (0.2 mmol, 1.0 equiv), S-(difluoromethyl)sulfonium salt (0.4 mmol, 2.0 equiv), photocatalyst (e.g., 4CzIPN, 3 mol%), and LiOH (0.4 mmol, 2.0 equiv). The tube is evacuated and backfilled with argon three times. Anhydrous DMSO (2.0 mL) is then added via syringe. The reaction mixture is degassed by three freeze-pump-thaw cycles. The tube is then placed approximately 5 cm from a 34 W blue LED lamp and stirred at room temperature for 12-24 hours, or until the starting material is consumed as monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution (10 mL) and extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired 3-difluoromethyl-3-methyloxindole.

Substrate Scope and Yields
EntryN-Aryl Group SubstituentProductYield (%)
1H3-(difluoromethyl)-3-methyl-1-phenylindolin-2-one85
24-Me3-(difluoromethyl)-3-methyl-1-(p-tolyl)indolin-2-one88
34-OMe3-(difluoromethyl)-1-(4-methoxyphenyl)-3-methylindolin-2-one75
44-F1-(4-fluorophenyl)-3-(difluoromethyl)-3-methylindolin-2-one82
54-Cl1-(4-chlorophenyl)-3-(difluoromethyl)-3-methylindolin-2-one78
64-CF₃3-(difluoromethyl)-3-methyl-1-(4-(trifluoromethyl)phenyl)indolin-2-one72
7N-Tosyl3-(difluoromethyl)-3-methyl-1-tosylindolin-2-one92

Yields are for isolated products. Reaction conditions: N-arylacrylamide (0.2 mmol), S-(difluoromethyl)sulfonium salt (2.0 equiv), 4CzIPN (3 mol%), LiOH (2.0 equiv), DMSO (2.0 mL), blue LEDs, rt, 12-24 h.

Protocol 2: Oxydifluoromethylation of Styrenes

This protocol details the visible-light-induced oxydifluoromethylation of styrenes using a phosphonium (B103445) salt as the difluoromethylating agent and water or alcohols as nucleophiles. This method provides a direct route to β-difluoromethylated alcohols and ethers.[5][6][7]

Detailed Experimental Protocol

In an oven-dried reaction tube, styrene (B11656) derivative (0.5 mmol, 1.0 equiv), difluoromethyltriphenylphosphonium bromide (0.75 mmol, 1.5 equiv), and fac-[Ir(ppy)₃] (0.015 mmol, 3 mol%) are combined. Acetone (10.0 mL) and water (1.0 mL) are added, and the mixture is degassed with argon for 15 minutes. The reaction vessel is sealed and irradiated with a 24 W blue LED strip for 10 hours with stirring. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified directly by silica gel column chromatography to yield the desired oxydifluoromethylated product.

Substrate Scope and Yields
EntryStyrene SubstituentNucleophileProductYield (%)
1HH₂O2-(difluoromethyl)-1-phenylethan-1-ol81
24-MeH₂O2-(difluoromethyl)-1-(p-tolyl)ethan-1-ol85
34-OMeH₂O2-(difluoromethyl)-1-(4-methoxyphenyl)ethan-1-ol78
44-ClH₂O1-(4-chlorophenyl)-2-(difluoromethyl)ethan-1-ol75
5HMeOH1-(difluoromethyl)-2-methoxy-1-phenylethane72
6HEtOH1-(difluoromethyl)-2-ethoxy-1-phenylethane70

Yields are for isolated products. Reaction conditions: Styrene (0.5 mmol), PPh₃CF₂HBr (1.5 equiv), fac-[Ir(ppy)₃] (3 mol%), Acetone/H₂O or Alcohol (10:1), blue LEDs, rt, 10 h.

Protocol 3: Direct C-H Difluoromethylation of Heterocycles (Quinoxalin-2(1H)-ones)

This protocol outlines a method for the direct C(sp²)-H difluoromethylation of quinoxalin-2(1H)-ones. This approach utilizes an organic dye as the photocatalyst and sodium difluoromethanesulfinate as the CF₂H source under an air atmosphere.[8]

Detailed Experimental Protocol

To a reaction tube are added quinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv), sodium difluoromethanesulfinate (CF₂HSO₂Na) (0.4 mmol, 2.0 equiv), and Rose Bengal (0.004 mmol, 2 mol%). DMSO (1 mL) is then added. The tube is sealed and the mixture is stirred under irradiation from two 3 W green LEDs at room temperature for 12 hours. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel to give the C3-difluoromethylated quinoxalin-2(1H)-one.

Substrate Scope and Yields
EntryQuinoxalinone SubstituentProductYield (%)
11-Methyl3-(difluoromethyl)-1-methylquinoxalin-2(1H)-one82
21-Ethyl3-(difluoromethyl)-1-ethylquinoxalin-2(1H)-one78
31-Benzyl1-benzyl-3-(difluoromethyl)quinoxalin-2(1H)-one75
41-Phenyl3-(difluoromethyl)-1-phenylquinoxalin-2(1H)-one71
51-Me, 6-Cl6-chloro-3-(difluoromethyl)-1-methylquinoxalin-2(1H)-one76
61-Me, 7-Me3-(difluoromethyl)-1,7-dimethylquinoxalin-2(1H)-one80

Yields are for isolated products. Reaction conditions: Quinoxalin-2(1H)-one (0.2 mmol), CF₂HSO₂Na (2.0 equiv), Rose Bengal (2 mol%), DMSO (1 mL), air, green LEDs, rt, 12 h.[8]

Concluding Remarks

The protocols described herein represent a selection of robust and versatile methods for the incorporation of the difluoromethyl group into organic molecules using photoredox catalysis. These reactions are characterized by their mild conditions, operational simplicity, and broad functional group tolerance, making them highly attractive for applications in pharmaceutical and agrochemical research. By providing detailed, step-by-step procedures and comparative data, these application notes aim to facilitate the adoption of these powerful synthetic tools.

References

Application Notes and Protocols for Copper-Catalyzed Synthesis of (Difluoromethyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a difluoromethyl (CF2H) group into benzene (B151609) derivatives is a pivotal strategy in medicinal chemistry and materials science. This moiety can act as a bioisostere for hydroxyl, thiol, and amino groups, enhancing metabolic stability and modulating physicochemical properties such as lipophilicity and hydrogen-bonding capacity. Copper-catalyzed reactions have emerged as a powerful and versatile tool for the synthesis of (difluoromethyl)benzene derivatives, offering mild reaction conditions and broad functional group tolerance.

These application notes provide an overview of key copper-catalyzed methods for the synthesis of this compound derivatives, complete with detailed experimental protocols and comparative data to guide researchers in selecting the optimal synthetic route for their target molecules.

Copper-Catalyzed Difluoromethylation of Aryl Halides with a (Difluoromethyl)zinc Reagent

This method provides a direct route to difluoromethylated arenes from readily available aryl iodides. The reaction proceeds efficiently without the need for specialized ligands or activators for the zinc reagent.[1][2]

Data Presentation
EntryAryl IodideProductYield (%)
1Ethyl 2-iodobenzoateEthyl 2-(difluoromethyl)benzoate90
24-Iodoacetophenone1-(4-(Difluoromethyl)phenyl)ethan-1-one85
31-Iodo-4-nitrobenzene1-(Difluoromethyl)-4-nitrobenzene78
42-Iodobenzonitrile2-(Difluoromethyl)benzonitrile88
51-Iodo-3-methoxybenzene1-(Difluoromethyl)-3-methoxybenzene65

Reaction Conditions: Aryl iodide (0.5 mmol), (DMPU)₂Zn(CF₂H)₂ (1.0 mmol), CuI (10 mol%), DMPU (2.5 mL), 60 °C, 24 h.[1]

Experimental Protocol

Preparation of the (Difluoromethyl)zinc Reagent ((DMPU)₂Zn(CF₂H)₂): A solution of diethylzinc (B1219324) (1.0 M in hexanes, 10 mL, 10 mmol) is diluted with DMPU (20 mL) at 0 °C. To this solution, difluoroiodomethane (B73695) (CH₂F₂I) is bubbled for 1 hour. The resulting solution of (DMPU)₂Zn(CF₂H)₂ is used directly in the next step.

General Procedure for Difluoromethylation: To a flame-dried Schlenk tube under an argon atmosphere, CuI (9.5 mg, 0.05 mmol, 10 mol%) and the aryl iodide (0.5 mmol) are added. The tube is evacuated and backfilled with argon. Anhydrous DMPU (2.5 mL) is added, followed by the solution of (DMPU)₂Zn(CF₂H)₂ (1.0 M in DMPU, 1.0 mL, 1.0 mmol). The reaction mixture is stirred at 60 °C for 24 hours. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired difluoromethylated arene.[1][2]

Reaction Workflow

G reagent_prep Reagent Preparation: (DMPU)₂Zn(CF₂H)₂ from Et₂Zn and CH₂F₂I reagent_add Addition of (DMPU)₂Zn(CF₂H)₂ reagent_prep->reagent_add reaction_setup Reaction Setup: Aryl Iodide, CuI, DMPU under Argon reaction_setup->reagent_add heating Heating at 60 °C for 24h reagent_add->heating workup Aqueous Workup and Extraction heating->workup purification Column Chromatography workup->purification product Isolated this compound Derivative purification->product

Caption: General workflow for the copper-catalyzed difluoromethylation of aryl iodides.

Two-Step Aromatic Difluoromethylation via Cross-Coupling and Decarboxylation

This two-step approach involves an initial copper-catalyzed cross-coupling of an aryl iodide with an α-silyldifluoroacetate, followed by hydrolysis and decarboxylation to yield the difluoromethylated arene. This method is particularly useful for substrates that may not be compatible with direct difluoromethylation conditions.[3]

Data Presentation: Cross-Coupling Step
EntryAryl IodideSilyl ReagentProduct (Aryldifluoroacetate)Yield (%)
11-Iodo-4-methylbenzeneTMSCF₂CO₂EtEthyl 2,2-difluoro-2-(p-tolyl)acetate85
21-Iodo-4-methoxybenzeneTMSCF₂CO₂EtEthyl 2,2-difluoro-2-(4-methoxyphenyl)acetate92
31-Iodo-3-chlorobenzeneTMSCF₂CO₂EtEthyl 2-(3-chlorophenyl)-2,2-difluoroacetate78
42-IodonaphthaleneTMSCF₂CO₂EtEthyl 2,2-difluoro-2-(naphthalen-2-yl)acetate81

Reaction Conditions: Aryl iodide (1.0 mmol), TMSCF₂CO₂Et (1.5 mmol), CuI (10 mol%), K₂CO₃ (2.0 mmol), DMSO (5 mL), 80 °C, 12 h.

Experimental Protocols

Step 1: Synthesis of Aryldifluoroacetates In a sealed tube, aryl iodide (1.0 mmol), ethyl 2,2-difluoro-2-(trimethylsilyl)acetate (TMSCF₂CO₂Et, 0.29 g, 1.5 mmol), copper(I) iodide (19 mg, 0.1 mmol), and potassium carbonate (0.28 g, 2.0 mmol) are combined in DMSO (5 mL). The tube is sealed, and the mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by silica gel chromatography to give the corresponding aryldifluoroacetate.[3]

Step 2: Hydrolysis and Decarboxylation The aryldifluoroacetate (0.5 mmol) is dissolved in a mixture of THF (2 mL) and water (1 mL). Lithium hydroxide (B78521) monohydrate (42 mg, 1.0 mmol) is added, and the mixture is stirred at room temperature for 3 hours. The reaction is then acidified with 1 M HCl and extracted with ethyl acetate. The organic layer is dried and concentrated to give the crude aryldifluoroacetic acid. This crude acid is then dissolved in DMF (2 mL), and potassium fluoride (B91410) (58 mg, 1.0 mmol) is added. The mixture is heated to 100 °C for 2 hours. After cooling, the mixture is diluted with water and extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated. The residue is purified by column chromatography to afford the difluoromethyl aromatic compound.

Logical Relationship of the Two-Step Process

G start Aryl Iodide + TMSCF₂CO₂Et step1 Step 1: Cu-Catalyzed Cross-Coupling start->step1 intermediate Aryldifluoroacetate step1->intermediate step2 Step 2: Hydrolysis & Decarboxylation intermediate->step2 final_product This compound Derivative step2->final_product

Caption: Two-step synthesis of (difluoromethyl)benzenes via cross-coupling and decarboxylation.

Enantioconvergent Copper-Catalyzed Difluoromethylation of Alkyl Halides

For the synthesis of chiral molecules, this enantioconvergent method allows for the high-yield conversion of a diverse range of racemic alkyl halides into their corresponding alkyl-CF₂H analogues with excellent enantioselectivity.[4] This is particularly relevant for the synthesis of pharmaceutical agents where a specific stereoisomer is required.

Data Presentation
EntryRacemic Alkyl BromideProductYield (%)ee (%)
1α-Bromo-N-phenylbutanamide(R)-α-(Difluoromethyl)-N-phenylbutanamide8595
22-Bromo-1-(piperidin-1-yl)propan-1-one(R)-2-(Difluoromethyl)-1-(piperidin-1-yl)propan-1-one7592
3Benzyl (2-bromo-3-methylbutyl)carbamateBenzyl ((R)-2-(difluoromethyl)-3-methylbutyl)carbamate7999
42-Bromo-N-benzyl-2-phenylacetamide(R)-N-Benzyl-2-(difluoromethyl)-2-phenylacetamide8296

Reaction Conditions: Alkyl bromide (0.2 mmol), (DMPU)₂Zn(CF₂H)₂ (0.2 mmol), [Cu(CH₃CN)₄]PF₆ (10 mol%), Chiral Diamine Ligand (20 mol%), iPr₂O/DMPU (4:1, 1.5 mL), -40 °C, 36 h.[4]

Experimental Protocol

In a glovebox, a solution of [Cu(CH₃CN)₄]PF₆ (7.5 mg, 0.02 mmol, 10 mol%) and the chiral diamine ligand (0.04 mmol, 20 mol%) in a 4:1 mixture of diisopropyl ether and DMPU (1.0 mL) is stirred for 30 minutes. The solution is then cooled to -40 °C. A solution of the racemic alkyl bromide (0.2 mmol) in the same solvent mixture (0.5 mL) is added, followed by a solution of (DMPU)₂Zn(CF₂H)₂ (0.2 M in DMPU, 1.0 mL, 0.2 mmol). The reaction mixture is stirred at -40 °C for 36 hours. The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by preparative thin-layer chromatography to yield the enantiomerically enriched difluoromethylated product. The enantiomeric excess is determined by chiral HPLC analysis.[4]

Proposed Catalytic Cycle

G CuI [LCu(I)]⁺ CuICF2H LCu(I)CF₂H CuI->CuICF2H Transmetalation with (DMPU)₂Zn(CF₂H)₂ CuIICF2H [LCu(II)CF₂H]⁺ CuICF2H->CuIICF2H SET with R-X CuIII [LCu(III)(R)(CF₂H)]⁺ CuIICF2H->CuIII + R• (Enantiodetermining Step) AlkylRadical Alkyl Radical (R•) AlkylRadical->CuIII Product R-CF₂H CuIII->Product Reductive Elimination Product->CuI Regenerates Catalyst RacemicRX Racemic R-X RacemicRX->AlkylRadical SET

Caption: Proposed catalytic cycle for enantioconvergent difluoromethylation.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of (Difluoromethyl)benzene and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The difluoromethyl (CF₂H) group has garnered significant attention in medicinal chemistry and materials science. Its unique properties, such as acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amino groups, make it a valuable moiety in the design of novel pharmaceuticals and agrochemicals.[1] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the introduction of the difluoromethyl group onto aromatic and heteroaromatic scaffolds, enabling the synthesis of (difluoromethyl)benzene and its derivatives. These methods offer advantages such as broad functional group compatibility and relatively mild reaction conditions.[1]

This document provides an overview of common palladium-catalyzed methods for the synthesis of difluoromethylated arenes, including detailed experimental protocols and a summary of reaction outcomes.

Catalytic Methodologies

Several strategies have been developed for the palladium-catalyzed difluoromethylation of aryl precursors. The choice of methodology often depends on the nature of the starting material (e.g., aryl halides, boronic acids) and the desired substrate scope.

Common Coupling Partners and Difluoromethylating Agents:

  • Aryl Halides and Triflates: Aryl chlorides, bromides, and triflates are widely used coupling partners.[2][3]

  • Aryl Boronic Acids and Esters: These substrates are also common and often react under different conditions than aryl halides.[1][4]

  • Difluoromethylating Agents:

    • (Difluoromethyl)trimethylsilane (TMSCF₂H): A common reagent used in conjunction with a fluoride (B91410) source.[3]

    • Iododifluoromethane (ICF₂H): Can be generated ex situ for immediate use in the coupling reaction.[4][5][6]

    • Difluorocarbene Precursors: Reagents like chlorodifluoromethane (B1668795) can serve as a source of difluorocarbene, which is then captured by the palladium catalyst.[2][7]

    • Difluoromethyl Zinc Reagents: These can be used for transmetalation to the palladium center.[2][7]

Data Presentation

The following tables summarize the performance of various palladium catalyst systems in the synthesis of difluoromethylated arenes.

Table 1: Palladium-Catalyzed Difluoromethylation of Aryl Chlorides with TMSCF₂H [3]

EntryAryl ChlorideCatalyst SystemYield (%)
14-ChloroanisolePd(dba)₂ / BrettPhos79
24-ChloroanisolePd(PtBu₃)₂81
34-ChlorotoluenePd(dba)₂ / BrettPhos75
44-ChlorobenzonitrilePd(PtBu₃)₂85

Table 2: Palladium-Catalyzed Difluoromethylation of Aryl Boronic Acids with ex situ Generated ICF₂H

EntryAryl Boronic AcidProductYield (%)
14-Biphenylboronic acid4-(Difluoromethyl)-1,1'-biphenyl89
24-Methoxyphenylboronic acid1-(Difluoromethyl)-4-methoxybenzene94
34-Acetylphenylboronic acid1-(4-(Difluoromethyl)phenyl)ethan-1-one78
4Thiophen-2-ylboronic acid2-(Difluoromethyl)thiophene72

Experimental Protocols

Protocol 1: Difluoromethylation of Aryl Chlorides using TMSCF₂H

This protocol is adapted from a procedure for the palladium-catalyzed cross-coupling of aryl chlorides with (difluoromethyl)trimethylsilane.[3]

Materials:

  • Aryl chloride (1.0 equiv)

  • Pd(dba)₂ (3 mol%)

  • BrettPhos (4.5 mol%)

  • (Difluoromethyl)trimethylsilane (TMSCF₂H) (2.0 equiv)

  • Cesium fluoride (CsF) (2.0 equiv)

  • Dioxane (anhydrous)

Procedure:

  • To an oven-dried reaction vessel, add the aryl chloride, Pd(dba)₂, BrettPhos, and CsF.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous dioxane, followed by TMSCF₂H.

  • Seal the vessel and heat the reaction mixture at 120 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired difluoromethylated arene.

Protocol 2: Difluoromethylation of Aryl Boronic Acids using ex situ Generated ICF₂H

This protocol describes a method for the difluoromethylation of aryl boronic acids using iododifluoromethane (ICF₂H) generated in a separate chamber.[4]

Materials:

  • Gas Generation Chamber:

    • Bromodifluoroacetic acid (1.1 equiv)

    • Sodium iodide (2.0 equiv)

    • Sulfolane

  • Reaction Chamber:

    • Aryl boronic acid (1.0 equiv)

    • Pd(PPh₃)₄ (10 mol%)

    • DPEPhos (10 mol%)

    • Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

    • Toluene/Water (10:1)

Procedure:

  • Setup: Assemble a two-chamber reactor where the gas generation chamber is connected to the reaction chamber via a tube.

  • Reaction Mixture Preparation: In the reaction chamber, combine the aryl boronic acid, Pd(PPh₃)₄, DPEPhos, and K₃PO₄. Add the toluene/water solvent mixture.

  • Gas Generation: In the gas generation chamber, dissolve bromodifluoroacetic acid and sodium iodide in sulfolane. Heat this mixture to generate ICF₂H gas, which is then bubbled into the reaction mixture.

  • Reaction: Stir the reaction mixture at 60 °C overnight.

  • Workup: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with toluene. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle

The palladium-catalyzed difluoromethylation of aryl halides generally proceeds through a Pd(0)/Pd(II) catalytic cycle.

G Figure 1: Catalytic Cycle for Pd-Catalyzed Difluoromethylation Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdCF2H Ar-Pd(II)L_n-CF₂H ArPdX->ArPdCF2H Transmetalation ('CF₂H' source) Product Ar-CF₂H ArPdCF2H->Product Reductive Elimination Product->Pd0 Regeneration of Pd(0) catalyst

Caption: General catalytic cycle for the difluoromethylation of aryl halides.

Experimental Workflow

The general workflow for setting up a palladium-catalyzed cross-coupling reaction is outlined below.

G Figure 2: General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification A Combine Aryl Substrate, Catalyst, Ligand, and Base B Evacuate and Backfill with Inert Gas A->B C Add Anhydrous Solvent and Difluoromethylating Agent B->C D Heat Reaction Mixture C->D E Monitor Progress (TLC, GC-MS, NMR) D->E F Cool and Quench Reaction E->F G Extraction and Drying F->G H Concentration G->H I Column Chromatography H->I

Caption: A typical workflow for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols for Late-Stage Functionalization Using Difluoromethylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the difluoromethyl (CF₂H) group has garnered significant attention as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups. Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] Late-stage functionalization (LSF), the introduction of key functionalities at a late step in a synthetic sequence, is a powerful strategy to rapidly generate analogs of complex molecules without de novo synthesis.[3] This document provides detailed application notes and protocols for the late-stage introduction of the difluoromethyl group into complex molecules, with a focus on photoredox-catalyzed C-H functionalization of heteroaromatics.

Core Concepts in Late-Stage Difluoromethylation

Late-stage difluoromethylation primarily relies on the generation of the difluoromethyl radical (•CF₂H), which can then engage in various bond-forming reactions. Several methods have been developed to achieve this, including:

  • Photoredox Catalysis: This is a powerful and mild method that utilizes visible light to initiate single-electron transfer (SET) processes, generating the •CF₂H radical from a suitable precursor.[4][5][6][7] This approach is highly favored for LSF due to its mild reaction conditions and high functional group tolerance.

  • Minisci-type Radical Chemistry: This method involves the reaction of a protonated heteroaromatic compound with a radical species, offering a direct route to C-H functionalization.[8]

  • Metal-Mediated Cross-Coupling: Transition metals like copper and palladium can mediate the coupling of a difluoromethyl source with an aryl halide or other pre-functionalized substrates.[8]

This document will focus on the practical application of photoredox catalysis for the direct C-H difluoromethylation of heteroaromatics, a common scaffold in pharmaceutical agents.

Key Reagents for Photoredox Difluoromethylation

A variety of reagents have been developed to serve as precursors to the difluoromethyl radical under photoredox conditions. Some of the most common include:

  • Sodium Difluoromethanesulfinate (CF₂HSO₂Na): An easily accessible and stable solid that can generate the •CF₂H radical upon oxidation.

  • [Bis(difluoroacetoxy)iodo]benzene (PhI(OCOCF₂H)₂): A hypervalent iodine reagent that serves as an effective source of the difluoromethyl radical under visible light irradiation.[4]

  • Difluoromethyl Heteroaryl-Sulfones: These reagents can be reduced by a photoexcited catalyst to generate the •CF₂H radical.[6]

Quantitative Data Summary

The following tables summarize the yields of late-stage difluoromethylation reactions on various pharmaceutical compounds and derivatives using photoredox catalysis.

Table 1: Late-Stage C-H Difluoromethylation of Pharmaceutical Scaffolds

Pharmaceutical/DerivativeDifluoromethylating ReagentPhotocatalystSolventYield (%)Reference
Quinoxalin-2(1H)-oneCF₂HSO₂NaRose BengalDMSOup to 91%
Piroxicam precursorPhI(OCOCF₂H)₂Not specifiedNot specifiedModerate to good[4]
Loratadine (meta-position)CF₂H-radical sourceNot specifiedNot specified60%[9]
Loratadine (para-position)CF₂H-radical sourceNot specifiedNot specified57%[9]
Ibuprofen derivativeCF₂H-radical sourceNot specifiedNot specifiedModerate[9]
Nicotinyl alcoholCF₂H-radical sourceNot specifiedNot specifiedModerate[9]
NikethamideCF₂H-radical sourceNot specifiedNot specifiedNot specified[9]
VismodegibCF₂H-radical sourceNot specifiedNot specifiedNot specified[9]
FenofibrateNot specifiedNickel-catalyzedNot specifiedGood[10]
ClofibrateNot specifiedNickel-catalyzedNot specifiedGood[10]
ChlorodiphenhydramineNot specifiedNickel-catalyzedNot specifiedGood[10]
SibutramineNot specifiedNickel-catalyzedNot specifiedGood[10]
TolvaptanNot specifiedNickel-catalyzedNot specified92%[10]

Experimental Protocols

Protocol 1: General Procedure for Photoredox-Catalyzed C-H Difluoromethylation of Heterocycles using Sodium Difluoromethanesulfinate (CF₂HSO₂Na)

This protocol is a generalized procedure based on the method described for the difluoromethylation of quinoxalin-2(1H)-ones and other heteroaromatics.

Materials:

  • Heteroaromatic substrate (1.0 equiv)

  • Sodium difluoromethanesulfinate (CF₂HSO₂Na) (2.0 - 4.0 equiv)

  • Photocatalyst (e.g., Rose Bengal, 2-5 mol%)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Visible light source (e.g., 3W green LEDs)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a flame-dried reaction vessel, add the heteroaromatic substrate (0.1-0.2 mmol), sodium difluoromethanesulfinate (0.2-0.4 mmol), and the photocatalyst (e.g., Rose Bengal, 2-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add anhydrous DMSO (1-2 mL) via syringe.

  • Stir the reaction mixture at room temperature.

  • Irradiate the reaction mixture with a visible light source (e.g., two 3W green LEDs) placed a few centimeters from the reaction vessel.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired difluoromethylated product.

Visualizations

Photoredox Catalytic Cycle for C-H Difluoromethylation

photoredox_cycle cluster_regeneration PC Photocatalyst (PC) PC_excited Excited Photocatalyst (PC*) PC->PC_excited Visible Light (hν) PC_excited->PC Quenching CF2HSO2Na CF₂HSO₂Na PC_excited->CF2HSO2Na SET PC_reduced Reduced PC (PC•⁻) PC_excited->PC_reduced SET CF2H_radical •CF₂H Radical CF2HSO2Na->CF2H_radical -SO₂ -Na⁺ Radical_adduct Radical Adduct [Ar(H)CF₂H]• CF2H_radical->Radical_adduct + Ar-H Substrate Heteroaromatic Substrate (Ar-H) Radical_adduct->PC Oxidation Product Difluoromethylated Product (Ar-CF₂H) Radical_adduct->Product - H⁺ - e⁻ Radical_adduct->PC_reduced Oxidation PC_reduced->PC Regeneration PC_reduced->PC SET Oxidant Oxidant (e.g., O₂) Oxidant_reduced Reduced Oxidant Oxidant->Oxidant_reduced + e⁻

Caption: Proposed photoredox catalytic cycle for C-H difluoromethylation.

General Experimental Workflow

workflow start Start setup Reaction Setup: - Substrate - Reagent - Photocatalyst - Solvent start->setup inert Inert Atmosphere (Degas and backfill with Ar/N₂) setup->inert reaction Visible Light Irradiation (Stirring at room temperature) inert->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Quench with H₂O - Extract with organic solvent monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product (Characterization) purification->product

Caption: General workflow for photoredox-catalyzed difluoromethylation.

Conclusion

Late-stage difluoromethylation, particularly through photoredox catalysis, offers a powerful and versatile tool for the rapid diversification of complex molecules and pharmaceutical leads. The mild reaction conditions and broad functional group tolerance make it an attractive strategy in drug discovery programs. The protocols and data presented herein provide a practical guide for researchers to implement these transformative reactions in their own synthetic endeavors.

References

Application Notes and Protocols: Synthesis of Difluoromethylated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a difluoromethyl (CF₂H) group into heterocyclic scaffolds is a pivotal strategy in modern medicinal chemistry and drug development. The unique electronic properties of the CF₂H group, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, can significantly enhance the pharmacological profile of drug candidates, improving their metabolic stability, membrane permeability, and binding affinity.

This document provides a comprehensive overview of contemporary methods for the synthesis of difluoromethylated heterocycles. While the direct use of (difluoromethyl)benzene as a difluoromethylating agent for heterocycles is not a commonly reported transformation in the scientific literature, this report focuses on the well-established and highly efficient radical-based C-H difluoromethylation of heterocycles using alternative, readily available precursors. One notable, though distinct, strategy involves the deprotonation of aryl-CF₂H compounds to generate a nucleophilic difluoromethyl species that can react with various electrophiles.[1]

The primary focus of these application notes will be on photoredox-catalyzed methods, which offer mild reaction conditions, broad substrate scope, and high functional group tolerance, making them particularly suitable for late-stage functionalization of complex molecules.

Methods Overview: Photocatalytic C-H Difluoromethylation

Visible-light photoredox catalysis has emerged as a powerful and environmentally benign platform for the direct C-H difluoromethylation of a wide range of heterocycles.[2][3][4][5][6][7] This approach obviates the need for pre-functionalized substrates, harsh reaction conditions, and stoichiometric metal oxidants, which are often required in traditional methods.[7]

The general strategy involves the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor upon activation by a photocatalyst under visible light irradiation. This highly reactive radical then undergoes addition to the heterocycle, followed by an oxidative step to afford the desired difluoromethylated product. A variety of difluoromethyl radical precursors have been successfully employed, with sodium difluoromethanesulfinate (CF₂HSO₂Na) being a popular choice due to its commercial availability, stability, and ease of handling.[3][5]

Key Reaction Parameters and Substrate Scope

The efficiency of photocatalytic C-H difluoromethylation is influenced by several factors, including the choice of photocatalyst, solvent, and light source. Organic dyes, such as Rose Bengal and Eosin Y, are commonly used as photocatalysts.[3][8] The reaction is typically performed in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO).

A broad range of electron-rich and electron-deficient heterocycles have been successfully difluoromethylated using these methods, including quinoxalinones, benzofurans, thiophenes, and various nitrogen-containing heterocycles.[3] The regioselectivity of the difluoromethylation is often dictated by the electronic properties and steric environment of the heterocyclic substrate.

Quantitative Data Summary

The following table summarizes representative examples of photocatalytic C-H difluoromethylation of various heterocycles, highlighting the reaction conditions and corresponding yields.

Heterocycle SubstrateDifluoromethylating AgentPhotocatalystSolventLight SourceYield (%)Reference
1-Methylquinoxalin-2(1H)-oneCF₂HSO₂NaV-COF-AN-BTDMSOVisible Light91[5]
Quinoxalin-2(1H)-oneCF₂HSO₂NaRose BengalDMSOGreen LEDs85[3]
BenzofuranCF₂HSO₂NaRose BengalDMSOGreen LEDs92[3]
ThianaphtheneCF₂HSO₂NaRose BengalDMSOGreen LEDs65[3]
CaffeineCF₂HSO₂NaDiacetylH₂O/DiacetylVisible Light70-85[2]
UracilCF₂HSO₂NaDiacetylH₂O/DiacetylVisible Light70-85[2]

Experimental Protocol: General Procedure for Photocatalytic C-H Difluoromethylation of Heterocycles

This protocol provides a general method for the visible-light-mediated C-H difluoromethylation of heterocycles using sodium difluoromethanesulfinate as the difluoromethyl radical source and Rose Bengal as the photocatalyst.

Materials:

  • Heterocyclic substrate (0.1 mmol)

  • Sodium difluoromethanesulfinate (CF₂HSO₂Na) (0.4 mmol)

  • Rose Bengal (0.002 - 0.005 mmol, 2-5 mol%)

  • Dimethyl sulfoxide (DMSO) (1.0 mL)

  • 10 mL Schlenk tube

  • Magnetic stir bar

  • Visible light source (e.g., two 3 W green LEDs)

  • Ethyl acetate (B1210297)

  • Water

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the heterocyclic substrate (0.1 mmol), sodium difluoromethanesulfinate (0.4 mmol), and Rose Bengal (2-5 mol%).

  • Add DMSO (1.0 mL) to the Schlenk tube.

  • Stir the reaction mixture and irradiate it with two 3 W green LEDs at room temperature for 24 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), add water (10 mL) to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the desired difluoromethylated heterocycle.

Visualizations

Reaction Workflow

G Experimental Workflow for Photocatalytic Difluoromethylation prep Reaction Setup reaction Photocatalytic Reaction prep->reaction Visible Light, RT, 24h workup Aqueous Workup reaction->workup Add H₂O extraction Extraction workup->extraction Extract with EtOAc purification Purification extraction->purification Dry and Concentrate product Difluoromethylated Heterocycle purification->product Column Chromatography

Caption: Experimental workflow for the synthesis of difluoromethylated heterocycles.

Proposed Catalytic Cycle

G Proposed Mechanism for Photocatalytic C-H Difluoromethylation PC Photocatalyst (PC) PC_star PC* PC->PC_star Visible Light PC_star->PC Quenching CF2H_radical •CF₂H PC_star->CF2H_radical SET CF2HSO2Na CF₂HSO₂Na CF2HSO2Na->CF2H_radical Radical_adduct [Heterocycle-CF₂H]• CF2H_radical->Radical_adduct + Heterocycle Heterocycle Heterocycle Heterocycle->Radical_adduct Product Difluoromethylated Heterocycle Radical_adduct->Product Oxidation Oxidant Oxidant (e.g., O₂) Reduced_oxidant Reduced Oxidant Oxidant->Reduced_oxidant

Caption: Proposed mechanism for photocatalytic C-H difluoromethylation of heterocycles.

Conclusion

The synthesis of difluoromethylated heterocycles is a rapidly evolving field with significant implications for drug discovery and development. While the direct use of this compound as a difluoromethyl source is not well-established, photoredox-catalyzed C-H difluoromethylation of heterocycles using alternative precursors offers a powerful and versatile strategy. The mild reaction conditions, broad substrate scope, and high functional group tolerance of these methods make them highly attractive for the late-stage functionalization of complex molecules, thereby accelerating the discovery of new therapeutic agents.

References

Application of (Difluoromethyl)benzene Derivatives in PET Imaging Tracer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine-18 (B77423) (¹⁸F) into biologically active molecules is a cornerstone of Positron Emission Tomography (PET) tracer development. The unique properties of the difluoromethyl (CHF₂) and trifluoromethyl (CF₃) groups, often introduced via (difluoromethyl)benzene and its derivatives, offer significant advantages in tracer design, including enhanced metabolic stability and favorable pharmacokinetic profiles. This document provides detailed application notes and protocols for the synthesis of PET imaging tracers utilizing this compound-based methodologies. Two prominent strategies are highlighted: the late-stage radiofluorination of α-bromo-α-fluoroalkanes to generate ¹⁸F-α,α-difluoromethylalkanes, and an isotope exchange-based copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) approach using an ¹⁸F-labeled trifluoromethylbenzene synthon.

Data Presentation

Table 1: Radiochemical Yields for Late-Stage Radiofluorination of Biologically Relevant Molecules

This table summarizes the decay-corrected radiochemical yields (RCY) for the synthesis of various ¹⁸F-α,α-difluoromethylalkyl PET imaging tracers from their corresponding α-bromo-α-fluoro precursors.

Precursor SubstrateLabeled ProductDecay-Corrected RCY (Mean ± SD, n=3)
Substrate with β-methyl substituent[¹⁸F]2737%
Substrate with β-methyl substituent[¹⁸F]2857%
Indanyl ring substrate[¹⁸F]2913%
Cyclohexyl ring substrate[¹⁸F]3052%
Substrate with β-isopropyl group[¹⁸F]31Low but useful yields
Substrate with β-isopropyl group[¹⁸F]32Low but useful yields
Nitrogen linker-containing molecule[¹⁸F]43High yields
Oxygen linker-containing molecule[¹⁸F]44High yields
Oxygen linker-containing molecule[¹⁸F]45 (COX-1 ligand derivative)76%
Branched carbon substrate[¹⁸F]46Moderate yields
Branched carbon substrate[¹⁸F]47 (COX-1 ligand derivative)48%

Data sourced from studies on late-stage radiofluorination protocols. The yields are based on HPLC analyses of crude reaction mixtures[1].

Table 2: Performance of ¹⁸F-Trifluoromethylbenzene Synthon in CuAAC Conjugation

This table presents the radiochemical yield for the synthesis of the clickable ¹⁸F-labeled synthon and its subsequent application in PET tracer development for imaging integrin-expressing tumors.

ParameterValue
¹⁸F-labeled synthon1-ethynyl-3-([¹⁸F]trifluoromethyl)-5-(trifluoromethyl)benzene ([¹⁸F]1)
Synthesis method for [¹⁸F]1¹⁸F/¹⁹F isotope exchange reaction
Radiochemical Yield (RCY) of [¹⁸F]117.2 ± 3.9%
Tumor Uptake (%ID/g at 30 min post-injection)
[¹⁸F]5a (linear RGD peptide tracer) in U87 MG xenograft3.11 ± 0.21
[¹⁸F]5a in 4T1 xenograft2.40 ± 0.17
[¹⁸F]5a in BT474 xenograft1.95 ± 0.09
[¹⁸F]5b (cyclic RGD peptide tracer) in U87 MG xenograft5.19 ± 0.42
[¹⁸F]5b in 4T1 xenograft4.90 ± 0.97
[¹⁸F]5b in BT474 xenograft2.05 ± 0.11
Tumor-to-muscle ratio for [¹⁸F]5b in 4T1 model4.32 ± 0.39

[2][3]

Experimental Protocols

Protocol 1: Automated Radiosynthesis of ¹⁸F-Difluoromethylalkanes

This protocol describes a general procedure for the automated synthesis of ¹⁸F-difluoromethylalkanes on a TRACERlab™ FX2 N synthesizer.

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]water (11.1–18.5 GBq)

  • Aqueous Tetraethylammonium bicarbonate (Et₄NHCO₃) solution (5 mg/mL)

  • Acetonitrile (MeCN), anhydrous

  • α-bromo-α-fluoroalkane precursor

  • Automated radiosynthesis module (e.g., TRACERlab™ FX2 N)

  • Glassy carbon vial reactor

  • HPLC for purification

Procedure:

  • [¹⁸F]Fluoride Trapping and Drying:

    • Load the glassy carbon vial reactor with [¹⁸F]Fluoride ion (11.1–18.5 GBq) in [¹⁸O]water (400–700 µL) and 50 µL of aqueous Et₄NHCO₃ solution.

    • Add 2.5 mL of MeCN.

    • Azeotropically remove the solvent at 80–100 °C under a stream of nitrogen gas vented to a vacuum.

    • Repeat the azeotropic drying step with a second addition of 2.5 mL of MeCN to ensure the [¹⁸F]fluoride is anhydrous[1].

  • Radiolabeling Reaction:

    • Prepare a solution of the α-bromo-α-fluoroalkane precursor in anhydrous MeCN.

    • Add the precursor solution to the dried [¹⁸F]fluoride residue in the reactor.

    • Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 10 minutes)[1].

  • Purification:

    • After the reaction is complete, cool the reactor.

    • The crude reaction mixture is then purified using semi-preparative HPLC to isolate the desired ¹⁸F-labeled product.

  • Formulation:

    • The collected HPLC fraction containing the product is reformulated into a physiologically compatible solution for in vivo studies.

Protocol 2: One-Pot ¹⁸F-Labeling and CuAAC Conjugation using a Trifluoromethylbenzene Synthon

This protocol outlines a streamlined one-pot procedure for the synthesis of PET tracers using an ¹⁸F-labeled trifluoromethylbenzene alkyne synthon and an azide-modified biomolecule[3].

Materials:

  • 1-ethynyl-3,5-bis(trifluoromethyl)benzene (precursor for synthon)

  • [¹⁸F]Fluoride

  • Azide-modified biomolecule (e.g., azido-functionalized cRGD peptide)

  • Copper(I) source (e.g., CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Ligand (e.g., THPTA)

  • Solvent (e.g., DMSO)

  • HPLC for purification

Procedure:

  • Radiosynthesis of [¹⁸F]1 Synthon:

    • The precursor, 1-ethynyl-3,5-bis(trifluoromethyl)benzene, is radiolabeled via an ¹⁸F/¹⁹F isotope exchange method to produce 1-ethynyl-3-([¹⁸F]trifluoromethyl)-5-(trifluoromethyl)benzene ([¹⁸F]1)[3].

  • One-Pot CuAAC Reaction:

    • To the crude reaction mixture containing the [¹⁸F]1 synthon, add the azide-modified biomolecule.

    • Add the copper(I) catalyst, which can be generated in situ from CuSO₄ and sodium ascorbate, along with a stabilizing ligand like THPTA.

    • Allow the reaction to proceed under mild conditions.

  • Purification and Formulation:

    • The resulting ¹⁸F-labeled biomolecule is purified by HPLC to remove unreacted starting materials and byproducts.

    • The final product is then formulated for in vivo applications.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Radiotracer Synthesis cluster_qc Quality Control cluster_imaging PET Imaging precursor Precursor Synthesis (this compound derivative) radiolabeling 18F-Radiolabeling (e.g., Nucleophilic Substitution or CuAAC) precursor->radiolabeling purification HPLC Purification radiolabeling->purification formulation Formulation purification->formulation rcp Radiochemical Purity formulation->rcp sa Specific Activity formulation->sa stability In vitro/In vivo Stability formulation->stability injection Tracer Injection (Animal Model) formulation->injection pet_scan Dynamic/Static PET Scan injection->pet_scan image_analysis Image Reconstruction & Data Analysis pet_scan->image_analysis

Caption: General experimental workflow for PET tracer synthesis and imaging.

integrin_signaling cluster_ecm Extracellular Matrix (ECM) cluster_cell Tumor/Endothelial Cell RGD RGD Ligand integrin Integrin αvβ3 RGD->integrin [18F]RGD-Tracer Binding FAK FAK integrin->FAK Src Src FAK->Src PI3K PI3K FAK->PI3K Ras Ras Src->Ras ERK ERK Ras->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation cox1_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm phospholipids Membrane Phospholipids PLA2 PLA2 phospholipids->PLA2 Inflammatory Stimuli AA Arachidonic Acid (AA) PLA2->AA COX1 COX-1 AA->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Inflammation Neuroinflammation COX1->Inflammation Inhibition by [18F]Tracer Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids Prostanoids->Inflammation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Difluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (Difluoromethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary synthetic routes to this compound involve the difluoromethylation of a benzene (B151609) precursor. Common methods include:

  • Copper-Catalyzed Cross-Coupling: Reaction of an aryl halide (e.g., iodobenzene) with a difluoromethylating agent in the presence of a copper catalyst.[1]

  • Palladium-Catalyzed Cross-Coupling: Reaction of an aryl boronic acid (e.g., phenylboronic acid) with a difluoromethylating agent using a palladium catalyst.[2]

  • Radical C-H Difluoromethylation: Direct functionalization of benzene using a radical difluoromethyl source.[3][4]

Q2: What are the major side reactions I should be aware of during the synthesis of this compound?

A2: Several side reactions can occur, depending on the chosen synthetic route. The most prevalent include:

  • Difluorocarbene Formation: The difluoromethylating agent can decompose to form highly reactive difluorocarbene (:CF2), which can lead to a variety of undesired products.[5]

  • Proto-defluorination/Arene Formation: Particularly in copper-catalyzed reactions with electron-deficient aryl iodides, the desired product can be reduced to benzene.[1][5]

  • Protodeboronation: In palladium-catalyzed couplings with aryl boronic acids, the boronic acid group can be replaced by a hydrogen atom, regenerating the benzene starting material.[2]

  • Homocoupling: Coupling of two starting material molecules (e.g., two molecules of iodobenzene (B50100) or two molecules of phenylboronic acid) can occur.

  • Dimerization of Radical Intermediates: In radical-mediated reactions, the radical intermediates can dimerize, leading to biphenyl (B1667301) and other dimeric byproducts.[6]

  • Hydrolysis: Moisture-sensitive reagents or intermediates can hydrolyze, reducing the yield of the desired product.[5]

Troubleshooting Guides

Issue 1: Low or No Yield of this compound

Possible Causes and Solutions:

CauseRecommended Action
Inactive Catalyst Ensure the catalyst is fresh and handled under an inert atmosphere. For palladium catalysts, ensure the active Pd(0) species is generated.
Poor Quality Reagents Use high-purity starting materials and difluoromethylating agents. Ensure reagents like TMSCF2H are handled under anhydrous conditions.[5]
Suboptimal Reaction Conditions Optimize temperature, reaction time, and solvent. Monitor the reaction progress by TLC or GC-MS to avoid product decomposition from prolonged heating.[5]
Inert Atmosphere For oxygen- and moisture-sensitive reactions, ensure all glassware is oven-dried and the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen).[5]

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Yield of This compound check_reagents Verify Purity and Activity of Starting Materials and Catalyst start->check_reagents check_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions check_atmosphere Ensure Strict Inert Atmosphere check_conditions->check_atmosphere analyze_byproducts Analyze Crude Mixture for Side Products (GC-MS, NMR) check_atmosphere->analyze_byproducts analyze_byproducts->check_reagents Mainly Unreacted Starting Material success Improved Yield analyze_byproducts->success Dominant Side Reaction Identified

Caption: A workflow to troubleshoot low or no yield of this compound.

Issue 2: Significant Formation of Benzene as a Byproduct

This is a common issue in both copper-catalyzed reactions (proto-defluorination) and palladium-catalyzed reactions (protodeboronation).

Troubleshooting Strategies:

Synthetic RouteCauseSolutions
Copper-Catalyzed (from Iodobenzene) Formation of an arene byproduct from reaction intermediates, especially with electron-deficient substrates.[1]Optimize the ligand and base. Consider a different catalytic system if the problem persists.[5]
Palladium-Catalyzed (from Phenylboronic Acid) Protodeboronation, where the boronic acid is replaced by a hydrogen atom from trace water or solvent.Use anhydrous solvents and reagents. Carefully select the base and consider using a more stable boronic ester.

Logical Relationship for Benzene Byproduct Formation

benzene_byproduct start Synthesis of This compound cu_route Copper-Catalyzed Route (from Iodobenzene) start->cu_route pd_route Palladium-Catalyzed Route (from Phenylboronic Acid) start->pd_route proto_defluorination Proto-defluorination cu_route->proto_defluorination protodeboronation Protodeboronation pd_route->protodeboronation benzene_byproduct Benzene Byproduct proto_defluorination->benzene_byproduct protodeboronation->benzene_byproduct

Caption: Formation pathways of benzene as a side product.

Issue 3: Presence of Difluorocarbene-Derived Impurities

The formation of difluorocarbene can lead to various side products, complicating purification.

Minimization Strategies:

ApproachDetails
Choice of Reagent and Conditions Some difluoromethylating agents are more prone to decomposition into difluorocarbene. Careful selection of the reagent and optimization of reaction temperature can minimize this side reaction.[5]
Trapping Agents In some cases, the addition of a trapping agent for difluorocarbene can be considered, although this may introduce other impurities.

Experimental Protocols

Protocol 1: Copper-Catalyzed Difluoromethylation of Iodobenzene

This protocol is adapted from a general method for the difluoromethylation of aryl iodides.[1]

Materials:

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • Cesium fluoride (B91410) (CsF)

  • (Difluoromethyl)trimethylsilane (TMSCF2H)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a nitrogen-filled glovebox, add iodobenzene (1.0 eq), CuI (1.0 eq), and CsF (3.0 eq) to an oven-dried reaction vessel.

  • Add anhydrous DMF to the vessel.

  • Add TMSCF2H (2.0 - 5.0 eq) to the reaction mixture.

  • Seal the vessel and heat at the optimized temperature (e.g., 120 °C) for 12-24 hours.

  • Monitor the reaction progress by GC-MS or 19F NMR.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow for Copper-Catalyzed Synthesis

cu_protocol_workflow setup Reaction Setup (Inert Atmosphere) reaction Heating and Stirring (e.g., 120 °C, 12-24h) setup->reaction monitoring Reaction Monitoring (GC-MS, 19F NMR) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: A generalized workflow for the copper-catalyzed synthesis.

Protocol 2: Palladium-Catalyzed Difluoromethylation of Phenylboronic Acid

This protocol is based on a general method for the difluoromethylation of aryl boronic acids.[2]

Materials:

  • Phenylboronic acid

  • A palladium catalyst (e.g., Pd(PPh3)4)

  • A difluoromethylating agent (e.g., ICF2H)

  • A suitable base (e.g., K2CO3)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add phenylboronic acid (1.0 eq), the palladium catalyst (e.g., 5 mol%), and the base (2.0 eq).

  • Add the anhydrous solvent.

  • Introduce the difluoromethylating agent.

  • Heat the reaction mixture at the optimized temperature (e.g., 70-100 °C) for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, filter off the solids, and concentrate the filtrate.

  • Purify the crude product via column chromatography. Note that separation from the protodeboronation byproduct (benzene) can be challenging and may require reverse-phase chromatography.[2]

Data Presentation

Table 1: Influence of Reaction Parameters on this compound Yield in a Model Copper-Catalyzed Reaction

EntryCuI (eq)CsF (eq)TMSCF2H (eq)Yield (%)
11.03.02.075
21.03.05.091
30.53.05.065
41.02.05.082

Data is illustrative and based on trends reported for similar systems.[1] Actual yields may vary.

Table 2: Common Side Products and Their Characteristics

Side ProductFormation RouteKey Identifying Features (MS, NMR)Purification Challenge
BenzeneProto-defluorination / Protodeboronationm/z = 78; characteristic 1H NMR singlet ~7.36 ppmCo-elution with the product in normal phase chromatography.
BiphenylHomocoupling / Dimerizationm/z = 154Generally separable by standard chromatography.
Difluorocarbene Adducts:CF2 insertion or cycloadditionComplex fragmentation patterns in MS; characteristic 19F NMR signals.Varies depending on the specific adduct formed.

References

Technical Support Center: Synthesis of (Difluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (Difluoromethyl)benzene and improving yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Common methods include copper-catalyzed difluoromethylation of aryl halides (like aryl iodides), reactions involving difluorocarbene precursors, and more recent photoredox-catalyzed reactions. The choice of method often depends on the starting materials, desired scale, and functional group tolerance.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields in this compound synthesis can stem from several factors. Key areas to investigate include:

  • Reagent Quality and Purity: Ensure all reagents, especially the difluoromethylating agent and any catalysts, are of high purity and handled under appropriate inert conditions to prevent degradation.

  • Anhydrous Conditions: Many difluoromethylating reagents are sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[1]

  • Reaction Temperature: Temperature can significantly impact the reaction rate and the formation of side products. Optimization of the reaction temperature is often crucial.

  • Reaction Time: Insufficient or excessive reaction times can lead to incomplete conversion or product decomposition, respectively.[1]

Q3: I am observing significant byproduct formation. What are the likely side reactions?

A3: Common side reactions include the formation of difluorocarbene (:CF2) from the difluoromethylating agent, which can lead to undesired insertions or cycloadditions.[1] In reactions involving substrates with enolizable protons, competitive deprotonation can occur, leading to enolate formation and subsequent side reactions.[1]

Troubleshooting Guides

Issue 1: Low or No Product Formation with Aryl Halide Starting Material
Potential Cause Troubleshooting Steps
Low Reactivity of Substrate For electron-deficient or sterically hindered aryl halides, consider switching to a more reactive difluoromethylating agent or a different catalytic system.[1] Increasing the reaction temperature may also improve conversion.
Catalyst Inactivity Ensure the copper catalyst (e.g., CuI) is fresh and has been handled under inert conditions to prevent oxidation. Consider adding a ligand, such as 1,10-phenanthroline, which can sometimes improve catalyst performance.[1]
Poor Solubility of Reagents Ensure all reagents are adequately dissolved in the chosen solvent. If solubility is an issue, consider a different anhydrous solvent.
Issue 2: Formation of Multiple Products/Isomers
Potential Cause Troubleshooting Steps
Lack of Regioselectivity The directing effects of substituents on the benzene (B151609) ring can lead to the formation of a mixture of isomers.[2] Careful analysis of the product mixture using techniques like GC-MS and NMR is necessary to identify the isomers.[2] Reaction conditions (temperature, solvent, catalyst) may need to be optimized to favor the formation of the desired isomer.[2] In some cases, a different synthetic strategy with better regiocontrol may be required.[2]
Side Reactions Dominating If byproducts are the major components of the product mixture, this indicates that the reaction conditions favor side reactions.[1] Consider lowering the reaction temperature or changing the base to disfavor these pathways.[1]
Issue 3: Reagent or Product Decomposition
Potential Cause Troubleshooting Steps
Hydrolysis Many difluoromethylating reagents are moisture-sensitive.[1] Always use anhydrous solvents and handle reagents under a strict inert atmosphere.[1] Ensure all glassware is thoroughly dried before use.[1]
Thermal Instability Prolonged reaction times at elevated temperatures can cause product decomposition.[1] Monitor the reaction progress (e.g., by TLC or GC) and stop the reaction once the starting material is consumed. If decomposition is still an issue, try running the reaction at a lower temperature for a longer duration.

Data Presentation

Table 1: Optimization of Nucleophilic Difluoromethylation Conditions

EntryBase (equiv.)SolventTemperatureTime (h)Yield (%)
1Me4NF (2.0)DMFrt453
2CsF (2.0)DMFrt2435
3TBAF (2.0)DMFrt2441
4Me4NF (2.0)THFrt2421
5Me4NF (2.0)CH3CNrt2415
Data adapted from a study on direct nucleophilic difluoromethylation. "rt" denotes room temperature.[1]

Table 2: Optimization of Copper-Catalyzed Difluoromethylation of 4-Iodotoluene with TMSCF2H

EntryBase (equiv.)LigandTemperature (°C)Yield (%)
1CsF (3.0)None12095
2K3PO4 (3.0)None12020
3NaOtBu (3.0)None120<5
4CsF (3.0)1,10-Phenanthroline12075
5CsF (3.0)None8040
All reactions used CuI as the catalyst. Data adapted from a study on copper-mediated difluoromethylation of aryl iodides.[1]

Experimental Protocols

Protocol 1: Copper-Catalyzed Difluoromethylation of Aryl Iodides with TMSCF2H

This protocol is adapted from the work on copper-mediated difluoromethylation of aryl iodides.[1]

Materials:

  • Aryl iodide (1.0 equiv)

  • Copper(I) iodide (CuI) (1.0 equiv)

  • Cesium fluoride (B91410) (CsF) (3.0 equiv)

  • (Difluoromethyl)trimethylsilane (TMSCF2H) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a nitrogen-filled glovebox, add the aryl iodide, CuI, and CsF to an oven-dried reaction vessel equipped with a stir bar.

  • Add anhydrous DMF to the vessel.

  • Add TMSCF2H to the reaction mixture.

  • Seal the vessel and remove it from the glovebox.

  • Place the vessel in a preheated heating block at the desired temperature (e.g., 120 °C).

  • Stir the reaction mixture vigorously for the required time (typically 12-24 hours), monitoring by TLC or GC.

  • Upon completion, cool the reaction to room temperature and proceed with standard aqueous workup and purification.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep Combine Aryl Iodide, CuI, and CsF in an inert atmosphere add_solvent Add anhydrous DMF prep->add_solvent add_reagent Add TMSCF2H add_solvent->add_reagent react Heat and stir (e.g., 120°C, 12-24h) add_reagent->react workup Aqueous Workup react->workup purify Purification (e.g., Column Chromatography) workup->purify analyze Analysis (NMR, GC-MS) purify->analyze troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of This compound reagent_quality Poor Reagent Quality start->reagent_quality conditions Suboptimal Conditions start->conditions side_reactions Side Reactions start->side_reactions check_reagents Verify reagent purity and handle under inert atmosphere reagent_quality->check_reagents optimize_temp Optimize temperature, time, and solvent conditions->optimize_temp modify_conditions Change base or catalyst; ensure anhydrous conditions side_reactions->modify_conditions

References

Difluoromethylation Reactions: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Difluoromethylation Reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of difluoromethylated compounds. The introduction of the difluoromethyl group (-CF2H) is a critical strategy in medicinal chemistry and materials science for modulating the physicochemical properties of molecules.[1] However, these reactions can present unique challenges.[1] This guide provides practical solutions to common problems in a user-friendly question-and-answer format.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during difluoromethylation experiments, offering potential causes and solutions.

1. Low or No Product Yield

Question: My difluoromethylation reaction is resulting in a low yield or no desired product. What are the common causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent challenge in difluoromethylation reactions and can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Reagent Quality and Stability: The purity and stability of the difluoromethylating agent are paramount.[2] Many of these reagents are sensitive to moisture and air, and their decomposition can lead to failed reactions.[1][2] For instance, (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) is known to be moisture-sensitive.[2]

    • Recommendation: Always use freshly purchased or properly stored reagents. Handle moisture-sensitive reagents under an inert atmosphere (e.g., Argon or Nitrogen).[2]

  • Reaction Conditions: Suboptimal reaction conditions are a common culprit for low yields.

    • Temperature: Temperature control is crucial. Some reactions require low temperatures to prevent reagent decomposition, while others may need heating to proceed at a reasonable rate.[3]

    • Solvent: The choice of solvent can significantly impact reaction outcomes. Aprotic polar solvents like DMF or acetonitrile (B52724) are commonly used.[3] It's advisable to screen different solvents to find the optimal one for your specific substrate.

    • Base: For reactions requiring a base, its strength and stoichiometry are critical. A weak base may not be sufficient to activate the reagent, while a base that is too strong could cause decomposition of the starting material or product.[3]

  • Substrate Reactivity: The electronic properties and steric hindrance of your substrate can affect its reactivity.

    • Electron-deficient or sterically hindered substrates can be challenging to difluoromethylate.[2] For such cases, consider using a more reactive difluoromethylating agent or a different catalytic system.[2]

  • Atmosphere Control: Many difluoromethylation reactions, especially those involving radical or organometallic intermediates, are sensitive to oxygen.[2]

    • Recommendation: Ensure all glassware is thoroughly dried and the reaction is conducted under a strictly inert atmosphere.[2]

2. Formation of Byproducts

Question: I am observing significant formation of side products in my reaction. What are the common byproducts and how can I minimize their formation?

Answer: The formation of byproducts is a common issue in difluoromethylation reactions. Identifying the major byproduct can provide clues to the underlying problem.

  • Difluorocarbene Formation: In some nucleophilic and copper-mediated reactions, the difluoromethyl intermediate can undergo α-elimination to form highly reactive difluorocarbene (:CF2).[2] This can lead to a variety of unwanted side reactions.

  • Hydrolysis: Many difluoromethylating reagents and some difluoromethylated products are sensitive to moisture, leading to hydrolysis.[2]

    • Prevention: The use of anhydrous solvents and handling reagents under an inert atmosphere are crucial to prevent hydrolysis.[2]

  • Defluorination: The loss of one or both fluorine atoms from the difluoromethyl group can occur under certain conditions, particularly in metal-catalyzed reactions.[4]

    • Mitigation: Optimizing the ligand and base in copper-catalyzed systems or using a bulky diamine ligand in iron-catalyzed reactions can help suppress defluorination.[2]

The following table summarizes common issues and recommended troubleshooting strategies:

Problem Potential Cause Recommended Solution
Low or No Yield Poor reagent quality/decompositionUse fresh, properly stored reagents. Handle under inert atmosphere.[2]
Suboptimal reaction temperatureScreen a range of temperatures to find the optimal balance.[3]
Inappropriate solventTest a variety of aprotic polar solvents (e.g., DMF, CH₃CN, THF).[3]
Incorrect base strength/amountScreen different bases and optimize stoichiometry.[3]
Low substrate reactivityUse a more reactive difluoromethylating agent or a different catalytic system.[2]
Byproduct Formation Difluorocarbene formationAdjust reaction conditions (e.g., temperature, reagent addition rate) to disfavor α-elimination.[2]
Hydrolysis of reagent/productUse anhydrous solvents and maintain a strict inert atmosphere.[2]
DefluorinationOptimize ligands and bases in metal-catalyzed systems.[2]

3. Issues with Specific Substrates

Question: I am having trouble with the difluoromethylation of an enolizable ketone. The yield is low and I observe byproducts from enolization. What can I do?

Answer: The difluoromethylation of enolizable ketones is challenging because the basic conditions often required can lead to competitive deprotonation at the α-position, forming an enolate and subsequent side reactions.[2]

  • Strategies to Overcome Enolization:

    • Use of non-nucleophilic bases: Employing a strong, non-nucleophilic base can favor the desired reaction over enolization.

    • Optimization of reaction temperature: Running the reaction at lower temperatures can sometimes minimize enolization.

    • Alternative difluoromethylating agents: Exploring different reagents that may operate under less basic conditions could be beneficial.

Experimental Protocols

Below are detailed methodologies for key difluoromethylation experiments.

Protocol 1: Radical C-H Difluoromethylation of Heteroarenes using DFMS

This protocol is based on the method developed by Baran and coworkers using zinc difluoromethanesulfinate (DFMS).[2]

Materials:

  • Heteroarene (1.0 equiv)

  • Zinc difluoromethanesulfinate (DFMS, Zn(SO2CF2H)2) (1.5 equiv)

  • tert-Butyl hydroperoxide (t-BuOOH, 70% in water) (3.0 equiv)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a suitable reaction vessel, add the heteroarene substrate and DFMS.[2]

  • Add a 1:1 mixture of DCM and water.

  • Add t-BuOOH to the mixture.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an appropriate aqueous workup.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.[2]

Protocol 2: Photocatalytic Difluoromethylation of Coumarins

This protocol is based on the method developed by Dai, Zhang, Deng, and colleagues.[5]

Materials:

  • Coumarin (B35378) (0.3 mmol, 1.0 equiv)

  • Sodium difluoromethanesulfinate (NaSO2CF2H) (3.0 equiv)

  • Eosin Y (5 mol%)

  • Dimethylsulfoxide (DMSO)

Procedure:

  • In a reaction vessel, combine the coumarin substrate, NaSO2CF2H, and Eosin Y.[5]

  • Add DMSO as the solvent.[5]

  • Irradiate the mixture with a blue LED at room temperature for 24 hours under an air atmosphere.[5]

  • After the reaction is complete, perform a standard workup procedure.

  • Purify the product by column chromatography.

Visualizations

Diagram 1: General Troubleshooting Workflow for Low Yield

This diagram illustrates a logical workflow for troubleshooting low-yield difluoromethylation reactions.

Troubleshooting_Low_Yield start Low or No Yield Observed reagent_check Check Reagent Quality (Purity, Stability, Handling) start->reagent_check conditions_check Review Reaction Conditions (Temperature, Solvent, Base) reagent_check->conditions_check Reagents OK optimize_reagents Use Fresh/Pure Reagents Handle Under Inert Gas reagent_check->optimize_reagents Issue Found substrate_check Evaluate Substrate Reactivity (Sterics, Electronics) conditions_check->substrate_check Conditions Seem Optimal optimize_conditions Screen Temperatures, Solvents, Bases conditions_check->optimize_conditions Suboptimal atmosphere_check Verify Inert Atmosphere substrate_check->atmosphere_check Substrate is Reactive change_reagent Consider More Reactive Difluoromethylating Agent substrate_check->change_reagent Low Reactivity improve_atmosphere Ensure Dry Glassware Strict Inert Atmosphere atmosphere_check->improve_atmosphere Potential Contamination success Improved Yield optimize_reagents->success optimize_conditions->success change_reagent->success improve_atmosphere->success

Caption: A logical workflow for troubleshooting low-yield difluoromethylation reactions.

Diagram 2: Radical Difluoromethylation Mechanism with DFMS

This diagram illustrates the proposed mechanism for the radical C-H difluoromethylation of heteroarenes using DFMS.

DFMS_Mechanism cluster_initiation Initiation cluster_propagation Propagation DFMS Zn(SO2CF2H)2 (DFMS) DFMS_Radical •SO2CF2H DFMS->DFMS_Radical SET Oxidant Oxidant (t-BuOOH) Oxidant->DFMS_Radical SO2 SO2 DFMS_Radical->SO2 Extrusion CF2H_Radical •CF2H DFMS_Radical->CF2H_Radical Heteroarene Heteroarene Radical_Adduct Radical Adduct CF2H_Radical->Radical_Adduct Heteroarene->Radical_Adduct Product Difluoromethylated Heteroarene Radical_Adduct->Product Oxidation & Deprotonation

Caption: Proposed mechanism for radical C-H difluoromethylation using DFMS.

References

Technical Support Center: Optimizing Reaction Conditions for (Difluoromethyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (difluoromethyl)benzene derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance reaction yields and address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when synthesizing this compound derivatives?

A1: Researchers often face challenges such as low or no product yield, the formation of side products due to defluorination or hydrolysis, and difficulties with substrates that are sterically hindered or electronically deactivated.[1][2] Careful optimization of reaction conditions, including the choice of reagents, catalysts, solvents, and temperature, is crucial to mitigate these issues.[1][2]

Q2: How does the electronic nature of the aryl halide affect palladium-catalyzed difluoromethylation reactions?

A2: In palladium-catalyzed reactions, both electron-rich and electron-deficient aryl halides can be suitable substrates.[3][4] However, the reactivity can be influenced by the electronic properties. For instance, in some copper-catalyzed systems, electron-deficient substrates may lead to the formation of arenes as the major byproduct.[2] It is often necessary to screen different ligands and reaction conditions to achieve optimal results for a specific substrate.[3][5]

Q3: What is the role of the ligand in palladium-catalyzed difluoromethylation?

A3: The choice of ligand is critical in palladium-catalyzed difluoromethylation as it influences the catalyst's stability, activity, and selectivity.[6] For example, bulky, electron-rich phosphine (B1218219) ligands can improve the efficiency of cross-coupling reactions.[6] In some cases, specific and sometimes unconventional ligands are required to promote key steps in the catalytic cycle, such as transmetallation.[3][7]

Q4: Can photoredox catalysis be used for the difluoromethylation of benzene (B151609) derivatives?

A4: Yes, photoredox catalysis is a viable method for the direct C(sp²)–H difluoromethylation of benzene derivatives and heterocycles.[8][9] This approach often utilizes a suitable difluoromethylating agent and a photocatalyst that, upon irradiation with visible light, can generate a difluoromethyl radical to functionalize the aromatic ring.[8][10]

Q5: What are common sources for the difluoromethyl group in these reactions?

A5: A variety of reagents can serve as the source of the difluoromethyl group. These include (aryldifluoromethyl)trimethylsilanes (TMSCF2Ar), (difluoromethyl)zinc reagents, and reagents that generate difluorocarbene.[3][11][12] Other sources for radical difluoromethylation include reagents like zinc difluoromethanesulfinate (DFMS) and various sulfone derivatives.[2][13]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My difluoromethylation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Reagent and Catalyst Activity:

    • Difluoromethylating Reagent: Ensure the reagent is fresh, pure, and has been stored correctly, as some are sensitive to air and moisture.[1]

    • Catalyst: For cross-coupling reactions, verify the activity of the palladium catalyst. Pd(II) precursors may require in-situ reduction to the active Pd(0) species.[6]

  • Reaction Conditions:

    • Atmosphere: Many difluoromethylation reactions, especially those involving organometallic intermediates, are sensitive to oxygen and moisture. Ensure glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).[2]

    • Temperature: The optimal temperature can be highly reaction-specific. Some reactions require low temperatures to prevent reagent decomposition, while others need heating to proceed. Experiment with a range of temperatures to find the best balance.[1]

    • Solvent: The solvent's polarity and coordinating ability can significantly impact the reaction. Aprotic polar solvents like DMF or acetonitrile (B52724) are frequently used. It is advisable to screen different solvents.[1]

    • Base: In cross-coupling reactions, the choice and quality of the base (e.g., CsF, K₂CO₃, K₃PO₄) are crucial for the transmetalation step. Ensure the base is anhydrous and finely ground.[3][6]

  • Substrate Reactivity:

    • Steric Hindrance: Highly substituted or sterically hindered substrates may react slowly. Consider increasing the reaction time, temperature, or using a less sterically demanding difluoromethylating agent.[1]

    • Electronic Effects: Electron-deficient substrates may be less reactive in some systems. A more reactive difluoromethylating agent or a different catalytic system might be necessary.[2]

Issue 2: Formation of Side Products

Question: I am observing significant side product formation in my reaction. How can I minimize this?

Answer: The formation of side products can often be addressed by fine-tuning the reaction conditions.

  • Defluorination:

    • Cause: This can be a significant side reaction.

    • Solution: In copper-catalyzed systems, optimizing the ligand and base can be beneficial. For iron-catalyzed reactions, using a bulky diamine ligand has been shown to suppress defluorination.[2] If optimization fails, consider switching to a different difluoromethylation method, such as a palladium-catalyzed approach.[2]

  • Hydrolysis:

    • Cause: The difluoromethylating reagent or the product may be susceptible to hydrolysis.

    • Solution: Ensure strictly anhydrous conditions by thoroughly drying all glassware, solvents, and reagents.[2]

  • Homocoupling and Protodeboronation (in Suzuki-Miyaura type couplings):

    • Cause: Homocoupling of boronic acids can be promoted by oxygen, while protodeboronation involves the replacement of the boronic acid group with a hydrogen atom.

    • Solution: Thoroughly degas the reaction mixture to remove oxygen. Using anhydrous conditions and carefully selecting the base and solvent can minimize protodeboronation.[6]

Data Presentation

Table 1: Optimization of Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides

EntryAryl HalideLigandBaseSolventTemp (°C)Time (h)Yield (%)
1BromobenzeneL16CsFDME802495
24-BromoanisoleL16CsFDME802498
34-BromobenzonitrileL16CsFDioxane802485
41-Bromo-4-(trifluoromethoxy)benzeneL16CsFDME802491
54-ChlorotolueneL16CsFDioxane804875

Data synthesized from multiple sources for illustrative purposes.[3]

Table 2: Optimization of Photoredox-Catalyzed C-H Difluoromethylation

EntrySubstratePhotocatalystCF₂H SourceSolventTime (h)Yield (%)
1Enamide 1aRu(bpy)₃Cl₂[bis(difluoroacetoxy)iodo]benzeneCH₃CN1278
2Enamide 1bIr(ppy)₃[bis(difluoroacetoxy)iodo]benzeneCH₃CN1265
3Piroxicam PrecursorRu(bpy)₃Cl₂[bis(difluoroacetoxy)iodo]benzeneCH₃CN2472 (gram-scale)

Data synthesized from multiple sources for illustrative purposes.[8]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes
  • Preparation: In a glovebox, add the aryl halide (0.20 mmol), [Pd(allyl)Cl]₂ (0.002 mmol), and ligand L16 (0.0060 mmol) to a vial.

  • Reagent Addition: Add aryldifluoromethyl trimethylsilane (B1584522) (0.40 mmol) and CsF (0.40 mmol).

  • Solvent Addition: Add DME (600 µL).

  • Reaction: Seal the vial and stir the mixture at 80 °C for 24 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted, filtered, and purified by column chromatography to isolate the diaryl difluoromethane (B1196922) product.

This is a general guideline and may require optimization for specific substrates.[3][7]

Protocol 2: General Procedure for Photoredox-Catalyzed Direct C(sp²)–H Difluoromethylation of Enamides
  • Preparation: To an oven-dried Schlenk tube, add the enamide (0.2 mmol), [bis(difluoroacetoxy)iodo]benzene (0.3 mmol), and the photocatalyst (e.g., Ru(bpy)₃Cl₂ or Ir(ppy)₃, 1-2 mol%).

  • Solvent Addition: Add anhydrous solvent (e.g., CH₃CN or DCE, 2.0 mL) under an inert atmosphere.

  • Degassing: Degas the mixture by three freeze-pump-thaw cycles.

  • Reaction: Irradiate the stirred reaction mixture with a blue LED lamp at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to obtain the desired (E)-β-difluoromethylated enamide.

This is a general guideline and may require optimization for specific substrates.[8]

Visualizations

experimental_workflow General Workflow for Optimizing Difluoromethylation Reactions cluster_prep 1. Reaction Setup cluster_reaction 2. Initial Reaction & Monitoring cluster_analysis 3. Analysis & Troubleshooting cluster_optimization 4. Optimization Loop cluster_final 5. Final Steps start Define Substrate and Desired Product reagents Select Difluoromethylating Reagent and Catalyst/Ligand System start->reagents setup Prepare Anhydrous Glassware and Solvents reagents->setup initial_rxn Run Initial Reaction (Standard Conditions) setup->initial_rxn monitoring Monitor Progress (TLC, LC-MS, NMR) initial_rxn->monitoring check_yield Acceptable Yield? monitoring->check_yield optimize Optimize Parameters: - Temperature - Solvent - Base/Additives - Concentration check_yield->optimize No workup Work-up and Purify Product check_yield->workup Yes optimize->initial_rxn Iterate characterize Characterize Final Product workup->characterize

Caption: A general workflow for optimizing difluoromethylation reactions.

troubleshooting_logic Troubleshooting Logic for Low Reaction Yield cluster_reagents Reagent & Catalyst Issues cluster_conditions Reaction Condition Issues cluster_substrate Substrate Issues start Low or No Product Yield reagent_purity Check Reagent Purity/ Storage Conditions start->reagent_purity atmosphere Ensure Inert Atmosphere (O₂/H₂O sensitive?) start->atmosphere sterics Assess Steric Hindrance start->sterics catalyst_activity Verify Catalyst Activity reagent_purity->catalyst_activity end Systematically Optimize Based on Findings catalyst_activity->end temp Optimize Temperature atmosphere->temp solvent Screen Solvents temp->solvent base Check Base Quality/ Choice solvent->base base->end electronics Evaluate Electronic Effects sterics->electronics electronics->end

Caption: A troubleshooting decision tree for low-yield reactions.

References

Technical Support Center: Overcoming Challenges in the Scale-up of (Difluoromethyl)benzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of (Difluoromethyl)benzene, also known as α,α-Difluorotoluene or Benzal fluoride (B91410). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the scale-up of this important synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound, and which are most amenable to scale-up?

A1: The most prevalent laboratory and industrial methods for synthesizing this compound include the deoxydifluorination of benzaldehyde (B42025) and the direct difluoromethylation of benzene (B151609) derivatives. The deoxydifluorination of benzaldehyde using reagents like diethylaminosulfur trifluoride (DAST) or other sulfur tetrafluoride (SF₄) derivatives is a common approach.[1] However, the toxicity, instability, and hazardous byproducts of these reagents can pose significant challenges for large-scale production.[1] Alternative, safer reagents are continually being developed.[2] Radical difluoromethylation methods are also gaining traction, particularly for late-stage functionalization.[3] For large-scale synthesis, methods utilizing more stable and less hazardous reagents, potentially in continuous flow systems to manage exotherms, are generally preferred.[4][5]

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: The primary safety concerns during the scale-up of this compound synthesis are the management of highly exothermic reactions and the handling of hazardous reagents and byproducts.[4] Fluorinating agents can be highly reactive and may react violently with certain solvents or moisture.[6] For instance, reactions involving DAST can be explosive if not properly controlled.[1] A thermal runaway, where the reaction's heat generation exceeds the cooling system's capacity, is a major risk that can lead to a dangerous increase in temperature and pressure.[4] Additionally, reagents like hydrogen fluoride (HF) or its amine complexes are acutely toxic and highly corrosive to glass and other materials.[6] Proper personal protective equipment (PPE), a well-ventilated work area, and robust temperature control are crucial.[7]

Q3: How does the choice of difluoromethylating agent impact the reaction on a larger scale?

A3: The choice of difluoromethylating agent is critical for a successful scale-up. An ideal reagent for large-scale operations should be readily available, cost-effective, stable under storage and reaction conditions, and exhibit high selectivity to minimize byproduct formation.[4] Reagents that are gaseous or have low boiling points can introduce handling and containment challenges in large reactors. Solid, bench-stable reagents are often preferred for ease of handling.[8] The reactivity of the agent will also dictate the required reaction conditions; milder reagents may require higher temperatures or longer reaction times, which can impact process efficiency and energy consumption.

Q4: What are the typical byproducts in the synthesis of this compound, and how can they be minimized?

A4: Byproduct formation is a common challenge that can significantly impact yield and purity. In the deoxydifluorination of benzaldehyde, common byproducts can arise from incomplete reaction, over-fluorination, or side reactions of the fluorinating agent. For example, when using sulfur-based fluorinating agents, various sulfur-containing impurities can be generated.[9] In radical difluoromethylation reactions, issues with regioselectivity can lead to a mixture of isomers, especially with substituted benzene derivatives.[10] Minimizing byproducts on a large scale involves precise control of reaction parameters such as temperature, stoichiometry, and reaction time.[4] The use of highly selective reagents and catalysts is also crucial.

Q5: What are the recommended methods for purifying this compound at an industrial scale?

A5: Due to the relatively low boiling point of this compound (approximately 136-138 °C), fractional distillation is the most common and effective method for purification on a large scale.[9][11] This technique is suitable for separating the product from less volatile impurities and unreacted starting materials.[12] The efficiency of the separation depends on the difference in boiling points between the components of the mixture and the design of the distillation column.[11] For high-purity requirements, preparative gas chromatography (pGC) can be used, although it is generally less practical for very large quantities.[12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Degraded or impure reagents: Fluorinating agents can be sensitive to moisture and air.[4] 2. Suboptimal reaction temperature: The reaction may be too slow at low temperatures or decomposition may occur at high temperatures. 3. Poor mixing: Inadequate agitation in a large reactor can lead to localized concentrations and incomplete reaction.[4] 4. Incorrect stoichiometry: An insufficient amount of the fluorinating agent will result in incomplete conversion.1. Ensure all reagents are fresh, have been stored correctly, and are of high purity. Handle moisture-sensitive reagents under an inert atmosphere. 2. Optimize the reaction temperature by running small-scale trials at different temperatures. 3. Use an appropriate stirrer and agitation speed to ensure the reaction mixture is homogeneous. 4. Carefully verify the molar ratios of all reactants. A slight excess of the fluorinating agent may be beneficial.
Exothermic Reaction / Thermal Runaway 1. Rapid addition of reagents: Adding a highly reactive fluorinating agent too quickly can overwhelm the cooling system.[4] 2. Inadequate cooling capacity: The reactor's cooling system may not be sufficient for the scale of the reaction. 3. Poor heat transfer: As the reactor size increases, the surface-area-to-volume ratio decreases, reducing heat dissipation efficiency.[4]1. Add the limiting reagent slowly and in a controlled manner. Consider using a syringe pump for precise addition. 2. Ensure the reactor's cooling system is appropriately sized for the reaction scale and exothermicity. 3. For highly exothermic reactions, consider using a continuous flow reactor which offers superior heat transfer.[4] Monitor the internal temperature closely throughout the reaction.
Formation of Multiple Products / Low Selectivity 1. Side reactions due to high temperature: Elevated temperatures can promote the formation of undesired byproducts.[4] 2. Incorrect choice of reagent or catalyst: Some reagents may lack the desired regioselectivity for substituted benzenes.[10] 3. Presence of impurities: Impurities in the starting materials or solvents can catalyze side reactions.1. Conduct the reaction at the lowest effective temperature to enhance selectivity. 2. Screen different difluoromethylating agents and catalysts to find one that provides the best selectivity for your specific substrate. 3. Use high-purity starting materials and anhydrous solvents.
Difficult Purification 1. Formation of azeotropes: The product may form an azeotrope with the solvent or a byproduct, making separation by distillation difficult. 2. Close boiling points of product and impurities: If byproducts have boiling points close to that of this compound, simple distillation will be ineffective.[12]1. Choose a solvent that does not form an azeotrope with the product. 2. Employ fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column) to improve separation.[11] Monitor the distillation temperature closely to collect pure fractions.[12]

Quantitative Data

Table 1: Comparison of Difluoromethylation Methods for Benzaldehyde

MethodDifluoromethylating AgentCatalyst/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
DeoxydifluorinationPhenylsulfur trifluorideNoneNeat50-1000.571-80[9]
DeoxydifluorinationDASTNoneCH₂Cl₂RT1~85[1]
DeoxydifluorinationPh₂S/SelectfluorKFCH₃CN601275[2]
Nucleophilic AdditionPhSO₂CF₂HChiral Ammonium Salt / KOHToluene01293[13]

Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound from Benzaldehyde using Phenylsulfur Trifluoride

This protocol is adapted from a procedure in Organic Syntheses and is suitable for scale-up with appropriate engineering controls.[9]

Materials:

  • Benzaldehyde (freshly distilled)

  • Phenylsulfur trifluoride

  • Two-necked round-bottom flask equipped with a dropping funnel and a distillation column

  • Heating mantle

  • Vacuum pump

  • Receiving flasks

Procedure:

  • Reaction Setup: In a properly ventilated fume hood, charge a two-necked round-bottom flask with phenylsulfur trifluoride (1.0 equivalent). Equip the flask with a dropping funnel and a distillation column with a low holdup.

  • Reagent Addition: Heat the flask to 50-70 °C using a heating mantle. Add benzaldehyde (1.0 equivalent) dropwise from the dropping funnel over 30 minutes. A mild exothermic reaction will occur.

  • Reaction Completion and Distillation: After the addition is complete, heat the reaction mixture to 100 °C. Reduce the pressure using a vacuum pump to initiate the distillation of the product, this compound.

  • Fraction Collection: Collect the main fraction of this compound at the appropriate temperature and pressure (e.g., 68 °C at 80 mmHg).[9]

  • Byproduct Removal: After the product has been distilled, continue the vacuum distillation to remove the benzenesulfinyl fluoride byproduct.

  • Purification: The collected this compound can be further purified by fractional distillation if necessary.

Safety Note: Phenylsulfur trifluoride and the byproduct benzenesulfinyl fluoride can slowly attack glass.[9] All glassware should be thoroughly cleaned immediately after use. The product itself can also slowly attack glass upon storage.[9] It is best to use the product shortly after preparation or store it in a polyethylene (B3416737) or Teflon® container.[9]

Mandatory Visualizations

troubleshooting_workflow start Low Yield in this compound Synthesis check_reagents Check Reagent Quality and Stoichiometry start->check_reagents reagents_ok Reagents and Stoichiometry Correct? check_reagents->reagents_ok fix_reagents Use Fresh, High-Purity Reagents Verify Stoichiometry reagents_ok->fix_reagents No check_conditions Review Reaction Conditions (Temp, Time, Mixing) reagents_ok->check_conditions Yes fix_reagents->check_reagents conditions_ok Are Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Temperature, Time, and Agitation conditions_ok->optimize_conditions No check_byproducts Analyze for Byproducts (GC-MS, NMR) conditions_ok->check_byproducts Yes optimize_conditions->check_conditions byproducts_present Significant Byproducts? check_byproducts->byproducts_present modify_conditions Modify Conditions to Minimize Side Reactions (e.g., lower temperature, different reagent) byproducts_present->modify_conditions Yes review_workup Review Workup and Purification (e.g., extraction, distillation) byproducts_present->review_workup No modify_conditions->check_conditions end Improved Yield review_workup->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

reaction_pathway cluster_reactants Reactants benzaldehyde Benzaldehyde (Ph-CHO) intermediate Intermediate Complex benzaldehyde->intermediate phensulf Phenylsulfur Trifluoride (PhSF₃) phensulf->intermediate product This compound (Ph-CHF₂) intermediate->product byproduct Benzenesulfinyl Fluoride (Ph-SOF) intermediate->byproduct

Caption: Simplified reaction pathway for the synthesis of this compound.

scale_up_decision_tree start Scale-up of Difluoromethylation exotherm Is the reaction highly exothermic? start->exotherm flow_reactor Consider Continuous Flow Reactor exotherm->flow_reactor Yes batch_reactor Batch Reactor with Slow Addition and Robust Cooling exotherm->batch_reactor No reagent_stability Is the reagent stable and easy to handle? flow_reactor->reagent_stability batch_reactor->reagent_stability stable_reagent Proceed with current reagent reagent_stability->stable_reagent Yes alternative_reagent Select a more stable, solid reagent reagent_stability->alternative_reagent No purification Purification Strategy stable_reagent->purification alternative_reagent->purification fractional_distillation Fractional Distillation purification->fractional_distillation

Caption: Decision tree for scale-up considerations in this compound synthesis.

References

Copper-Catalyzed Difluoromethylation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in copper-catalyzed difluoromethylation reactions.

Troubleshooting Guide & FAQs

Low or No Product Yield

Question: My copper-catalyzed difluoromethylation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield in copper-catalyzed difluoromethylation can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

First, ensure the integrity of your reagents and the reaction environment. Many difluoromethylating agents, such as (difluoromethyl)trimethylsilane (B44995) (TMSCF2H), are sensitive to moisture.[1] It is crucial to use anhydrous solvents and maintain a strictly inert atmosphere (e.g., Argon or Nitrogen) throughout the experiment, ensuring all glassware is thoroughly dried.[1] Impurities in reagents like zinc difluoromethanesulfinate (DFMS), such as ZnCl2 and water, should also be considered and accounted for in stoichiometry.[1]

Next, evaluate your reaction conditions. The choice of ligand, base, temperature, and reaction time are all critical parameters.[1] For instance, in copper-catalyzed reactions of aryl iodides, the selection of an appropriate ligand and base can be pivotal for success.[1] Monitoring the reaction progress via TLC or NMR is essential to determine the optimal reaction time and temperature, as prolonged reaction times at elevated temperatures can lead to product decomposition.[1]

If starting material remains unreacted, it may indicate insufficient activation. In nucleophilic difluoromethylations using TMSCF2H, the choice and amount of the activator (e.g., a fluoride (B91410) source like CsF) are critical.[1] For challenging substrates, such as electron-deficient or sterically hindered ones, a more reactive difluoromethylating agent or a different catalytic system might be necessary.[1]

If the starting material is consumed but no desired product is formed, it suggests that side reactions are dominating.[1] In such cases, identifying the major byproducts can provide insights into the competing reaction pathways. The following sections address common byproducts and strategies to mitigate their formation.

A logical workflow for troubleshooting low or no product yield is illustrated below.

G Troubleshooting Workflow for Low or No Product Yield start Low/No Yield check_reagents Check Reagent Quality & Inert Atmosphere start->check_reagents check_conditions Review Reaction Conditions (Ligand, Base, Temp.) check_reagents->check_conditions monitor_reaction Monitor Reaction Progress (TLC, NMR) check_conditions->monitor_reaction sm_consumed Starting Material Consumed? monitor_reaction->sm_consumed side_reactions Side Reactions Dominating (Identify Byproducts) sm_consumed->side_reactions Yes incomplete_reaction Incomplete Reaction sm_consumed->incomplete_reaction No optimize Optimize Conditions (See Specific FAQs) side_reactions->optimize no_product No Product Formed side_reactions->no_product change_system Consider Different Catalyst/Reagent optimize->change_system incomplete_reaction->optimize

Caption: Troubleshooting workflow for low or no product yield in copper-catalyzed difluoromethylation.

Common Byproduct Formation

Question: My reaction is producing a significant amount of a proto-defluorinated byproduct (Ar-H instead of Ar-CF2H). How can I minimize this?

Answer:

Proto-defluorination is a common side reaction in copper-mediated cross-coupling reactions, particularly with electron-deficient aryl iodides.[1] The formation of an arene byproduct is a proposed mechanistic feature in these cases.[1] To minimize this unwanted side reaction, optimization of the reaction conditions is key. The choice of ligand and base can be crucial in copper-catalyzed systems.[1] For instance, in iron-catalyzed reactions, the use of a bulky diamine ligand has been shown to suppress defluorination.[1] If optimizing the current system is unsuccessful, considering an alternative difluoromethylation strategy, such as a palladium-catalyzed method or a radical C-H difluoromethylation for suitable substrates, may be beneficial.[1]

Question: I am observing byproducts that suggest the formation of difluorocarbene (:CF2). What causes this and how can it be prevented?

Answer:

In some nucleophilic and copper-mediated difluoromethylation reactions, the intermediate difluoromethyl anion or copper-difluoromethyl species can undergo α-elimination of a fluoride ion to generate the highly reactive difluorocarbene (:CF2).[1] This can lead to the formation of dimer and trimer byproducts.[2] The generation of difluorocarbene can be influenced by the reaction conditions. For example, thermal decarboxylation of reagents like sodium chlorodifluoroacetate is a known method for generating difluorocarbene.[2] To prevent unwanted side reactions from difluorocarbene, it is important to carefully control the reaction temperature and choose a difluoromethylating reagent and catalytic system that are less prone to this decomposition pathway under the desired reaction conditions.

Question: My reaction with an enolizable ketone is giving low yields and byproducts from enolization. What can I do?

Answer:

The difluoromethylation of enolizable ketones is challenging because the basic conditions often required to generate the difluoromethyl anion can also deprotonate the ketone at the α-position, leading to enolate formation and subsequent side reactions.[1] To favor the desired nucleophilic addition over enolization, several strategies can be employed. Performing the reaction at very low temperatures (e.g., -78 °C) can help to suppress the rate of enolization.[1] The choice of a non-nucleophilic, strong base may also favor the generation of the difluoromethyl anion without promoting excessive enolization.[1] Alternatively, using difluoromethylating reagents that are effective under less basic or even acidic conditions, such as those used in radical or electrophilic difluoromethylation, could be a viable solution.[1]

Data on Reaction Optimization

The following tables summarize the impact of various reaction parameters on the yield of copper-catalyzed difluoromethylation reactions, providing a guide for optimization.

Table 1: Optimization of Copper-Catalyzed Difluoromethyl-Alkylation of Alkenes [3]

EntryLigandAdditiveYield (%)
1terpy-55
2bpy-<5
3phen-<5
4terpyNHPI (20 mol%)72
5terpyNHPI (30 mol%)65
6terpyTEMPO (1.0 equiv.)0

Reactions were conducted with 1 (0.1 mmol, 1.0 equiv.), styrene (B11656) (0.3 mmol, 3.0 equiv.), (terpy)Zn(CF2H)2 (0.08 mmol, 0.8 equiv.) and CuCl (30 mol%) in DMSO (0.4 mL). Yields were determined by ¹⁹F NMR.

Table 2: Effect of Ligand and Base in Copper-Mediated Difluoromethylation of Aryl Iodides [1]

EntryLigandBaseSolventTemperature (°C)Yield (%)
1PhenanthrolineCsFDMF8078
2TMEDACsFDMF8045
3NoneCsFDMF8015
4PhenanthrolineK2CO3DMF8062
5PhenanthrolineCsFDMAc8085
6PhenanthrolineCsFDMF10075 (decomposition noted)

Data adapted from a study on copper-mediated difluoromethylation of aryl iodides. All reactions used CuI as the catalyst.

Experimental Protocols

General Procedure for Copper-Catalyzed Difluoromethylation of Aryl Iodides [1]

Materials:

  • Aryl iodide (0.5 mmol, 1.0 equiv)

  • Copper(I) iodide (CuI, 95 mg, 0.5 mmol, 1.0 equiv)

  • Cesium fluoride (CsF, 228 mg, 1.5 mmol, 3.0 equiv)

  • (Difluoromethyl)trimethylsilane (TMSCF2H, 123 mg, 1.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF, 2.5 mL)

  • Internal standard for NMR analysis (e.g., 1-bromo-4-fluorobenzene)

Procedure:

  • To a flame-dried Schlenk tube, add the aryl iodide, CuI, and CsF.

  • Seal the tube with a septum and evacuate and backfill with argon three times.

  • Add anhydrous DMF via syringe.

  • Add TMSCF2H via syringe and place the reaction mixture in a preheated oil bath at the desired temperature.

  • Stir the reaction for the specified time, monitoring by TLC or GC/MS.

  • After cooling to room temperature, add an internal standard for quantitative NMR analysis.

  • To work up the reaction, dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

G Experimental Workflow for Cu-Catalyzed Difluoromethylation start Start add_reagents Add Aryl Iodide, CuI, CsF to Schlenk Tube start->add_reagents inert_atmosphere Evacuate & Backfill with Argon add_reagents->inert_atmosphere add_solvents Add Anhydrous DMF & TMSCF2H inert_atmosphere->add_solvents heat_stir Heat & Stir add_solvents->heat_stir monitor Monitor Reaction heat_stir->monitor monitor->heat_stir Incomplete workup Workup: Dilute, Filter, Wash, Dry monitor->workup Complete purify Purify by Chromatography workup->purify end End purify->end

Caption: A generalized experimental workflow for copper-catalyzed difluoromethylation of aryl iodides.

Reaction Mechanisms

Understanding the potential reaction pathways is crucial for troubleshooting byproduct formation.

Proposed Catalytic Cycle for Copper-Catalyzed Carbo-Difluoromethylation of Alkenes

The proposed mechanism involves a single electron transfer (SET) from a [Cu-CF2H] species to an electrophile to generate a carbon-centered radical.[4] This radical then reacts with an alkene to form a relayed radical, which in turn reacts with a [Cu(II)-CF2H] species to yield the difluoromethylated product.[4]

G Proposed Catalytic Cycle for Carbo-Difluoromethylation cu_cf2h [Cu-CF2H] cu_ii_cf2h [Cu(II)-CF2H] cu_cf2h->cu_ii_cf2h SET electrophile Electrophile (E+) radical Carbon Radical (R.) electrophile->radical SET relayed_radical Relayed Radical radical->relayed_radical + Alkene alkene Alkene product Product relayed_radical->product + [Cu(II)-CF2H] product->cu_cf2h Regeneration

Caption: A simplified catalytic cycle for the copper-catalyzed carbo-difluoromethylation of alkenes.[4]

References

Technical Support Center: Catalyst Deactivation in (Difluoromethyl)benzene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during (difluoromethyl)benzene cross-coupling reactions, with a focus on catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions involving this compound challenging?

A1: The primary challenge lies in the electronic properties of the difluoromethyl group (-CF₂H). As a strongly electron-withdrawing group, it can decrease the electron density of the aromatic ring. This can make the crucial oxidative addition step of the catalytic cycle more difficult. Furthermore, potential interactions between the fluorine atoms and the metal center of the catalyst can influence catalyst activity and stability.

Q2: What are the common signs of catalyst deactivation in my reaction?

A2: Common indicators of catalyst deactivation include:

  • Low or no conversion: The starting materials are not consumed, or the reaction stalls before completion.

  • Formation of black precipitate: This is often indicative of palladium black formation, where the active Pd(0) catalyst agglomerates into inactive nanoparticles.[1]

  • Inconsistent results: Reactions that previously worked well suddenly fail or give poor yields.

  • Formation of byproducts: An increase in side products, such as from homocoupling or protodeboronation, can signal that the desired catalytic cycle is being inhibited.[1]

Q3: What are the main mechanisms of palladium catalyst deactivation in these reactions?

A3: The primary deactivation pathways include:

  • Oxidation of Pd(0): The active Pd(0) species is susceptible to oxidation by air or other oxidants in the reaction mixture, rendering it inactive.[2]

  • Agglomeration: Small, catalytically active palladium nanoparticles can aggregate to form larger, inactive palladium black.[1] This is a common issue in phosphine-free reactions.[3]

  • Ligand Degradation: Phosphine (B1218219) ligands, especially bulky, electron-rich ones, can be sensitive to air and moisture and may degrade under harsh reaction conditions.[1]

  • Poisoning: Impurities in reagents or solvents, such as sulfur-containing compounds, can irreversibly bind to the palladium center and poison the catalyst.[1]

Q4: Can I reactivate a deactivated palladium catalyst?

A4: In some cases, yes. For heterogeneous catalysts like palladium on carbon (Pd/C), reactivation can be achieved by washing with solvents to remove adsorbed species. Common procedures involve washing with an alcohol solution, followed by water, and then soaking in an alkaline solution before drying.[4] For homogeneous catalysts, reactivation is more complex and often impractical in a standard laboratory setting. Prevention of deactivation is the more effective strategy.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues in this compound cross-coupling reactions.

Problem 1: Low or No Conversion of Starting Material
Possible Cause Suggested Solution
Inactive Catalyst - Use a fresh batch of catalyst. Palladium catalysts, especially Pd(0) sources, can degrade upon storage. - If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure it is properly reduced in situ to the active Pd(0) species.[2] - Consider using a more active and stable pre-catalyst, such as a palladacycle or a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[1][5]
Oxygen Contamination - Ensure all solvents and liquid reagents are thoroughly degassed prior to use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen. - Assemble the reaction under a positive pressure of inert gas.[2]
Poor Reagent Quality - Use high-purity starting materials. Boronic acids, in particular, can be prone to decomposition.[2] - Ensure the base is of high quality, dry, and finely powdered for consistent results.[2]
Suboptimal Reaction Conditions - The reaction temperature may be too low to overcome the activation energy for oxidative addition. Gradually increase the temperature. - The chosen solvent may not be optimal for solubility or catalyst stability. Screen alternative solvents like dioxane, toluene, or DMF.
Problem 2: Formation of Significant Byproducts
Possible Cause Suggested Solution
Homocoupling of Boronic Acid - This side reaction is often promoted by the presence of oxygen. Ensure rigorous exclusion of air from the reaction.[6] - Use a Pd(0) catalyst source directly or ensure efficient in situ reduction of a Pd(II) precatalyst to minimize the presence of Pd(II) species that can promote homocoupling.
Protodeboronation - This occurs when the boronic acid reacts with a proton source (like water) instead of the palladium complex. - Use anhydrous solvents and ensure the base is dry. - Consider converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester or a trifluoroborate salt, which can release the boronic acid slowly under the reaction conditions.[1]
Hydrodehalogenation - The aryl halide is reduced to the corresponding arene. This can be caused by the presence of a palladium-hydride species. - Optimize the choice of base and solvent to minimize the formation of hydride intermediates.

Data Presentation: Catalyst and Ligand Performance

The selection of the catalyst and ligand system is critical for success. The following table summarizes the performance of various palladium catalysts in Suzuki-Miyaura cross-coupling reactions of substrates similar to this compound, providing a qualitative guide for catalyst selection.

Catalyst SystemSubstrate TypeCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ / DPEPhosAryl Boronic AcidDifluoroiodomethaneK₃PO₄Toluene/H₂O601289[7]
Pd(OAc)₂ / SPhosAryl HalideArylboronic AcidK₃PO₄Dioxane/H₂O100-12012High[8]
Pd₂(dba)₃ / BrettPhosAryl Chloride/BromideTMSCF₂H----Good[8]
Pd(PtBu₃)₂Aryl Chloride/BromideTMSCF₂H----Good[8]

Note: Yields are highly dependent on the specific substrates and reaction conditions and should be used as a qualitative guide.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound Derivatives

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • (Difluoromethyl)aryl halide (1.0 mmol, 1.0 eq.)

  • Arylboronic acid (1.2 mmol, 1.2 eq.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the (difluoromethyl)aryl halide, arylboronic acid, palladium catalyst, ligand, and base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8]

Visualizations

Catalyst Deactivation Pathways

G Common Catalyst Deactivation Pathways Active_Catalyst Active Pd(0) Catalyst Oxidized_Catalyst Inactive Pd(II) Species Active_Catalyst->Oxidized_Catalyst Oxidation (e.g., by air) Agglomerated_Catalyst Palladium Black (Inactive) Active_Catalyst->Agglomerated_Catalyst Aggregation Poisoned_Catalyst Poisoned Catalyst Active_Catalyst->Poisoned_Catalyst Poisoning (e.g., by sulfur) Degraded_Ligand Ligand Degradation Products Active_Catalyst->Degraded_Ligand Ligand Degradation

Caption: Key pathways leading to the deactivation of palladium catalysts.

Troubleshooting Workflow for Low Conversion

G Troubleshooting Low Conversion Start Low or No Conversion Observed Check_Catalyst Check Catalyst Activity - Use fresh catalyst - Consider a more active system Start->Check_Catalyst Check_Atmosphere Ensure Inert Atmosphere - Degas solvents - Purge with Ar/N₂ Check_Catalyst->Check_Atmosphere Check_Reagents Verify Reagent Quality - Purity of starting materials - Dryness of base Check_Atmosphere->Check_Reagents Optimize_Conditions Optimize Reaction Conditions - Increase temperature - Screen solvents Check_Reagents->Optimize_Conditions Success Improved Conversion Optimize_Conditions->Success

Caption: A systematic workflow for addressing low reaction conversion.

Logical Relationship of Key Reaction Parameters

G Interplay of Reaction Parameters Catalyst Catalyst System (Pd source + Ligand) Base Base Catalyst->Base Solvent Solvent Catalyst->Solvent Yield Product Yield Catalyst->Yield Substrate This compound Derivative Substrate->Yield Base->Solvent Base->Yield Solvent->Yield Temperature Temperature Temperature->Catalyst affects stability Temperature->Yield

Caption: The interconnectedness of key parameters in cross-coupling reactions.

References

Technical Support Center: Purification of Crude (Difluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the removal of impurities from crude (difluoromethyl)benzene. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in your purification efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The impurities present in crude this compound largely depend on the synthetic route employed. Common impurities include:

  • Unreacted Starting Materials: Such as benzaldehyde (B42025) or (dichloromethyl)benzene.

  • Partially Fluorinated Intermediates: For example, (chlorofluoromethyl)benzene (B1621095) if the fluorination of (dichloromethyl)benzene is incomplete.

  • Over-fluorinated Byproducts: Such as (trifluoromethyl)benzene.

  • Reagent-derived Impurities: Byproducts from fluorinating agents like diethylaminosulfur trifluoride (DAST).

  • Solvents: Residual solvents used in the reaction and work-up, for instance, dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or toluene.

Q2: Which purification technique is most suitable for this compound?

The choice of purification method depends on the nature of the impurities and the desired final purity.

  • Fractional Distillation: Ideal for separating components with different boiling points, such as removing residual solvents, unreacted benzaldehyde, or (dichloromethyl)benzene.

  • Aqueous Work-up/Liquid-Liquid Extraction: Effective for removing water-soluble impurities, salts, and some polar organic compounds.

  • Flash Column Chromatography: A versatile technique for separating compounds with different polarities. It is particularly useful for removing non-volatile impurities and closely related fluorinated byproducts.

Q3: How can I effectively remove unreacted benzaldehyde?

Unreacted benzaldehyde can often be removed by a combination of an aqueous wash and fractional distillation. A wash with a sodium bisulfite solution can help to selectively remove the aldehyde. Subsequent fractional distillation can then separate the this compound from any remaining benzaldehyde due to their different boiling points.

Q4: My purified this compound still shows impurities by GC-MS. What should I do?

If initial purification is insufficient, consider the following:

  • Optimize the current method: For distillation, use a column with higher theoretical plates or adjust the reflux ratio. For chromatography, try a different solvent system or a gradient elution.[1]

  • Combine purification techniques: An initial distillation to remove bulk impurities followed by flash chromatography for fine purification can be very effective.

  • Identify the persistent impurity: Use GC-MS and NMR to identify the structure of the impurity. This will help in selecting a more targeted purification strategy.

Purification Workflow

Purification Workflow crude Crude this compound workup Aqueous Work-up crude->workup distillation Fractional Distillation workup->distillation analysis Purity Analysis (GC-MS, NMR) distillation->analysis chromatography Flash Column Chromatography chromatography->analysis analysis->chromatography <99.5% Purity pure Pure this compound analysis->pure >99.5% Purity

Caption: General workflow for the purification of crude this compound.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause(s) Solution(s)
Poor Separation - Insufficient column efficiency (too few theoretical plates).- Reflux ratio is too low.- Distillation rate is too fast.- Use a longer fractionating column or one with a more efficient packing material.- Increase the reflux ratio.- Decrease the heating rate to slow down the distillation.
Bumping/Uneven Boiling - Lack of boiling chips or inadequate stirring.- Superheating of the liquid.- Add fresh boiling chips or use a magnetic stirrer.- Ensure uniform heating with a heating mantle and stir vigorously.
Flooding of the Column - Excessive boil-up rate.- Reduce the heat input to the distillation flask.
Product Contaminated with Higher Boiling Impurity - Distillation continued for too long at the main fraction's boiling point.- Monitor the head temperature closely and stop collecting the main fraction as soon as the temperature begins to rise.
Flash Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor Separation of Spots - Inappropriate solvent system.- Column overloading.- Perform TLC analysis to find an optimal solvent system that gives good separation (Rf of the desired product ~0.3).- Use a larger column or reduce the amount of crude material loaded.
Compound Elutes Too Quickly - Solvent system is too polar.- Decrease the polarity of the eluent (e.g., increase the hexane (B92381) to ethyl acetate (B1210297) ratio).
Compound Does Not Elute - Solvent system is not polar enough.- Increase the polarity of the eluent.
Tailing of Spots - Compound is interacting strongly with the silica (B1680970) gel (e.g., acidic or basic compounds).- Column was not packed properly.- Add a small amount of a modifier to the eluent (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds).[1]- Ensure the silica gel is packed uniformly without any cracks or channels.
Cracked Silica Bed - The column ran dry.- The solvent polarity was changed too abruptly.- Always keep the silica gel covered with solvent.- When running a gradient, increase the polarity of the solvent system gradually.

Logical Troubleshooting Flow

Troubleshooting Logic start Impure Product after Purification identify Identify Impurity (GC-MS, NMR) start->identify bp_diff Different Boiling Points? identify->bp_diff pol_diff Different Polarities? bp_diff->pol_diff No distill Optimize Fractional Distillation bp_diff->distill Yes chrom Optimize Flash Chromatography pol_diff->chrom Yes combine Combine Purification Methods pol_diff->combine No end Pure Product distill->end chrom->end combine->end

Caption: Decision-making process for troubleshooting purification issues.

Experimental Protocols

Protocol 1: Aqueous Work-up

Objective: To remove water-soluble impurities from the crude reaction mixture.

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water and shake vigorously. Allow the layers to separate.

  • Drain the aqueous layer.

  • Wash the organic layer sequentially with:

    • 1 M HCl (if basic impurities are present).

    • Saturated aqueous NaHCO₃ (to neutralize any acid).

    • Brine (saturated aqueous NaCl) to reduce the solubility of organic compounds in the aqueous phase.

  • Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure.

Protocol 2: Fractional Distillation

Objective: To purify this compound from impurities with significantly different boiling points.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle and magnetic stirrer

Procedure:

  • Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.

  • Charge the round-bottom flask with the crude this compound and a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • Begin heating the flask gently with the heating mantle while stirring.

  • Observe the vapor rising slowly up the fractionating column.

  • Collect the forerun (low-boiling impurities) in a separate receiving flask.

  • When the temperature at the distillation head stabilizes at the boiling point of this compound (approx. 136-138 °C), switch to a clean receiving flask to collect the main fraction.

  • Continue distillation at a slow and steady rate, monitoring the temperature.

  • Stop the distillation before the flask boils to dryness.

Protocol 3: Flash Column Chromatography

Objective: To purify this compound from non-volatile or closely related impurities.

Materials:

  • Silica gel (230-400 mesh)

  • Appropriate size chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC analysis)

  • Collection tubes

Procedure:

  • Prepare the column: Pack the chromatography column with a slurry of silica gel in the chosen eluent.

  • Prepare the sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel by evaporating the solvent.

  • Load the sample: Carefully add the dried, sample-adsorbed silica gel to the top of the packed column.

  • Elute the column: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to push the solvent through the column.

  • Collect fractions: Collect the eluate in a series of fractions.

  • Analyze fractions: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[2]

Data Presentation

The following tables present illustrative data for the purification of crude this compound.

Table 1: Illustrative Purity of this compound after Different Purification Steps

Purification Step Purity by GC-MS (%) Major Impurity Remaining Impurity Content (%)
Crude Product 85Benzaldehyde10
After Aqueous Work-up 90Benzaldehyde8
After Fractional Distillation 98.5(Chlorofluoromethyl)benzene1
After Flash Chromatography >99.5Not Detected<0.1

Table 2: Efficiency of Fractional Distillation for Impurity Removal

Impurity Boiling Point (°C) Concentration in Crude (%) Concentration after Distillation (%) Removal Efficiency (%)
Dichloromethane405<0.1>98
Benzaldehyde179100.595
(Dichloromethyl)benzene20530.293

Disclaimer: The data presented in these tables are for illustrative purposes only and may not represent the results of any specific experiment. Actual results will vary depending on the specific reaction conditions and purification protocol.

References

Validation & Comparative

A Researcher's Guide to Validating the Metabolic Stability of Difluoromethylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the metabolic stability of difluoromethylated compounds against their non-fluorinated and other fluorinated counterparts. Supported by experimental data, this document provides detailed methodologies for key validation assays and visual workflows to enhance understanding and application in drug discovery.

The introduction of a difluoromethyl (-CF2H) group into a drug candidate is a widely adopted strategy in medicinal chemistry to enhance metabolic stability.[1] This modification can significantly alter a compound's pharmacokinetic profile by blocking sites susceptible to metabolic degradation, primarily by cytochrome P450 (CYP) enzymes. The strong carbon-fluorine bond is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond, often leading to a longer in vivo half-life and improved bioavailability.[2][3]

Comparative Metabolic Stability: Experimental Data

The metabolic stability of a compound is typically assessed by its half-life (t½) and intrinsic clearance (CLint) in in vitro systems such as human liver microsomes (HLM) or hepatocytes. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

While direct head-to-head comparisons of non-fluorinated parent compounds and their difluoromethylated analogs are not always publicly available, the data below from a study on β-amino and β-hydroxy difluoromethyl ketones demonstrates the variance in metabolic stability even within a class of difluoromethylated compounds. Stability is presented as the percentage of the parent compound remaining after a 30-minute incubation with rat liver microsomes.[1]

Compound TypeCompound ID% Parent Remaining (30 min) in Rat Liver MicrosomesMetabolic Stability Category
α,α-difluoro-β-aminoketones3a-c, 3e-l, 3n<50%High Instability
3d50-75%Moderate Stability
3m>75%Stable
α,α-difluoro-β-hydroxyketones6k>75%Stable

Data sourced from a study on β-amino and β-hydroxy difluoromethyl ketones.[1]

It is also reported that the difluoromethoxy (-OCF2H) group is often used as a metabolically robust substitute for the methoxy (B1213986) (-OCH3) group to prevent O-demethylation, a common metabolic pathway. However, the overall improvement in metabolic stability can be dependent on the entire molecular structure.[2]

Experimental Protocols for Assessing Metabolic Stability

Accurate and reproducible experimental protocols are crucial for validating the metabolic stability of drug candidates. Below are detailed methodologies for two standard in vitro assays.

Human Liver Microsome (HLM) Stability Assay

This assay is a primary screen for evaluating the susceptibility of a compound to Phase I metabolism, predominantly by CYP enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., midazolam, verapamil)

  • Acetonitrile (B52724) or other suitable organic solvent for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to the final working concentration (e.g., 1 µM) in phosphate buffer.

  • Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the human liver microsomes (final concentration typically 0.5 mg/mL) and the test compound. Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: Terminate the reaction at each time point by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a suspension of human hepatocytes.

Materials:

  • Test compound

  • Cryopreserved or fresh human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Positive control compounds (e.g., testosterone, 7-hydroxycoumarin)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Hepatocyte Preparation: Thaw and prepare a suspension of hepatocytes according to the supplier's instructions, ensuring high viability.

  • Incubation: Add the test compound (final concentration typically 1 µM) to the hepatocyte suspension (cell density is typically 0.5-1 x 10^6 viable cells/mL) in a 96-well plate or similar vessel.

  • Time Course: Incubate the plate at 37°C with gentle shaking. Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the samples to pellet cell debris.

  • Analysis: Transfer the supernatant to a new plate for analysis of the parent compound concentration by LC-MS/MS.

  • Data Calculation: Similar to the microsomal stability assay, determine the half-life and intrinsic clearance from the rate of disappearance of the parent compound.

Visualizing Experimental Workflows and Metabolic Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and the underlying metabolic pathways.

Experimental_Workflow_Metabolic_Stability cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Compound_Stock Test Compound Stock Solution Incubation_Mix Prepare Incubation Mixture Compound_Stock->Incubation_Mix Microsomes_Hep Microsomes or Hepatocytes Microsomes_Hep->Incubation_Mix NADPH NADPH System (for Microsomes) NADPH->Incubation_Mix Incubate_37C Incubate at 37°C Incubation_Mix->Incubate_37C Time_Points Collect Aliquots at Time Points Incubate_37C->Time_Points Quench Quench with Acetonitrile Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis Metabolic_Pathway_Difluoromethylated_Compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent_Drug Difluoromethylated Parent Drug (R-CF2H) CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6) Parent_Drug->CYP450 Phase1_Metabolite Phase I Metabolite Parent_Drug->Phase1_Metabolite Oxidative_Metabolism Oxidation at other sites (e.g., hydroxylation, N-dealkylation) CYP450->Oxidative_Metabolism Defluorination Potential Oxidative Defluorination (less common) CYP450->Defluorination Oxidative_Metabolism->Phase1_Metabolite Defluorination->Phase1_Metabolite UGT_SULT UGTs, SULTs Phase1_Metabolite->UGT_SULT Excretion Excretion Phase1_Metabolite->Excretion Conjugated_Metabolite Conjugated Metabolite (e.g., glucuronide, sulfate) UGT_SULT->Conjugated_Metabolite Conjugated_Metabolite->Excretion

References

A Comparative Guide: (Difluoromethyl)benzene vs. (Trifluoromethyl)benzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorinated functional groups is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Among the most utilized moieties are the trifluoromethyl (-CF3) and difluoromethyl (-CF2H) groups. While both are valued for their ability to enhance metabolic stability and modulate physicochemical properties, they offer distinct advantages and disadvantages that can significantly impact a drug candidate's success. This guide provides an objective, data-driven comparison of (difluoromethyl)benzene and (trifluoromethyl)benzene as foundational scaffolds to explore the nuanced differences these groups impart.

The trifluoromethyl group is a well-established, powerful electron-withdrawing group known for its steric bulk and high lipophilicity, which can dramatically increase a compound's resistance to oxidative metabolism.[1][2] In contrast, the difluoromethyl group has gained attention for its unique set of properties; it is generally less lipophilic than the trifluoromethyl group and, critically, can function as a weak hydrogen bond donor.[3][4] This ability to form hydrogen bonds allows the -CF2H group to act as a bioisostere for functionalities like hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups, opening up different design possibilities.[4]

This comparison will delve into their physicochemical properties, metabolic stability, and implications for target interactions, supported by experimental data and detailed protocols.

Data Presentation: Physicochemical and Pharmacokinetic Properties

The choice between a difluoromethyl and a trifluoromethyl group often hinges on fine-tuning a delicate balance of properties. The following tables summarize key quantitative data to facilitate a direct comparison.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound(Trifluoromethyl)benzeneRationale for Significance
Lipophilicity (Hansch π) +0.40 to +0.50 (estimated)+0.88[2]Influences solubility, membrane permeability, and potential for off-target toxicity.[5]
ΔlogP (vs. Toluene) -0.1 to +0.4[3][6]~ +0.5[7]Directly compares the lipophilicity contribution relative to a methyl group.
Hydrogen Bond Acidity (A) 0.085 - 0.126[3]0The ability to act as a hydrogen bond donor can introduce crucial new interactions with a biological target.[8][9]
Electronic Effect (Hammett σp) +0.31+0.54The strong electron-withdrawing nature impacts pKa, ring electronics, and potential for π-stacking interactions.
Steric Parameter (van der Waals) Similar to EthylSimilar to Ethyl/Isopropyl[10][11]Steric bulk affects how a molecule fits into a binding pocket, influencing affinity and selectivity.
Dipole Moment Lower (conformation-dependent)HigherInfluences polarity, solubility, and non-covalent interactions within the binding site.[7]

Table 2: Comparison of Metabolic Stability

ParameterThis compound Derivative(Trifluoromethyl)benzene DerivativeRationale for Significance
In Vitro Half-Life (t½) Moderate to LongGenerally Longer[12]A longer half-life indicates slower clearance and potentially less frequent dosing.[12]
Intrinsic Clearance (CLint) Moderate to LowGenerally Lower[12]Lower intrinsic clearance suggests a reduced rate of metabolism by liver enzymes.[12]
Primary Metabolic Pathways Ring hydroxylation, metabolism at other sitesRing hydroxylation (deactivated), metabolism at other sitesBlocking a primary metabolic site (e.g., benzylic oxidation of a methyl group) is a key strategy to improve drug lifespan.[1][2]
Metabolite Profile Can be complex depending on the rest of the moleculeOften simplified as a major metabolic pathway is blocked[13]A simpler metabolite profile can reduce the risk of forming reactive or toxic byproducts.

Mandatory Visualizations

G cluster_0 Drug Design Goal cluster_1 Strategic Choice: -CF2H vs. -CF3 cluster_2 Property Considerations cluster_3 Outcome Goal Improve Lead Compound Properties Choice Select Fluorinated Moiety Goal->Choice HBD Need H-Bond Donor? (Bioisostere for -OH, -SH) Choice->HBD Target Interaction MetStab Maximize Metabolic Stability? Choice->MetStab Pharmacokinetics Lipo Fine-tune Lipophilicity? Choice->Lipo ADME Profile HBD->MetStab No Select_CF2H Select -CF2H (Less Lipophilic, H-Bond Donor) HBD->Select_CF2H Yes MetStab->Lipo No Select_CF3 Select -CF3 (More Lipophilic, Metabolically Robust) MetStab->Select_CF3 Yes Lipo->Select_CF2H Decrease/Moderate Lipo->Select_CF3 Increase

Caption: Decision workflow for selecting -CF2H vs. -CF3.

G Start Start: Test Compound + Liver Microsomes AddCofactor Initiate Reaction: Add NADPH (Cofactor) Start->AddCofactor Incubate Incubate at 37°C AddCofactor->Incubate TimePoints Sample at Time Points (0, 5, 15, 30, 45 min) Incubate->TimePoints Quench Quench Reaction (e.g., Acetonitrile) TimePoints->Quench Analyze Analyze Supernatant by LC-MS/MS Quench->Analyze End Calculate: t½, CLint Analyze->End

Caption: Workflow for an in vitro metabolic stability assay.

Experimental Protocols

Accurate determination of key parameters requires robust and well-defined experimental protocols. Below are detailed methodologies for foundational assays.

LogP Determination by Shake-Flask Method

This method directly measures the partitioning of a compound between n-octanol and an aqueous phase.[14]

  • Objective: To determine the octanol-water partition coefficient (LogP) of a test compound.

  • Materials:

    • Test compound

    • n-Octanol (HPLC grade), pre-saturated with water or buffer

    • Aqueous phase (e.g., phosphate-buffered saline, pH 7.4), pre-saturated with n-octanol

    • Glass vials with screw caps

    • Vortex mixer and/or shaker

    • Centrifuge

    • HPLC-UV/MS system for quantification

  • Procedure:

    • Prepare a stock solution of the test compound in the aqueous phase.

    • Add equal volumes of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the test compound to a glass vial. The final concentration should be within the linear range of the analytical method.

    • Securely cap the vial and shake vigorously for 1 hour at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

    • Centrifuge the vial at >2000g for 15-30 minutes to achieve complete phase separation.

    • Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase.

    • Quantify the concentration of the test compound in each aliquot using a validated HPLC method.[15]

  • Data Analysis:

    • Calculate LogP using the formula: LogP = log10 ( [Compound]octanol / [Compound]aqueous )

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay measures the rate of disappearance of a parent drug when incubated with liver microsomes, providing an estimate of its intrinsic clearance.[16][17][18]

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

  • Materials:

    • Pooled human liver microsomes (HLM)

    • Phosphate (B84403) buffer (e.g., 100 mM KPO4, pH 7.4)

    • NADPH regenerating system or NADPH stock solution

    • Test compound and positive control compounds (e.g., Dextromethorphan)[16]

    • Acetonitrile (B52724) (ACN) with an internal standard for quenching

    • 96-well plates, incubator, centrifuge

    • LC-MS/MS system for quantification

  • Procedure:

    • Prepare a working solution of the test compound in phosphate buffer. The final concentration is typically 1 µM, with DMSO concentration <0.5%.[16]

    • Add the microsomal suspension to the wells of a 96-well plate and pre-warm at 37°C. The final protein concentration is typically 0.5 mg/mL.[19]

    • To initiate the metabolic reaction, add the pre-warmed NADPH solution.

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.[19]

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the line from linear regression analysis equals the elimination rate constant (k).

    • Calculate the half-life: t½ = 0.693 / k

    • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount)

Receptor Binding Assay and Schild Analysis for Antagonist Affinity

This functional assay is used to determine the affinity (pA2 or Ki) of a competitive antagonist.[20][21][22]

  • Objective: To quantify the potency of an antagonist by measuring its ability to inhibit an agonist-induced response.

  • Materials:

    • Cell line or membrane preparation expressing the target receptor.

    • A suitable agonist for the receptor.

    • The test antagonist.

    • Appropriate assay buffer and reagents for the chosen readout (e.g., [35S]GTPγS for G-protein activation, or reagents for cAMP measurement).[20]

    • Multi-well plates, plate reader/scintillation counter.

  • Procedure:

    • Generate a full concentration-response curve for the agonist alone to determine its EC50.

    • In parallel, generate agonist concentration-response curves in the presence of several fixed concentrations of the test antagonist.

    • The antagonist is typically pre-incubated with the receptor preparation before the agonist is added.[20]

    • Measure the response generated by the agonist at each concentration, both in the absence and presence of the antagonist.

  • Data Analysis (Schild Regression):

    • For each antagonist concentration, determine the dose ratio (r), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in its absence.

    • Create a Schild plot by graphing log(r-1) on the y-axis against the log[Antagonist Concentration] on the x-axis.[23]

    • Perform a linear regression on the data. For a competitive antagonist, the slope should be close to 1.[22]

    • The x-intercept of the regression line is the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. The pA2 is theoretically equal to the pKi.

Conclusion

The choice between incorporating a this compound or (trifluoromethyl)benzene moiety into a drug candidate is a nuanced decision that must be guided by the specific goals of the drug design program.

  • The (trifluoromethyl)benzene moiety is the classic choice for maximizing metabolic stability and increasing lipophilicity.[2][12] Its strong electron-withdrawing character and resistance to oxidative metabolism make it a powerful tool for blocking metabolic hotspots and extending a drug's half-life.[1]

  • The This compound moiety offers a more versatile profile. Its key advantage is the ability to act as a "lipophilic hydrogen bond donor," providing a unique tool to enhance target affinity and selectivity through interactions not possible with the -CF3 group.[3][7][8] It provides a more moderate increase in lipophilicity compared to -CF3, which can be advantageous for optimizing the overall ADME profile and avoiding the pitfalls of excessively lipophilic compounds.[3][6]

Ultimately, the selection is context-dependent. If the primary challenge is rapid metabolism at a specific site and increased lipophilicity is desired, the trifluoromethyl group is a robust option. However, if the goal is to introduce a novel binding interaction, mimic a hydroxyl or thiol group, or achieve a more subtle modulation of lipophilicity and electronic properties, the difluoromethyl group presents a compelling and increasingly popular alternative.[4][7] A thorough evaluation of both options, using the experimental approaches outlined above, is critical for rational drug design and the development of successful therapeutics.

References

Spectroscopic Confirmation of (Difluoromethyl)benzene Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic analysis to confirm the successful synthesis of (Difluoromethyl)benzene. This guide provides a comparative analysis with monofluoromethylated and trifluoromethylated analogs, supported by experimental data and detailed protocols.

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, making fluorinated compounds highly valuable in pharmaceutical and agrochemical research. This compound (C₆H₅CHF₂) is an important building block in the synthesis of various bioactive molecules. Confirmation of its successful synthesis requires thorough spectroscopic analysis. This guide provides a comprehensive comparison of the expected spectroscopic data for this compound with its monofluoromethylated and trifluoromethylated analogs, namely (monofluoromethyl)benzene (C₆H₅CH₂F) and (trifluoromethyl)benzene (C₆H₅CF₃).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and its analogs. These values are crucial for the identification and purity assessment of the synthesized product.

Table 1: ¹H NMR Data (CDCl₃)

CompoundAr-H Chemical Shift (δ, ppm)-CHₓFₓ Chemical Shift (δ, ppm)J-Coupling (Hz)
(Monofluoromethyl)benzene~7.35 (m)~5.3 (d)²JHF ≈ 48
This compound~7.4 (m)~6.6 (t)²JHF ≈ 56
(Trifluoromethyl)benzene~7.5-7.7 (m)--

Table 2: ¹³C NMR Data (CDCl₃)

CompoundAr-C Chemical Shift (δ, ppm)-CHₓFₓ Chemical Shift (δ, ppm)J-Coupling (Hz)
(Monofluoromethyl)benzene~126-137~84 (d)¹JCF ≈ 169
This compound~126-136~114 (t)¹JCF ≈ 238
(Trifluoromethyl)benzene~125-132~124 (q)¹JCF ≈ 272

Table 3: ¹⁹F NMR Data (CDCl₃, referenced to CFCl₃)

CompoundChemical Shift (δ, ppm)J-Coupling (Hz)
(Monofluoromethyl)benzene~ -210 (t)²JFH ≈ 48
This compound~ -110 (d)²JFH ≈ 56
(Trifluoromethyl)benzene~ -63 (s)-

Table 4: Infrared (IR) Spectroscopy Data (neat)

CompoundKey Vibrational Frequencies (cm⁻¹)
(Monofluoromethyl)benzeneC-F stretch: ~1050-1100
This compoundC-F stretches: ~1070-1120 (symmetric and asymmetric)
(Trifluoromethyl)benzeneC-F stretches: ~1100-1350 (strong, multiple bands)
AllC-H (aromatic): ~3030-3100, C=C (aromatic): ~1450-1600

Table 5: Mass Spectrometry (Electron Ionization - EI)

CompoundMolecular Ion (m/z)Key Fragmentation Ions (m/z)
(Monofluoromethyl)benzene11091 ([M-F]⁺), 77 ([C₆H₅]⁺)
This compound128109 ([M-F]⁺), 77 ([C₆H₅]⁺)
(Trifluoromethyl)benzene146127 ([M-F]⁺), 96 ([M-CF₂]⁺), 77 ([C₆H₅]⁺)

Experimental Protocols

Synthesis of this compound from Benzaldehyde (B42025)

This protocol describes a common method for the synthesis of this compound from benzaldehyde using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Materials:

  • Benzaldehyde

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzaldehyde (1 equivalent) in anhydrous DCM.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add DAST (1.1 equivalents) to the stirred solution via a dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, saturated aqueous NaHCO₃ solution in an ice bath.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to obtain this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving a small amount of the purified product in deuterated chloroform (B151607) (CDCl₃).

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer.

  • Process the spectra and compare the chemical shifts, multiplicities, and coupling constants with the data provided in Tables 1, 2, and 3.

Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of the neat liquid product using a Fourier-transform infrared (FTIR) spectrometer.

  • Identify the characteristic vibrational frequencies and compare them with the data in Table 4.

Mass Spectrometry (MS):

  • Analyze the sample using a mass spectrometer, typically with electron ionization (EI).

  • Determine the molecular ion peak and the major fragmentation pattern, and compare them with the data in Table 5.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the synthesis of this compound to its spectroscopic confirmation.

Synthesis_and_Analysis_Workflow Workflow for Synthesis and Confirmation of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Start: Benzaldehyde reaction Fluorination with DAST in DCM start->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Distillation/Chromatography) workup->purification product This compound purification->product Isolated Product nmr NMR (1H, 13C, 19F) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms confirmation Structure Confirmed nmr->confirmation ir->confirmation ms->confirmation

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

By following this guide, researchers can confidently synthesize and unequivocally confirm the identity and purity of this compound, facilitating its use in further chemical research and development.

The (Difluoromethyl)benzene Moiety: A Bioisosteric Chameleon in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for lead compounds with optimal physicochemical and pharmacokinetic properties is a perpetual challenge. Bioisosteric replacement, the substitution of one functional group for another with similar spatial and electronic characteristics, is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparison of the (difluoromethyl)benzene group as a bioisostere for common functional groups, supported by experimental data and detailed protocols.

The strategic incorporation of fluorine into drug candidates has become a powerful tool to modulate key properties such as lipophilicity, metabolic stability, and acidity or basicity (pKa). The this compound moiety, in particular, has emerged as a versatile bioisostere, capable of mimicking functionalities like phenols and carboxylic acids, thereby offering a pathway to enhanced drug-like properties.

Physicochemical Properties: A Comparative Analysis

The substitution of a hydroxyl or carboxylic acid group with a this compound moiety can significantly alter a molecule's physicochemical profile. The following tables summarize key quantitative data from comparative studies.

Table 1: Comparison of Physicochemical Properties of Anisole and Thioanisole Analogs with their this compound Counterparts

CompoundFunctional GroupCalculated logPExperimental logPHydrogen Bond Acidity (A)
Anisole-OCH₃2.112.11~0
(Difluoromethoxy)benzene-OCHF₂2.372.450.085
Thioanisole-SCH₃2.762.86~0
(Difluoromethylthio)benzene-SCHF₂2.943.250.100

Data sourced from a study on difluoromethyl anisoles and thioanisoles, which serve as close proxies for the core phenyl ring comparison. The hydrogen bond acidity parameter 'A' indicates the capacity of the C-H bond in the difluoromethyl group to act as a hydrogen bond donor.[1]

Table 2: Physicochemical Properties of Common Carboxylic Acid Bioisosteres

Bioisostere ClassExample StructureExperimental pKaExperimental logD₇.₄
Carboxylic AcidPhenylacetic acid4.31-1.13
Tetrazole5-Phenyl-1H-tetrazole4.73-0.25
Acyl SulfonamideN-Benzoylbenzenesulfonamide~2-3-0.09
Hydroxamic AcidBenzohydroxamic acid8.80.71
This compound (Hypothetical bioisostere)Non-acidicSignificantly more lipophilic

Impact on Metabolic Stability and Biological Activity

One of the primary drivers for employing the this compound bioisostere is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. Phenolic hydroxyl groups, for instance, are prone to glucuronidation, a major metabolic pathway that can lead to rapid clearance. Replacing a phenol (B47542) with the more stable this compound group can block this metabolic "soft spot."

While comprehensive tables directly comparing the metabolic stability and biological activity of a parent drug and its this compound analog are not abundant in single publications, the general principle is well-established in medicinal chemistry literature. The increased metabolic stability often leads to improved bioavailability and a longer plasma half-life.

The effect on biological activity is target-dependent. The (difluoromethyl) group can act as a lipophilic hydrogen bond donor, a property not present in a simple phenyl ring.[1] This can lead to new or enhanced interactions with the target protein, potentially increasing potency and selectivity. However, the removal of a key hydrogen bond-donating or -accepting group like a phenol or a charged interaction from a carboxylic acid can also lead to a loss of activity if that interaction is critical for binding. Therefore, the application of this bioisosteric replacement requires careful consideration of the target's binding site.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental methodologies are crucial. Below are summaries of standard protocols for key assays.

Lipophilicity (logP/logD) Determination

The "shake-flask" method is the gold standard for experimentally determining the partition coefficient (logP) or distribution coefficient (logD).

Protocol:

  • A solution of the test compound is prepared in a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for logD).

  • The mixture is shaken vigorously to allow for the compound to partition between the two phases until equilibrium is reached.

  • The phases are separated by centrifugation.

  • The concentration of the compound in each phase is determined using a suitable analytical method, typically high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection.

  • The logP or logD value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

pKa Determination

Potentiometric titration is a common and accurate method for determining the pKa of a compound.

Protocol:

  • The test compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent to ensure solubility.

  • A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is incrementally added to the solution of the test compound.

  • The pH of the solution is measured after each addition using a calibrated pH meter.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the inflection point of the titration curve, which corresponds to the point where half of the compound is ionized.

Metabolic Stability Assay (Microsomal Stability)

This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Protocol:

  • The test compound is incubated with liver microsomes (from human or other species) and the cofactor NADPH in a buffered solution at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction is quenched at each time point by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • The rate of disappearance of the compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Protocol:

  • A preparation of the target receptor (e.g., cell membranes expressing the receptor) is incubated with a radiolabeled ligand that is known to bind to the receptor.

  • Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.

  • After incubation to reach equilibrium, the bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter that traps the receptor-bound complex.

  • The amount of radioactivity on the filter is quantified using a scintillation counter.

  • The data is used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To illustrate the context in which these bioisosteric replacements are evaluated, diagrams of relevant biological pathways and experimental workflows are provided below.

GABA_Metabolism cluster_enzymes Enzymes Glutamate Glutamate GABA GABA Glutamate->GABA GAD SuccinicSemialdehyde Succinic Semialdehyde GABA->SuccinicSemialdehyde GABA-T Succinate Succinate SuccinicSemialdehyde->Succinate SSADH Krebs_Cycle Krebs Cycle Succinate->Krebs_Cycle GAD Glutamate Decarboxylase GABA_T GABA Transaminase SSADH Succinic Semialdehyde Dehydrogenase

GABA Metabolism Pathway

This diagram illustrates the metabolic pathway of the neurotransmitter GABA. GABA transaminase (GABA-T) is a key enzyme in this pathway and a target for drugs treating neurological disorders. Bioisosteric replacement strategies are often employed in the design of GABA-T inhibitors.

Bioisostere_Workflow cluster_assays Assays Start Lead Compound (e.g., with Phenol) Synthesis Synthesize Bioisosteric Analog (this compound) Start->Synthesis Physicochemical Physicochemical Profiling Synthesis->Physicochemical InVitro In Vitro Assays Synthesis->InVitro Data_Analysis Comparative Data Analysis Physicochemical->Data_Analysis logP logP/logD pKa pKa InVitro->Data_Analysis Metabolic_Stability Metabolic Stability Biological_Activity Biological Activity Decision Decision: Improved Properties? Data_Analysis->Decision End Lead Optimization Decision->End Yes Redesign Redesign/Iterate Decision->Redesign No Redesign->Synthesis

Bioisosteric Replacement Workflow

This flowchart outlines the typical workflow for evaluating a bioisosteric replacement. It begins with a lead compound and proceeds through synthesis, parallel testing of the original and analog compounds, data analysis, and decision-making for lead optimization.

References

A Comparative Crystallographic Guide to (Difluoromethyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the difluoromethyl (CHF2) group into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor offer significant advantages in designing molecules with enhanced metabolic stability, binding affinity, and other desirable physicochemical characteristics. A precise understanding of the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design and the development of novel materials.

This guide provides a comparative overview of the X-ray crystallographic analysis of (difluoromethyl)benzene, with (trifluoromethyl)benzene included as a key comparator to highlight the structural influence of the CHF2 versus the CF3 group. The experimental data is supported by detailed, generalized protocols for the key experimental stages.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for this compound and (trifluoromethyl)benzene, providing a basis for understanding the impact of the terminal hydrogen atom on the crystal packing and unit cell dimensions. The data for both compounds are derived from the same study, allowing for a direct and reliable comparison.

CompoundThis compound(Trifluoromethyl)benzene
Reference Crystal Growth & Design 2014;14(6):3124-Crystal Growth & Design 2014;14(6):3124-
Formula C₇H₆F₂C₇H₅F₃
Crystal System MonoclinicOrthorhombic
Space Group P 1 2₁/n 1P b c a
a (Å) 5.85405.898
b (Å) 7.965414.913
c (Å) 13.19814.979
α (°) 90.0090.00
β (°) 100.1890.00
γ (°) 90.0090.00
Z 48

Experimental Protocols

The methodologies for the synthesis, crystallization, and X-ray crystallographic analysis of this compound derivatives generally follow established procedures in small molecule crystallography. Below are detailed protocols for the key experiments.

Synthesis of this compound Derivatives

A general method for the synthesis of this compound involves the fluorination of a suitable precursor, such as benzaldehyde (B42025), using a fluorinating agent like diethylaminosulfur trifluoride (DAST). For substituted derivatives, the corresponding substituted benzaldehyde would be used as the starting material.

  • Reaction Setup: A solution of the starting benzaldehyde derivative in an anhydrous solvent (e.g., dichloromethane) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Fluorination: The solution is cooled to a low temperature (typically -78 °C), and the fluorinating agent (e.g., DAST) is added dropwise with stirring.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield the pure this compound derivative.

Crystal Growth

Obtaining single crystals of sufficient quality is a critical and often challenging step.[1] For this compound derivatives, which are often liquids or low-melting solids at room temperature, in situ crystallization on the diffractometer at low temperatures is a common technique. For solid derivatives, slow evaporation or vapor diffusion methods can be employed.

  • In Situ Crystallization: A small amount of the liquid sample is sealed in a glass capillary. The capillary is mounted on the goniometer head of the diffractometer and cooled in a stream of cold nitrogen gas until it solidifies. The polycrystalline solid is then subjected to a controlled warming and cooling cycle in the vicinity of its melting point to grow a single crystal.

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., hexane, ethanol, or ethyl acetate) is prepared in a small vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks, leading to the formation of single crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

X-ray Data Collection and Structure Refinement

Data collection is performed on a single-crystal X-ray diffractometer.[2][3]

  • Mounting and Centering: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then centered in the X-ray beam.

  • Data Collection: The diffractometer, typically equipped with a CCD or CMOS detector and using Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation, is used to collect a series of diffraction images.[3] Data is usually collected at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations.[4] A data collection strategy is employed to ensure a complete and redundant dataset is obtained by rotating the crystal through a range of angles.[4]

  • Data Processing: The collected images are processed to integrate the reflection intensities and determine the unit cell parameters.[5]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final structure is validated using crystallographic software.

Experimental Workflow

The following diagram provides a visual representation of the general workflow for the X-ray crystallographic analysis of a this compound derivative, from synthesis to the final refined structure.

X-ray Crystallography Workflow General Workflow for X-ray Crystallographic Analysis of this compound Derivatives cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification crystal_growth Single Crystal Growth (e.g., In Situ, Slow Evaporation) purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection data_processing Data Processing (Integration, Scaling) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation and Analysis structure_refinement->validation final_structure Final Crystal Structure (CIF File) validation->final_structure

Workflow of X-ray Crystallographic Analysis

References

A Comparative Guide to the In Vitro Efficacy of (Difluoromethyl)benzene Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the difluoromethyl (CF2H) group into small molecules represents a valuable strategy in medicinal chemistry for enhancing metabolic stability and target affinity. This guide provides a comparative overview of the in vitro efficacy of (Difluoromethyl)benzene analogs, focusing on their performance in various assays and their modulation of key cellular signaling pathways. The information presented herein is intended to aid researchers in the evaluation and selection of these compounds for further drug development.

Data Presentation: Comparative Efficacy of this compound Analogs

The following table summarizes the in vitro efficacy of representative this compound analogs against specific molecular targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Compound IDTargetAssay TypeIC50 (nM)Cell LineReference
Compound 86 PI3KαKinase Inhibition22.8-[1]
Compound 87 PI3KαKinase Inhibition33.6-[1]
C14 5-HT6 ReceptorRadioligand Binding0.085 (Ki)-[2]

Key Signaling Pathway: PI3K/Akt/mTOR

A significant target for some this compound analogs is the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/Akt/mTOR signaling cascade is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and metabolism.[3][4] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[3][4][5]

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of PI3K.[1] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.[5] Activated Akt proceeds to phosphorylate a multitude of substrates, including the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth.[3]

Below is a diagram illustrating the canonical PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound analogs that act as PI3Kα inhibitors.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes Inhibitor This compound Analog (e.g., Cmpd 86, 87) Inhibitor->PI3K Inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the efficacy of this compound analogs.

PI3Kα Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a compound to inhibit the enzymatic activity of PI3Kα by measuring the amount of ATP remaining after the kinase reaction.[6]

Materials:

  • Recombinant human PI3Kα enzyme

  • PI3K substrate (e.g., PIP2)

  • ATP

  • Kinase-Glo® Plus Luminescence Kinase Assay Kit

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 3 mM MgCl2, 1 mM DTT)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of the assay plate. Include a vehicle control (DMSO only) and a no-enzyme control.

  • Add the PI3Kα enzyme to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the PIP2 substrate and ATP.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® Plus reagent according to the manufacturer's instructions. This reagent lyses the cells and contains luciferase and luciferin (B1168401) to produce a luminescent signal proportional to the ATP concentration.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[6]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).[9]

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.[9]

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.[9]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in vitro evaluation of this compound analogs.

experimental_workflow start Start: Synthesis of this compound Analogs primary_screen Primary Screening: Cell Viability Assays (e.g., MTT) start->primary_screen active_compounds Identify Active Compounds (e.g., IC50 < 10 µM) primary_screen->active_compounds secondary_screen Secondary Screening: Target-Based Assays (e.g., Kinase Inhibition, Receptor Binding) active_compounds->secondary_screen Active lead_optimization Lead Optimization active_compounds->lead_optimization Inactive mechanism_studies Mechanism of Action Studies: - Western Blot for Pathway Modulation - Cell Cycle Analysis - Apoptosis Assays secondary_screen->mechanism_studies mechanism_studies->lead_optimization

In Vitro Evaluation Workflow

References

A Comparative Guide to Difluoromethylating Agents for Aromatic Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the difluoromethyl (CF₂H) group into aromatic systems is a pivotal strategy in modern medicinal chemistry and materials science. This functional group can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, significantly influencing a molecule's pharmacokinetic and pharmacodynamic properties.[1] The development of novel difluoromethylating agents has provided a diverse toolkit for chemists. This guide offers a comparative overview of prominent difluoromethylating agents, supported by experimental data, to aid in the selection of the most suitable reagent and methodology for a given aromatic substrate.

Performance Comparison of Difluoromethylating Agents

The choice of a difluoromethylating agent is dictated by the substrate's electronic properties, the presence of functional groups, and the desired reaction conditions (e.g., metal-catalyzed, photocatalytic, or radical-initiated). Below is a summary of the performance of several common agents with various aromatic substrates.

Transition Metal-Catalyzed Difluoromethylation

Transition metal catalysis, particularly with palladium and copper, offers reliable methods for the formation of C(sp²)–CF₂H bonds. These methods often involve the cross-coupling of aryl halides or their derivatives with a difluoromethyl source.

Table 1: Comparison of Palladium and Copper-Catalyzed Difluoromethylation Agents

Agent/Catalyst SystemAromatic SubstrateProductYield (%)Reference
TMSCF₂H / Pd(dba)₂/BrettPhos 4-Chlorotoluene4-(Difluoromethyl)-1-methylbenzene85[2]
1-Bromo-4-methoxybenzene1-(Difluoromethyl)-4-methoxybenzene92[2]
Methyl 4-chlorobenzoateMethyl 4-(difluoromethyl)benzoate78[2]
ICF₂H / Pd(PPh₃)₂/DPEphos Phenylboronic acidDifluoromethylbenzene88[2]
4-Methoxyphenylboronic acid1-(Difluoromethyl)-4-methoxybenzene95[2]
3-Cyanophenylboronic acid3-(Difluoromethyl)benzonitrile75[2]
[(DMPU)₂Zn(CF₂H)₂] / CuI 1-Iodo-4-nitrobenzene1-(Difluoromethyl)-4-nitrobenzene94[3]
1-Iodo-3,5-dimethylbenzene1-(Difluoromethyl)-3,5-dimethylbenzene76[3]
2-Iodopyridine2-(Difluoromethyl)pyridine65[3]
TMSCF₂CO₂Et / CuI 1-Iodo-4-cyanobenzene4-(Difluoromethyl)benzonitrile82 (2 steps)[4]
1-Iodo-2-nitrobenzene1-(Difluoromethyl)-2-nitrobenzene75 (2 steps)[4]

Yields are isolated yields as reported in the respective publications. Reaction conditions may vary.

Radical and Photocatalytic Difluoromethylation

Radical and photocatalytic methods have emerged as powerful alternatives, often proceeding under milder conditions and exhibiting broad functional group tolerance. These approaches are particularly effective for the difluoromethylation of electron-rich heteroarenes.

Table 2: Comparison of Radical and Photocatalytic Difluoromethylating Agents

Agent/PhotocatalystAromatic SubstrateProductYield (%)Reference
Zn(SO₂CF₂H)₂ Caffeine8-(Difluoromethyl)caffeine91[5]
1-Methylindole3-(Difluoromethyl)-1-methylindole75[6]
Theophylline8-(Difluoromethyl)theophylline88[5]
NaSO₂CF₂H / Eosin Y Coumarin3-(Difluoromethyl)coumarin85[7]
7-Methoxycoumarin3-(Difluoromethyl)-7-methoxycoumarin78[7]
BrCF₂CO₂Et / Ir(ppy)₃ N-Phenylpyrrole2-(Difluoromethyl)-1-phenyl-1H-pyrrole82[7]
Furan2-(Difluoromethyl)furan65[7]
Thiophene2-(Difluoromethyl)thiophene72[7]

Yields are isolated yields as reported in the respective publications. Reaction conditions may vary.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these methods. Below are representative protocols for palladium-catalyzed and photocatalytic difluoromethylation.

Protocol 1: Palladium-Catalyzed Difluoromethylation of Aryl Chlorides with TMSCF₂H

This protocol is adapted from a procedure described by Sanford and co-workers.[2]

Materials:

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol, 1.0 equiv), Pd(dba)₂ (14.4 mg, 0.025 mmol, 0.05 equiv), BrettPhos (26.8 mg, 0.05 mmol, 0.10 equiv), and potassium fluoride (58.1 mg, 1.0 mmol, 2.0 equiv).

  • Evacuate and backfill the vial with argon three times.

  • Add anhydrous 1,4-dioxane (1.0 mL) and TMSCF₂H (122 µL, 1.0 mmol, 2.0 equiv) via syringe.

  • Seal the vial with a Teflon-lined cap and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired difluoromethylated arene.

Protocol 2: Visible-Light Photocatalytic Difluoromethylation of Heteroarenes

This protocol is a general representation of visible-light-mediated C-H difluoromethylation.[6]

Materials:

  • Heteroarene (1.0 equiv)

  • Difluoromethylating agent (e.g., Zn(SO₂CF₂H)₂, 1.5 equiv)

  • Photocatalyst (e.g., fac-[Ir(ppy)₃], 1-5 mol%)

  • Solvent (e.g., acetonitrile (B52724) or DMSO)

Procedure:

  • To a reaction tube, add the heteroarene (0.2 mmol, 1.0 equiv), the difluoromethylating agent (0.3 mmol, 1.5 equiv), and the photocatalyst (0.002-0.01 mmol, 1-5 mol%).

  • Add the solvent (2.0 mL) and degas the mixture by bubbling with argon for 10-15 minutes.

  • Seal the tube and place it in front of a blue LED lamp (40 W).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion (monitored by TLC or LC-MS), remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the difluoromethylated heteroarene.

Visualizing Methodologies

The underlying mechanisms for these transformations can be visualized to better understand the key steps involved.

experimental_workflow cluster_pd Palladium-Catalyzed Cross-Coupling cluster_photo Photocatalytic C-H Difluoromethylation pd_start Aryl Halide + TMSCF₂H pd_oa Oxidative Addition pd_start->pd_oa pd_cat Pd(0) Catalyst pd_cat->pd_oa pd_trans Transmetalation (CF₂H source) pd_oa->pd_trans pd_re Reductive Elimination pd_trans->pd_re pd_re->pd_cat Regeneration pd_prod Difluoromethylated Arene pd_re->pd_prod photo_start Heteroarene + CF₂H Radical Source photo_set Single Electron Transfer (SET) photo_start->photo_set photo_add Radical Addition to Arene photo_start->photo_add photo_cat Photocatalyst photo_excited Excited Photocatalyst* photo_cat->photo_excited photo_light Visible Light (hv) photo_light->photo_excited photo_excited->photo_set photo_radical •CF₂H Radical Generation photo_set->photo_radical photo_radical->photo_add photo_rearom Rearomatization photo_add->photo_rearom photo_prod Difluoromethylated Arene photo_rearom->photo_prod

Caption: Generalized workflows for Pd-catalyzed and photocatalytic difluoromethylation.

Logical Relationships in Reagent Selection

The choice of difluoromethylation strategy is a critical decision in synthesis design. The following diagram illustrates the logical considerations for selecting an appropriate method.

reagent_selection start Starting Material: Aromatic Substrate prefunctionalized Prefunctionalized? (e.g., Halide, Boronic Acid) start->prefunctionalized ch_activation Direct C-H Functionalization prefunctionalized->ch_activation No pd_cu Palladium or Copper-Catalyzed Cross-Coupling prefunctionalized->pd_cu Yes electron_rich Electron-Rich Heteroarene? ch_activation->electron_rich radical_photo Radical or Photocatalytic Difluoromethylation electron_rich->radical_photo Yes harsh_conditions Consider harsher C-H activation methods electron_rich->harsh_conditions No

Caption: Decision tree for selecting a difluoromethylation strategy.

This guide provides a starting point for comparing and selecting difluoromethylating agents. Researchers are encouraged to consult the primary literature for more detailed substrate scopes and optimization of reaction conditions. The continued development of new reagents and methodologies will undoubtedly expand the toolkit for the synthesis of these valuable compounds.

References

A Comparative Guide to NMR Techniques for Characterizing (Difluoromethyl)benzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of isomeric molecules is a critical step in chemical synthesis and drug discovery. The introduction of the difluoromethyl (CHF₂) group into an aromatic system, such as benzene (B151609), results in three positional isomers: ortho-, meta-, and para-(difluoromethyl)benzene. Distinguishing between these isomers is essential, and Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and definitive analytical tool for this purpose. This guide provides a comprehensive comparison of one-dimensional (¹H, ¹³C, and ¹⁹F) and two-dimensional NMR techniques for the unambiguous identification of (difluoromethyl)benzene isomers, supplemented with alternative analytical methods.

Distinguishing Isomers: The Power of NMR Spectroscopy

The chemical environment of each nucleus in a molecule is unique, and NMR spectroscopy is exquisitely sensitive to these subtle differences. For the this compound isomers, the substitution pattern on the aromatic ring dictates the symmetry of the molecule, which in turn governs the number of unique signals, their chemical shifts, and the spin-spin coupling patterns observed in the NMR spectra.

One-Dimensional NMR Techniques: The First Line of Analysis

¹H NMR Spectroscopy: Proton NMR provides the initial and often most straightforward method for distinguishing between the isomers. The aromatic region (typically 7.0-8.0 ppm) is particularly informative.

  • ortho-(Difluoromethyl)benzene: Due to its lower symmetry, the ¹H NMR spectrum of the ortho isomer is expected to display four distinct signals in the aromatic region, each integrating to one proton. The splitting patterns will be complex, showing a combination of ortho, meta, and para couplings.

  • meta-(Difluoromethyl)benzene: The meta isomer also exhibits four signals in the aromatic region. However, a key distinguishing feature is the presence of a singlet or a narrowly split triplet for the proton situated between the two difluoromethyl groups.

  • para-(Difluoromethyl)benzene: The high symmetry of the para isomer results in a simplified aromatic region, typically showing two doublets, each integrating to two protons. This characteristic AA'BB' system is a strong indicator of para substitution.

¹³C NMR Spectroscopy: Carbon NMR offers a complementary view, with the number of signals directly reflecting the molecular symmetry.

  • ortho-(Difluoromethyl)benzene: Three signals are expected for the aromatic carbons.

  • meta-(Difluoromethyl)benzene: Four distinct signals for the aromatic carbons are anticipated.

  • para-(Difluoromethyl)benzene: Due to its symmetry, only two signals for the aromatic carbons will be observed.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds. For this compound isomers, the ¹⁹F NMR spectrum will show a doublet for the two equivalent fluorine atoms of the CHF₂ group, split by the single proton. The chemical shift of this doublet will be subtly different for each isomer due to the varying electronic environments.

IsomerExpected ¹H NMR Aromatic SignalsExpected ¹³C NMR Aromatic Signals
ortho4 (complex multiplets)3
meta4 (one singlet/narrow triplet)4
para2 (two doublets)2

Note: The actual chemical shifts and coupling constants can be influenced by the solvent and the specific NMR spectrometer frequency.

Two-Dimensional NMR Techniques: Unraveling Complexities

When one-dimensional spectra are ambiguous or overlapping, two-dimensional NMR experiments provide definitive structural elucidation by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. In the context of this compound isomers, COSY spectra can confirm the connectivity of the protons on the aromatic ring, helping to piece together the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This is invaluable for assigning the proton and carbon signals of the aromatic ring and the CHF₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the point of attachment of the difluoromethyl group to the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation technique that identifies nuclei that are close to each other in space (typically within 5 Å). For the ortho isomer, a NOE correlation would be expected between the proton of the CHF₂ group and the proton at the adjacent position on the aromatic ring. This would be absent in the meta and para isomers, providing a definitive means of identification.[1]

Workflow for Isomer Characterization

G cluster_0 NMR Analysis cluster_1 Alternative Methods A 1D NMR (¹H, ¹³C, ¹⁹F) B Ambiguous/Complex Spectra? A->B C 2D NMR (COSY, HSQC, HMBC, NOESY) B->C Yes D Definitive Isomer Assignment B->D No C->D G Confirmation of Isomer Identity D->G Corroboration E GC-MS E->G F Vibrational Spectroscopy (FTIR, Raman) F->G

Caption: A logical workflow for the characterization of this compound isomers.

Alternative Characterization Techniques

While NMR is the primary tool, other analytical techniques can provide complementary information.

Gas Chromatography-Mass Spectrometry (GC-MS): GC can effectively separate the three isomers based on their different boiling points and polarities. The subsequent mass spectrometry analysis will show the same molecular ion for all isomers but may exhibit subtle differences in fragmentation patterns.[2]

Vibrational Spectroscopy (FTIR and Raman): Infrared and Raman spectroscopy probe the vibrational modes of a molecule.[3] The substitution pattern on the benzene ring influences the vibrational frequencies, leading to distinct spectra for each isomer, particularly in the "fingerprint" region (below 1500 cm⁻¹).[3][4]

TechniquePrincipleApplication to Isomer Differentiation
GC-MS Separation by volatility and polarity, followed by mass analysis.Provides separation of isomers and confirms molecular weight. Fragmentation patterns may differ slightly.
FTIR/Raman Measures molecular vibrations.Distinct spectral fingerprints for each isomer based on their unique vibrational modes.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Parameters: Spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Acquisition Parameters: Spectral width of ~240 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Acquisition Parameters: Spectral width of ~200 ppm, acquisition time of ~1 second, relaxation delay of 1-2 seconds, and 32-64 scans. An appropriate fluorine reference standard should be used.

  • 2D NMR (COSY, HSQC, HMBC, NOESY):

    • Utilize standard, pre-defined parameter sets provided by the spectrometer software.

    • Adjust spectral widths to encompass all relevant signals.

    • For NOESY, a mixing time of 500-800 ms (B15284909) is typically suitable for small molecules.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the isomer mixture in a volatile solvent like dichloromethane (B109758) or hexane.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).

    • Injection: Split or splitless injection depending on the concentration.

    • Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Vibrational Spectroscopy (FTIR/Raman)
  • FTIR:

    • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be used.

    • Acquisition: Collect the spectrum in the range of 4000-400 cm⁻¹.

  • Raman:

    • Sample Preparation: Samples can be analyzed directly in a glass vial or NMR tube.

    • Acquisition: Excite the sample with a laser (e.g., 785 nm) and collect the scattered light.

Logical Relationships in NMR Data Interpretation

G cluster_0 1D NMR Data cluster_1 2D NMR Data cluster_2 Structural Information H1 ¹H NMR Num_Signals Number of Signals (Symmetry) H1->Num_Signals Splitting Splitting Patterns (J-Coupling) H1->Splitting C13 ¹³C NMR C13->Num_Signals F19 ¹⁹F NMR F19->Splitting COSY COSY Connectivity Through-Bond Connectivity COSY->Connectivity HSQC HSQC HSQC->Connectivity HMBC HMBC HMBC->Connectivity NOESY NOESY Proximity Through-Space Proximity NOESY->Proximity Assignment Final Isomer Assignment Num_Signals->Assignment Splitting->Assignment Connectivity->Assignment Proximity->Assignment

Caption: Inter-relationships between different NMR experiments and the derived structural information.

References

Assessing the Lipophilicity of Compounds Containing the Difluoromethyl Group: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding and optimizing the physicochemical properties of drug candidates is paramount. Lipophilicity, a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, is a critical parameter that is often fine-tuned during the lead optimization phase. The strategic incorporation of fluorine-containing functional groups is a widely employed strategy to modulate this property. Among these, the difluoromethyl (CHF2) group has garnered significant interest due to its unique electronic properties and its role as a lipophilic hydrogen bond donor.[1]

This guide provides a comparative analysis of the lipophilicity of compounds containing the difluoromethyl group versus their methyl (CH3) and trifluoromethyl (CF3) analogs. It offers a summary of experimental data, detailed experimental protocols for lipophilicity determination, and visualizations to clarify key concepts and workflows.

Comparative Lipophilicity Data

The lipophilicity of a compound is experimentally determined as the logarithm of its partition coefficient (logP) between a nonpolar solvent (typically n-octanol) and a polar solvent (water). For ionizable compounds, the distribution coefficient (logD) is a more physiologically relevant descriptor as it considers the partition of all ionic species at a specific pH.[2]

The substitution of a methyl group with a difluoromethyl or trifluoromethyl group can have a significant, though not always predictable, impact on lipophilicity. Generally, the trifluoromethyl group is considered more lipophilic than a methyl group. The difluoromethyl group often presents an intermediate lipophilicity, but its ability to act as a hydrogen bond donor can influence its partitioning behavior.

Table 1: Comparison of Experimental logP and logD Values for Matched Molecular Pairs

Parent CompoundRlogP / logD (pH 7.4)ΔlogP/D (vs. CH3)Reference
Toluene-CH32.73-[3]
-CHF22.33-0.40[3]
-CF33.16+0.43[3]
Aniline-CH3 (p-toluidine)1.39-Calculated
-CHF2 (p-aminobenzyl difluoride)1.15-0.24Calculated
-CF3 (p-aminobenzotrifluoride)1.73+0.34Calculated
Benzimidazole-CH3 (2-methylbenzimidazole)1.38-[4][5]
-CHF2 (2-(difluoromethyl)benzimidazole)Not Available-
-CF3 (2-(trifluoromethyl)benzimidazole)2.77+1.39[5]

Note: "Calculated" values are estimations from predictive models and are included for illustrative purposes where direct experimental data for a complete series was not found in a single source. Experimental values are preferred and should be sought for specific research applications.

Table 2: Contribution of Different Functional Groups to Lipophilicity (ΔlogD)

This table, adapted from a large-scale analysis of matched molecular pairs, highlights the median change in logD at pH 7.4 when a hydrogen atom is replaced by the specified group.[6][7]

Functional GroupMedian ΔlogD (pH 7.4)
-CH3+0.3
-CHF2+0.1 to +0.4 (estimated range)
-CF3+0.4

The data indicates that while both -CH3 and -CF3 groups tend to increase lipophilicity, the effect of the -CHF2 group can be more variable and context-dependent.

Experimental Protocols

Accurate determination of logP and logD is crucial for structure-activity relationship (SAR) studies. The shake-flask method is the gold standard for its direct measurement of partitioning.[6][8] For fluorinated compounds, analysis of the phases can be effectively performed using ¹⁹F NMR or LC-MS.

1. Shake-Flask Method for logD Determination with LC-MS Analysis

This protocol is suitable for a wide range of compounds, including those that are not amenable to ¹⁹F NMR.

  • Materials:

    • Test compound

    • n-Octanol (HPLC grade)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Dimethyl sulfoxide (B87167) (DMSO) for stock solutions

    • Glass vials with screw caps

    • Vortex mixer or shaker

    • Centrifuge

    • HPLC-MS system

  • Procedure:

    • Phase Pre-saturation: Mix equal volumes of n-octanol and PBS (pH 7.4) in a separation funnel. Shake vigorously for 24 hours and then allow the phases to separate completely.

    • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

    • Partitioning: In a glass vial, add a small aliquot (e.g., 10 µL) of the compound's DMSO stock solution to a mixture of pre-saturated n-octanol and pre-saturated PBS (e.g., 500 µL of each).

    • Equilibration: Cap the vial tightly and shake vigorously for a set period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.

    • Phase Separation: Centrifuge the vial to achieve a clear separation of the n-octanol and aqueous layers.

    • Sampling: Carefully withdraw an aliquot from both the n-octanol (upper) and PBS (lower) layers.

    • Analysis: Analyze the concentration of the compound in each phase using a validated LC-MS method.

    • Calculation: The logD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the PBS phase.

2. Shake-Flask Method for logP/logD Determination with ¹⁹F NMR Analysis

This method is particularly advantageous for fluorinated compounds, as it does not require a chromophore for detection and can be very precise.

  • Materials:

    • Fluorinated test compound

    • Fluorinated reference compound with a known logP value

    • n-Octanol (HPLC grade)

    • Water or appropriate buffer (e.g., PBS for logD)

    • Deuterated solvent (e.g., D2O or CDCl3)

    • NMR tubes

  • Procedure:

    • Sample Preparation: Accurately weigh the test compound and the fluorinated reference compound into a vial.

    • Dissolution and Partitioning: Dissolve the compounds in a known volume of pre-saturated n-octanol and add an equal volume of pre-saturated water or buffer.

    • Equilibration: Shake the mixture for several hours to reach equilibrium.

    • Phase Separation: Allow the phases to separate completely overnight.

    • NMR Sample Preparation: Carefully take an aliquot from each phase and place it in a separate NMR tube. Add a small amount of a deuterated solvent for locking.

    • ¹⁹F NMR Spectroscopy: Acquire the ¹⁹F NMR spectrum for each sample.

    • Data Analysis: Determine the ratio of the integrals of the test compound and the reference compound in both the n-octanol and water/buffer spectra. The logP of the test compound can then be calculated using the known logP of the reference compound and the measured integral ratios.

Visualizing Key Concepts and Workflows

Experimental Workflow for logD Determination

The following diagram illustrates the key steps in the shake-flask method for determining the distribution coefficient (logD) of a compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases Pre-saturate n-Octanol and PBS (pH 7.4) partition Add stock to pre-saturated phases prep_phases->partition prep_stock Prepare 10 mM compound stock in DMSO prep_stock->partition equilibrate Shake vigorously to equilibrate partition->equilibrate separate Centrifuge for phase separation equilibrate->separate sample_oct Sample n-Octanol phase separate->sample_oct sample_pbs Sample PBS phase separate->sample_pbs lcms LC-MS Analysis sample_oct->lcms sample_pbs->lcms calculate Calculate logD = log([C]octanol / [C]pbs) lcms->calculate

Caption: Workflow for Shake-Flask logD Determination.

The Relationship Between logP, pKa, and logD

For ionizable compounds, the observed lipophilicity (logD) is a function of the intrinsic lipophilicity of the neutral form (logP) and the pKa of the ionizable group, as described by the following equations:

  • For an acid: logD = logP - log(1 + 10^(pH - pKa))

  • For a base: logD = logP - log(1 + 10^(pKa - pH))

The following diagram illustrates this relationship for a basic compound.

G cluster_main Factors Influencing logD cluster_output Observed Lipophilicity logP logP (Intrinsic Lipophilicity of Neutral Species) logD logD (Distribution Coefficient) logP->logD Determines max lipophilicity pKa pKa (Acid Dissociation Constant) pKa->logD Influences ionization state pH pH of Aqueous Phase pH->logD Influences ionization state

Caption: Relationship between logP, pKa, and logD.

References

Safety Operating Guide

Proper Disposal of (Difluoromethyl)benzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(Difluoromethyl)benzene , a fluorinated organic compound, requires careful handling and disposal to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for minimizing risks and upholding a culture of safety within the laboratory.

I. Hazard Identification and Immediate Safety Precautions

Before handling this compound, it is imperative to be aware of its potential hazards. This compound is generally classified as a flammable liquid and may cause skin, eye, and respiratory irritation.[1]

Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Requirement Rationale
Eye Protection Chemical safety goggles or a face shield.[1]Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[2]Prevents skin contact, which can lead to irritation.
Skin and Body Protection Flame-retardant antistatic protective clothing and a laboratory coat.[3]Provides a barrier against accidental spills and protects from flammability hazards.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[4][5]Minimizes the inhalation of vapors, which can cause respiratory tract irritation.

II. Spill Management Protocol

In the event of a this compound spill, immediate and decisive action is critical to mitigate hazards.

For Minor Spills:

  • Eliminate Ignition Sources: Immediately turn off all nearby flames, hot plates, and spark-producing equipment.[6]

  • Ensure Adequate Ventilation: Work within a chemical fume hood to control vapor dispersion.

  • Contain the Spill: Use an inert absorbent material such as sand, silica (B1680970) gel, or vermiculite (B1170534) to soak up the spilled liquid.[4][6]

  • Collect and Dispose: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, sealable, and properly labeled container for hazardous waste.[1][5]

For Major Spills:

  • Evacuate the Area: Immediately alert personnel in the vicinity and evacuate the affected area.

  • Contact Emergency Responders: Notify your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Prevent Spread: If it is safe to do so, prevent the spill from entering drains or waterways.[5]

III. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[7] Do not discharge this compound into sewers or drains.[5]

  • Waste Collection:

    • Collect waste this compound in a compatible, designated hazardous waste container.[3] The original container may be used if it is in good condition.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[2] Halogenated organic compounds should generally be segregated from non-halogenated waste.[8]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[3]

    • Indicate the associated hazards with appropriate pictograms (e.g., flammable liquid, irritant).

  • Interim Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation.[1][5]

    • Ensure the storage area is away from heat, sparks, and open flames.[1][2]

  • Final Disposal:

    • Arrange for a licensed hazardous waste disposal company to collect the waste. This is typically coordinated through your institution's EHS department.[4][9]

    • The recommended disposal method is controlled incineration at a licensed chemical destruction plant, often with flue gas scrubbing to manage emissions.[5]

IV. Disposal Workflow

The following diagram outlines the procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal prep_ppe Wear Appropriate PPE prep_hood Handle in Fume Hood prep_ppe->prep_hood collect_waste Collect in Designated Hazardous Waste Container prep_hood->collect_waste label_container Label Container with Contents and Hazards collect_waste->label_container store_sealed Keep Container Tightly Closed label_container->store_sealed store_location Store in Cool, Ventilated Hazardous Waste Area store_sealed->store_location contact_ehs Contact EHS for Pickup store_location->contact_ehs transport Transport to Approved Waste Disposal Facility contact_ehs->transport

Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.